NVS-CECR2-1
Description
Properties
Molecular Formula |
C27H37N5O2S |
|---|---|
Molecular Weight |
495.686 |
SMILES |
CC1(C)CC(N2C=CC3=C2C=CC(C4=CC(NC5CC5)=NC(S(=O)(CCC)=O)=N4)=C3)CC(C)(C)N1 |
Appearance |
Solid powder |
Synonyms |
NVS-CECR2-1; NVS-1; NVS1; NVS-1.; N-cyclopropyl-2-(propylsulfonyl)-6-(1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indol-5-yl)pyrimidin-4-amine |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action and Validation of NVS-CECR2-1
This technical guide provides a comprehensive analysis of the mechanism of action for NVS-CECR2-1 , a high-affinity chemical probe targeting the bromodomain of CECR2. It is designed for researchers investigating chromatin remodeling, epigenetic regulation in cancer metastasis, and neurodevelopment.
Executive Summary
NVS-CECR2-1 is a potent, selective, and cell-permeable chemical probe developed to inhibit the bromodomain (BRD) of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1][2][3] CECR2 is a critical component of the CERF (CECR2-containing remodeling factor) complex, which regulates chromatin accessibility via the ISWI ATPase SNF2L.[2][4][5][6]
Unlike pan-BET inhibitors (e.g., JQ1), NVS-CECR2-1 exhibits high selectivity for CECR2, making it an essential tool for dissecting the specific contributions of CECR2 to nucleosome remodeling, DNA damage response (DDR), and NF-
Key Probe Metrics
| Parameter | Value | Assay / Context |
| Target | CECR2 Bromodomain | Epigenetic Reader |
| Potency ( | 47 nM | AlphaScreen (Biochemical) |
| Affinity ( | 80 nM | Isothermal Titration Calorimetry (ITC) |
| Cellular Potency | ~0.1 | FRAP (Chromatin Displacement) |
| Selectivity | >30-fold | vs. 48 other human bromodomains |
| Negative Control | NVS-CECR2-C | Structurally related, inactive analog |
Target Architecture: The Role of CECR2
To understand the inhibition mechanism, one must first understand the target's function. CECR2 functions as an epigenetic "reader."[7]
-
Chromatin Remodeling: CECR2 forms the CERF complex with SNF2L (SMARCA1).[2][4] The CECR2 bromodomain recognizes acetylated lysine residues on Histone H3 (specifically H3K18ac) and H4. This binding anchors the SNF2L ATPase to specific genomic loci, facilitating nucleosome sliding and chromatin opening.
-
Transcriptional Co-activation: In metastatic breast cancer, CECR2 binds to acetylated RelA (p65) at Lysine 310 (RelA-K310ac). This interaction stabilizes nuclear NF-
B, driving the expression of pro-metastatic and immune-suppressive genes (e.g., CSF1, CXCL1).
Mechanism of Action (MOA)
NVS-CECR2-1 acts as a competitive inhibitor of the acetyl-lysine binding pocket within the CECR2 bromodomain.
Molecular Mechanism
-
Competitive Displacement: NVS-CECR2-1 occupies the hydrophobic pocket of the CECR2 bromodomain, mimicking the acetyl-lysine moiety of histones.
-
Steric Occlusion: By binding this pocket, the probe prevents CECR2 from docking onto acetylated chromatin (H3/H4) or acetylated transcription factors (RelA).
Cellular Consequences[9]
-
Chromatin Ejection: Upon treatment, CECR2 is rapidly displaced from chromatin. This prevents the recruitment of the SNF2L ATPase to target loci.
-
Signaling Decoupling: The inhibitor disrupts the CECR2-RelA interaction. Without CECR2, NF-
B is less stable on chromatin, reducing the transcription of downstream cytokines and metastasis-promoting factors. -
Phenotypic Outcome: In sensitive lines (e.g., SW48), this leads to G1 cell cycle arrest and apoptosis. In metastatic models, it promotes an anti-tumor immune microenvironment (M1 macrophage polarization).
MOA Visualization
The following diagram illustrates the transition from the active chromatin remodeling state to the inhibited state.
Figure 1: Mechanism of Action. NVS-CECR2-1 competes with acetylated histones for the CECR2 bromodomain, displacing the CERF complex and halting pathogenic chromatin remodeling.
Experimental Protocols for Validation
To validate NVS-CECR2-1 activity in your specific model system, use the following self-validating protocols. These move from biochemical certainty to cellular relevance.[8]
Protocol A: Biochemical Potency (AlphaScreen)
Objective: Confirm intrinsic binding affinity (
-
Reagents:
-
His-tagged CECR2 Bromodomain (100 nM stock).
-
Biotinylated peptide (e.g., H4K5acK8acK12acK16ac, 100 nM stock).
-
AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer).
-
-
Workflow:
-
Step 1: Dilute NVS-CECR2-1 in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA) in a 384-well plate. Prepare an 11-point dilution series (e.g., 10
M to 0.1 nM). -
Step 2: Add His-CECR2 (final conc. ~50 nM) and incubate for 15 min at RT.
-
Step 3: Add Biotinylated peptide (final conc. ~50 nM) and incubate for 30 min.
-
Step 4: Add Donor and Acceptor beads (final conc. 10
g/mL each) under low light. -
Step 5: Incubate 60 min in dark at RT.
-
Step 6: Read on EnVision or compatible plate reader (Excitation 680nm / Emission 520-620nm).
-
-
Validation Criteria:
should be < 100 nM. The negative control (NVS-CECR2-C) should show no activity ( > 10 M).
Protocol B: Cellular Target Engagement (FRAP)
Objective: Prove the probe penetrates the nucleus and engages CECR2 on chromatin.
Causality: CECR2 bound to chromatin recovers slowly after photobleaching. Inhibition mobilizes CECR2, significantly decreasing the fluorescence recovery time (
-
Setup:
-
Cell Line: U2OS or HEK293T transfected with GFP-CECR2 (full length).
-
Treatment: 0.1
M and 1.0 M NVS-CECR2-1 vs. DMSO control. Incubate for 1-4 hours.
-
-
Workflow:
-
Step 1: Select a GFP-positive nucleus. Define a circular region of interest (ROI) ~2
m diameter. -
Step 2: Bleach ROI with 100% laser power (488 nm) for <200 ms.
-
Step 3: Monitor fluorescence recovery at low laser power (1 image/0.5 sec) for 120 seconds.
-
Step 4: Normalize data:
.
-
-
Validation Criteria: The
of the NVS-CECR2-1 treated cells should be significantly shorter (faster recovery) than DMSO treated cells, indicating displacement from chromatin.
Validation Workflow Diagram
Figure 2: Validation workflow ensuring probe integrity before functional application.
References
-
Structural Genomics Consortium (SGC). NVS-CECR2-1: A chemical probe for CECR2.[9] SGC Probes.[9][8][10][11] [Link]
- Imbach, K. et al.Discovery of NVS-CECR2-1, a Potent and Selective Inhibitor of the CECR2 Bromodomain.
-
Park, S. et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[1] Scientific Reports, 10, 16327. [Link]
-
Zhang, Y. et al. (2022). CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression. Science Translational Medicine, 14(630). [Link]
-
Bier, D. et al. (2016). Two Classes of CECR2 Inhibitors Identified by Fragment-Based Screening. ChemMedChem, 11(9), 911-918. [Link]
Sources
- 1. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 3. adooq.com [adooq.com]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Probes — SGC-UNC [sgc-unc.org]
- 9. thesgc.org [thesgc.org]
- 10. 结构基因组学联合会 [sigmaaldrich.com]
- 11. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]
NVS-CECR2-1: A Technical Guide to a Selective non-BET Bromodomain Inhibitor
Introduction: Beyond the BETs - Targeting CECR2 in Epigenetic Regulation
For researchers, scientists, and drug development professionals, the landscape of epigenetic modulation has been significantly shaped by the development of inhibitors targeting bromodomain and extra-terminal (BET) family proteins. However, the therapeutic potential of targeting the largely unexplored non-BET family of bromodomains is an expanding frontier. This guide focuses on NVS-CECR2-1, a potent and selective chemical probe for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. CECR2 is a critical component of chromatin remodeling complexes, playing a pivotal role in gene expression regulation during development and its dysregulation is implicated in various diseases.[1][2][3]
CECR2 is a regulatory subunit of the ATP-dependent CERF (CECR2-containing remodeling factor) chromatin remodeling complexes.[4][5][6] In concert with ISWI ATPases like SNF2L and SNF2H, CECR2 modulates nucleosome organization, thereby facilitating DNA accessibility for essential processes such as neurulation and spermatogenesis.[4][7] The CECR2 protein contains several key domains, including a DDT domain, an AT-hook, and a bromodomain, which are characteristic of proteins involved in chromatin remodeling.[6][8] The bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, anchoring the remodeling complex to specific chromatin regions.[8]
This guide provides a comprehensive technical overview of NVS-CECR2-1, from its biochemical and cellular activities to detailed protocols for its application in key experimental assays. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this selective inhibitor in their investigations of CECR2 biology and its role in health and disease.
NVS-CECR2-1: A Potent and Selective Chemical Probe
NVS-CECR2-1 is a small molecule inhibitor designed to specifically target the bromodomain of CECR2, offering a valuable tool to dissect its function with high precision.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of NVS-CECR2-1 is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C27H37N5O2S | [9] |
| Molecular Weight | 495.68 g/mol | [9] |
| CAS Number | 1992047-61-6 | [9] |
| Solubility | Soluble in DMSO (up to 100 mM) | [10] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. | [9] |
Note: NVS-CECR2-1 is reported to have poor aqueous solubility, a critical consideration for designing cellular and in vivo experiments.[11]
Biochemical Activity and Selectivity
NVS-CECR2-1 demonstrates high affinity and selectivity for the CECR2 bromodomain.
| Parameter | Value | Assay | Source |
| IC50 | 47 nM | AlphaScreen | [9] |
| Kd | 80 nM | Isothermal Titration Calorimetry (ITC) | [9] |
A key feature of NVS-CECR2-1 is its remarkable selectivity. It has been screened against a panel of 48 bromodomains and shows no significant cross-reactivity, making it a highly specific tool for interrogating CECR2 function.[12] Furthermore, it exhibits no major activity in kinase, protease, and receptor panels.[12]
Cellular Activity: Probing CECR2 Function in a Physiological Context
NVS-CECR2-1 effectively engages CECR2 within cells, leading to observable biological consequences. It has been shown to displace CECR2 from chromatin, providing a direct measure of its intracellular target engagement.[13] A recommended concentration for use in cellular assays is 1 µM.[10]
The inhibitor exhibits cytotoxic activity against various cancer cell lines, inducing apoptosis through both CECR2-dependent and independent mechanisms.[9][14] This suggests that while direct inhibition of CECR2 is a key mode of action, the compound may have other cellular effects that contribute to its anti-cancer properties.
Mechanism of Action: Disrupting the Reader Function of CECR2
NVS-CECR2-1 functions by competitively binding to the acetyl-lysine binding pocket of the CECR2 bromodomain. This prevents CECR2 from recognizing and binding to its natural histone substrates, thereby disrupting its "reader" function and the subsequent recruitment of the chromatin remodeling machinery.
Caption: Mechanism of NVS-CECR2-1 action.
Experimental Protocols: A Practical Guide to Utilizing NVS-CECR2-1
The following protocols provide detailed, step-by-step methodologies for key experiments to characterize the effects of NVS-CECR2-1.
Biochemical Assay: AlphaScreen™ for Measuring Binding Affinity
This proximity-based assay is ideal for quantifying the direct binding of NVS-CECR2-1 to the CECR2 bromodomain and determining its IC50 value.
Principle: The assay relies on the interaction between a biotinylated histone peptide (ligand) and a GST-tagged CECR2 bromodomain (protein). Streptavidin-coated Donor beads bind the biotinylated peptide, and anti-GST Acceptor beads bind the CECR2 protein. When in close proximity, excitation of the Donor beads results in the emission of singlet oxygen, which activates the Acceptor beads to emit light. NVS-CECR2-1 competes with the histone peptide for binding to CECR2, disrupting the proximity of the beads and causing a decrease in the AlphaScreen signal.[15][16][17]
Caption: AlphaScreen assay workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of NVS-CECR2-1 in assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
-
Prepare a solution of GST-tagged CECR2 bromodomain and biotinylated histone H4 acetylated at Lys5, 8, 12, and 16 in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well low-volume white plate, add 5 µL of the NVS-CECR2-1 dilution or vehicle (DMSO) control.
-
Add 5 µL of the GST-CECR2 and biotinylated histone peptide mix.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature with gentle shaking.
-
-
Bead Addition:
-
Prepare a suspension of anti-GST AlphaLISA Acceptor beads in assay buffer. Add 5 µL to each well.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Prepare a suspension of Streptavidin-coated AlphaScreen Donor beads in assay buffer. Add 5 µL to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., PerkinElmer EnVision).
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement: Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to visualize and quantify the mobility of fluorescently tagged proteins in living cells, providing a direct readout of target engagement by an inhibitor.[13][18][19][20]
Principle: A fluorescently tagged CECR2 (e.g., GFP-CECR2) is expressed in cells. A specific region of the nucleus is photobleached using a high-intensity laser, and the rate of fluorescence recovery in that region is monitored. The recovery rate is dependent on the mobility of the GFP-CECR2 molecules. When NVS-CECR2-1 binds to GFP-CECR2, it can alter its interaction with chromatin, leading to a change in its mobility and thus a different FRAP recovery curve.[13][19]
Caption: FRAP experimental workflow.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., U2OS) on glass-bottom dishes.
-
Transfect cells with a plasmid encoding a fluorescently tagged CECR2 (e.g., pEGFP-C1-CECR2).
-
-
Inhibitor Treatment:
-
Allow cells to express the fusion protein for 24-48 hours.
-
Treat the cells with the desired concentration of NVS-CECR2-1 or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Image Acquisition:
-
Mount the dish on a confocal microscope equipped for live-cell imaging and FRAP.
-
Acquire several pre-bleach images of a selected cell nucleus.
-
-
Photobleaching:
-
Define a region of interest (ROI) within the nucleus.
-
Bleach the ROI with a high-intensity laser pulse.
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images to monitor fluorescence recovery in the ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the data and fit to a recovery model to determine the mobile fraction and the half-time of recovery (t½).
-
Cell Viability and Proliferation: Colony Formation Assay
This assay assesses the long-term effect of NVS-CECR2-1 on the ability of single cells to proliferate and form colonies.[21][22][23][24]
Principle: Cells are treated with NVS-CECR2-1 for a defined period, after which the drug is removed, and the cells are allowed to grow for an extended period (typically 1-2 weeks). The number of colonies formed is a measure of the cells that have retained their reproductive integrity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
-
Inhibitor Treatment:
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of NVS-CECR2-1 or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24-72 hours).
-
-
Drug Removal and Growth:
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
-
Colony Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1).
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cells with NVS-CECR2-1 or vehicle control for the desired time.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion and Future Directions
NVS-CECR2-1 stands out as a highly potent and selective chemical probe for the non-BET bromodomain of CECR2. Its well-characterized biochemical and cellular activities, coupled with its selectivity, make it an invaluable tool for elucidating the multifaceted roles of CECR2 in health and disease. This guide has provided a comprehensive overview of NVS-CECR2-1 and detailed protocols for its application in key experimental assays.
The exploration of CECR2 function is an active area of research. Future studies utilizing NVS-CECR2-1 will likely focus on:
-
Dissecting the role of CECR2 in different cancer types: The cytotoxic effects of NVS-CECR2-1 in various cancer cells warrant further investigation into the specific contexts where CECR2 inhibition may be therapeutically beneficial.
-
Investigating the interplay between CECR2 and other epigenetic regulators: Understanding how CECR2 functions within the broader network of chromatin remodeling complexes will provide a more complete picture of its regulatory roles.
-
Exploring the therapeutic potential of CECR2 inhibition in non-oncology indications: Given the role of CECR2 in developmental processes, its inhibition may have implications for a range of other diseases.
By providing the scientific community with a robust and selective tool like NVS-CECR2-1, we can accelerate our understanding of CECR2 biology and pave the way for the development of novel therapeutic strategies targeting this important epigenetic regulator.
References
-
Interprise. NVS-CECR2-1 - 25 mg. [Link]
-
Universal Biologicals. NVS-CECR2-1. [Link]
-
Adooq Bioscience. NVS-CECR2-1. [Link]
-
ResearchGate. ( A ) Structure of CECR2/Cecr2 . Shown are locations of CECR2/Cecr2 amino acid motifs and the location of the genetrap insertion within Cecr2 (black arrow). Exon 13 0 is found only in humans. ( B ) Generation of Cecr2 mutant mice. Structure of the Cecr2 b -Geo genetrap allele. Positions of the genotyping primers are noted. ( C ) An example of a Cecr2 genotyping PCR. Sry primers were used to determine the sex of the animals. [Link]
-
SFARI Gene. CECR2. [Link]
-
Structural Genomics Consortium. NVS-CECR2-1. [Link]
-
PubMed. Chromatin remodeling factor CECR2 forms tissue-specific complexes with CCAR2 and LUZP1. [Link]
-
PubMed Central. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. [Link]
-
NCBI Gene. Cecr2 CECR2, histone acetyl-lysine reader [ (house mouse)]. [Link]
-
UniProt. Chromatin remodeling regulator CECR2 - Homo sapiens (Human). [Link]
-
Human Molecular Genetics, Oxford Academic. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L. [Link]
-
PubMed. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L. [Link]
-
Society of Actuaries. Epigenetics: A White Paper on Technology and Innovation. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Bio-protocol. Clonogenic Assay. [Link]
-
BPS Bioscience. BRD3 (BD2) Inhibitor Screening Assay Kit. [Link]
-
NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]
-
PubMed. Assessing Cellular Efficacy of Bromodomain Inhibitors Using Fluorescence Recovery After Photobleaching. [Link]
-
PubMed Central. Open access chemical probes for epigenetic targets. [Link]
-
ResearchGate. (PDF) Structure-activity relationships for the design of small-molecule inhibitors. [Link]
-
PicoQuant. Fluorescence Recovery After Photobleaching (FRAP). [Link]
-
Fios Genomics. Epigenetic Analysis: Bioinformatic Applications for Research - Whitepaper. [Link]
-
Journal of Medicinal Chemistry. Structure-Guided Design of the First Noncovalent Small-Molecule Inhibitor of CRM1. [Link]
-
ResearchGate. Fluorescence recovery after photobleaching assays detect mutation of... [Link]
-
University of Dundee. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- an. [Link]
-
ResearchGate. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. [Link]
-
Active Motif. Epigenetic Modifications and How They Relate to Cancer Development and Therapy. [Link]
-
Agilent. Cancer Research: Cell Proliferation and Colony Formation Assays. [Link]
-
Bioinformatics, Oxford Academic. Small-molecule inhibitor starting points learned from protein–protein interaction inhibitor structure. [Link]
-
Teledyne Vision Solutions. Fluorescence Recovery After Photobleaching (FRAP). [Link]
-
ResearchGate. (PDF) Identification of influential probe types in epigenetic predictions of human traits: implications for microarray design. [Link]
-
BMG LABTECH. AlphaScreen. [Link]
-
PMC. The Soft Agar Colony Formation Assay. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
PMC. Structure-Based Design of Small-Molecule Inhibitors of Human Interleukin-6. [Link]
-
AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
-
CETSA. Publications. [Link]
-
ibidi. FRAP: Fluorescence Recovery After Photobleaching | Principle & Applications. [Link]
-
BioTek. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging. [Link]
-
PMC. A bead-based proximity assay for BRD4 ligand discovery. [Link]
Sources
- 1. Gene: CECR2 - [gene.sfari.org]
- 2. Chromatin remodeling factor CECR2 forms tissue-specific complexes with CCAR2 and LUZP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Cecr2 CECR2, histone acetyl-lysine reader [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adooq.com [adooq.com]
- 10. NVS-CECR2-1 | Bromodomains | Tocris Bioscience [tocris.com]
- 11. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 12. interpriseusa.com [interpriseusa.com]
- 13. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. picoquant.com [picoquant.com]
- 19. researchgate.net [researchgate.net]
- 20. ibidi.com [ibidi.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 23. agilent.com [agilent.com]
- 24. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
Chemical Probes for CECR2 Chromatin Remodeling Complex
Executive Summary
The Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein is a critical epigenetic reader and a core subunit of the CERF (CECR2-containing Remodeling Factor) complex. While historically understudied compared to BET bromodomains, CECR2 has emerged as a vital regulator of neurulation, DNA damage response (DDR), and chromatin accessibility.
This guide provides a rigorous technical framework for interrogating CECR2 function using high-fidelity chemical probes. We prioritize the use of NVS-CECR2-1 as the gold-standard specific inhibitor, while discussing TP-238 for dual CECR2/BPTF interrogation. This document details the structural basis of inhibition, validation workflows, and precise experimental protocols to ensure data integrity.
Target Architecture: The CERF Complex
CECR2 functions not as a monomer but as the scaffolding subunit of the CERF complex. It utilizes its bromodomain (BRD) to recognize acetylated lysine residues (specifically H3K9ac, H3K14ac, and H4Kac) on histone tails, recruiting the ATP-dependent helicase SNF2L (SMARCA1) or SNF2H (SMARCA5) to remodel chromatin structure.
Structural & Functional Interactions
Understanding the complex assembly is prerequisite to interpreting probe effects. Inhibition of the CECR2 BRD displaces the entire CERF complex from chromatin, halting nucleosome sliding and accessibility.
Figure 1: The CERF complex assembly. The chemical probe competitively inhibits the CECR2 Bromodomain (BRD), preventing the recruitment of the ATPase SNF2L to acetylated chromatin.
The Chemical Probe Landscape
For high-fidelity research, "tool compounds" are insufficient; validated chemical probes with defined potency, selectivity, and negative controls are required.
Primary Recommendation: NVS-CECR2-1
Developed by the Structural Genomics Consortium (SGC) and Novartis, NVS-CECR2-1 is the premier probe for specific CECR2 interrogation.
| Feature | Specification | Technical Insight |
| Probe Name | NVS-CECR2-1 | Primary specific probe. |
| Negative Control | NVS-CECR2-C | Structurally matched, inactive enantiomer/analog. Essential for ruling out off-target toxicity. |
| Affinity (Kd) | 80 nM (ITC) | High affinity ensures target saturation at sub-micromolar concentrations. |
| Potency (IC50) | 47 nM (AlphaScreen) | Consistent biochemical potency.[1] |
| Selectivity | >48 BRDs tested | Clean profile; no significant activity against BET family (BRD4) or BPTF. |
| Solubility | Low / Moderate | Critical: Requires careful DMSO stock preparation. Precipitates in aqueous media >10 µM. |
Secondary/Dual Probe: TP-238
If the research context involves broad ISWI complex regulation or comparison with BPTF (another NURF complex component), TP-238 is a valid alternative, though less specific for CECR2 alone.
-
Targets: CECR2 (Kd = 10 nM) and BPTF (Kd = 120 nM).[2]
-
Use Case: Dual inhibition studies or when NVS-CECR2-1 solubility is limiting.
Validation Workflow & Protocols
To ensure scientific rigor (E-E-A-T), every study using these probes must validate target engagement in the specific cell line of interest. Do not assume published IC50 values apply to your specific cellular context.
Protocol A: Cellular Target Engagement via FRAP
Fluorescence Recovery After Photobleaching (FRAP) is the gold standard for verifying chromatin-associated protein displacement. CECR2 inhibitors accelerate recovery kinetics by preventing chromatin binding.
Reagents:
-
GFP-tagged CECR2 construct (transient or stable).
-
NVS-CECR2-1 (Probe) and NVS-CECR2-C (Control).[1]
-
Live-cell imaging media (phenol-red free).
Step-by-Step Methodology:
-
Transfection: Transfect cells (e.g., U2OS or HEK293) with GFP-CECR2. Incubate 24 hours.
-
Treatment: Treat cells with 0.1 µM - 1.0 µM NVS-CECR2-1 or Control for 1–2 hours. Note: NVS-CECR2-1 has a slow off-rate; ensure sufficient incubation.
-
Bleaching: Using a confocal microscope, bleach a defined nuclear region (ROI) of ~2 µm diameter with 100% laser power (488 nm) for <200 ms.
-
Acquisition: Immediately record recovery at low laser power (1–2%) every 0.5 seconds for 60–120 seconds.
-
Analysis: Normalize data to pre-bleach intensity and a non-bleached reference cell (to correct for acquisition fading).
-
Equation:
-
-
Success Criteria: The Probe-treated cells must show a significantly faster
(half-time of recovery) compared to Control/DMSO, indicating a shift from the slow chromatin-bound fraction to the fast-diffusing free fraction.
Protocol B: AlphaScreen Peptide Displacement (Biochemical)
Used to verify batch potency or test novel analogs.
Reagents:
-
His-tagged CECR2 Bromodomain.
-
Biotinylated Histone H3/H4 acetylated peptide (e.g., H3K14ac).
-
AlphaScreen Histidine (Nickel Chelate) Donor Beads.
-
Streptavidin Acceptor Beads.
Methodology:
-
Titration: Prepare a serial dilution of NVS-CECR2-1 in assay buffer (PBS + 0.05% BSA + 0.01% Tween-20).
-
Incubation: Mix 100 nM His-CECR2 + 100 nM Biotin-Peptide + Compound. Incubate 30 mins at RT.
-
Bead Addition: Add Donor and Acceptor beads (final 10 µg/mL each). Incubate 60 mins in the dark.
-
Read: Measure signal on an EnVision or compatible plate reader (Excitation 680 nm / Emission 520-620 nm).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
Critical Technical Considerations
Solubility & Handling
NVS-CECR2-1 is hydrophobic.
-
Storage: Store powder at -20°C desicated. Store DMSO stocks (10 mM) at -80°C. Avoid freeze-thaw cycles >3 times.
-
Cell Culture: Do not exceed 10 µM in media to avoid precipitation artifacts. The effective range is typically 100 nM – 1 µM .
Negative Control Imperative
Never publish phenotypic data (e.g., cell death, differentiation) using only the active probe.
-
Requirement: You must run a parallel arm with NVS-CECR2-C .
-
Interpretation: If the phenotype is observed with NVS-CECR2-1 but not NVS-CECR2-C, it is likely on-target. If both show the effect, it is off-target toxicity or a chemotype-specific artifact.
Biological Contexts
CECR2 is not universally expressed.
-
High Expression: Neural progenitors, Testis, certain Colorectal Cancer lines (e.g., SW48).
-
Low/Absent: Many differentiated somatic tissues.
-
Check: Verify CECR2 protein levels via Western Blot before starting probe experiments.
References
-
Structural Genomics Consortium (SGC). "NVS-CECR2-1: A chemical probe for CECR2."[3][4] The SGC Chemical Probes.[2]Link[3][4]
-
Structural Genomics Consortium (SGC). "TP-238: A chemical probe for CECR2/BPTF bromodomains."[2] The SGC Chemical Probes.[2]Link
-
Banting, L., et al. (2005). "CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L." Human Molecular Genetics, 14(4), 513-524. Link
-
Imbach, P., et al. (2020). "Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells." Scientific Reports, 10, 16361. Link
-
Genentech. "GNE-886: A Potent and Selective Inhibitor of the CECR2 Bromodomain."[3] ACS Medicinal Chemistry Letters, 2017.[5] Link
Sources
- 1. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 2. TP-238 | Structural Genomics Consortium [thesgc.org]
- 3. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
NVS-CECR2-1: Structural Characterization and Molecular Properties
Executive Summary
NVS-CECR2-1 is a high-potency, selective chemical probe designed to inhibit the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1][2] Developed within the framework of the Structural Genomics Consortium (SGC) in collaboration with Novartis, this small molecule serves as a critical tool for dissecting the role of CECR2 in chromatin remodeling, neurulation, and DNA damage response. Unlike broad-spectrum BET inhibitors, NVS-CECR2-1 demonstrates exquisite selectivity, enabling precise interrogation of CECR2-dependent biology without confounding off-target effects.
This technical guide provides a comprehensive analysis of the probe's physicochemical properties, structural mechanism of action, and validated experimental protocols for its application in cellular assays.
Chemical Identity and Physicochemical Properties[1][3]
NVS-CECR2-1 is a synthetic organic molecule characterized by a pyrimidine scaffold substituted with a tetramethylpiperidinyl-indole moiety. Its design optimizes solubility and cell permeability while maintaining high affinity for the acetyl-lysine binding pocket of the CECR2 bromodomain.
Table 1: Physicochemical Specifications
| Property | Specification |
| Common Name | NVS-CECR2-1 |
| IUPAC Name | N-cyclopropyl-2-(propylsulfonyl)-6-(1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indol-5-yl)pyrimidin-4-amine |
| Molecular Formula | C₂₇H₃₇N₅O₂S |
| Molecular Weight | 495.68 Da |
| CAS Number | 1992047-61-6 |
| Solubility | Soluble in DMSO (up to 100 mM); poorly soluble in water.[1] |
| Appearance | White to off-white solid (typically supplied lyophilized). |
| SMILES | CC1(C)CC(N2C=CC3=C2C=CC(C4=CC(NC5CC5)=NC(S(=O)(CCC)=O)=N4)=C3)CC(C)(C)N1 |
Structural Biology of Interaction
The efficacy of NVS-CECR2-1 stems from its ability to competitively occupy the acetyl-lysine recognition motif within the CECR2 bromodomain.
Target Architecture
The CECR2 protein contains a specific bromodomain module responsible for recognizing acetylated histone tails (specifically H3K18ac and H4K5ac/K8ac). The domain architecture forms a characteristic left-handed bundle of four alpha-helices (
Mechanism of Binding
Structural studies and NMR mapping utilizing the apo structure of CECR2 (PDB: 3NXB ) reveal the critical determinants of binding:
-
Anchoring: The inhibitor mimics the natural acetyl-lysine substrate by forming a hydrogen bond with the conserved asparagine residue (Asn514 ) located in the BC loop.
-
Hydrophobic Enclosure: The tetramethylpiperidinyl group and the indole core occupy the hydrophobic shelf formed by the ZA loop, stabilizing the complex and displacing water molecules.
-
Specificity: The unique topology of the ZA loop in CECR2, compared to BET family bromodomains (BRD4, etc.), confers the high selectivity of NVS-CECR2-1.
Visualization: Molecular Interaction Logic
Figure 1: Logical map of the NVS-CECR2-1 binding mechanism. The probe exploits the conserved Asn514 anchor and the specific ZA loop topology to achieve selective inhibition.
Validation and Selectivity
To ensure experimental rigor, the use of NVS-CECR2-1 must be accompanied by appropriate controls and an understanding of its selectivity profile.
Potency Data[1][2][4][5]
-
Biochemical Affinity:
(Isothermal Titration Calorimetry).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Inhibition:
(AlphaScreen assay).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Cellular Potency: Effective at
in cellular assays (e.g., FRAP).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Selectivity Profile
NVS-CECR2-1 has been screened against a panel of 48 human bromodomains.[2] It displays no cross-reactivity with BET family bromodomains (BRD2, BRD3, BRD4) or other non-BET bromodomains, making it a "surgical" tool for CECR2 inactivation.
The Negative Control: NVS-CECR2-C
A critical component of any chemical probe experiment is the negative control. NVS-CECR2-C is a structurally related analog of the active probe that lacks the key pharmacophore elements required for binding CECR2.
-
Usage: It should be used at the same concentration as NVS-CECR2-1.
-
Interpretation: Phenotypes observed with NVS-CECR2-1 but absent with NVS-CECR2-C can be attributed to CECR2 inhibition.[2]
Experimental Protocols
A. Reconstitution and Storage
NVS-CECR2-1 is hydrophobic and requires careful handling to ensure accurate concentration.
-
Solvent: Dissolve the lyophilized powder in 100% DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution. (e.g., dissolve 1 mg in ~202
L DMSO). -
Storage: Aliquot into small volumes (e.g., 20
L) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Stable for >6 months.
B. Cellular Target Engagement (FRAP Assay)
The Fluorescence Recovery After Photobleaching (FRAP) assay is the gold standard for validating target engagement in live cells. CECR2 binds chromatin; inhibition increases its mobility.
Protocol Workflow:
-
Transfection: Transfect cells (e.g., U2OS or HeLa) with a GFP-CECR2 (full length or bromodomain) construct.
-
Treatment: Treat cells with 0.1 - 1.0
M NVS-CECR2-1 or DMSO control for 1–4 hours. -
Bleaching: Use a confocal microscope to photobleach a defined nuclear region.
-
Measurement: Monitor fluorescence recovery kinetics.
-
Analysis: NVS-CECR2-1 treatment should significantly decrease the recovery time (
), indicating displacement from chromatin (faster diffusion).
Visualization: FRAP Experimental Workflow
Figure 2: Workflow for validating NVS-CECR2-1 target engagement using FRAP. Successful inhibition results in increased protein mobility.
References
-
Structural Genomics Consortium (SGC). NVS-CECR2-1: A chemical probe for CECR2. SGC Probes. Available at: [Link]
-
Banting, G. S., et al. (2005).[3] CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L.[2][4][5][6][7] Human Molecular Genetics, 14(18), 2623–2631. Available at: [Link]
-
Park, S. G., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[1][8] Biochemical and Biophysical Research Communications, 533(4), 1042-1048. Available at: [Link]
-
RCSB Protein Data Bank. Crystal Structure of the Bromodomain of human CECR2 (PDB: 3NXB). Available at: [Link]
Sources
- 1. adooq.com [adooq.com]
- 2. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
Definitive Technical Guide: CECR2 Target Validation using NVS-CECR2-1
Executive Summary: The Precision Imperative
In the field of chromatin biology, the "crisis of reproducibility" often stems from the use of promiscuous inhibitors. CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) is a critical component of the CERF (CECR2-containing remodeling factor) complex, an ISWI-family chromatin remodeler essential for neurulation and DNA damage response.
This guide details the validation of CECR2 using NVS-CECR2-1 , a high-quality chemical probe developed by the Structural Genomics Consortium (SGC) and Novartis.[1] Unlike generic bromodomain inhibitors, NVS-CECR2-1 offers high selectivity against the BET family (BRD4), allowing researchers to attribute phenotypic observations specifically to CECR2 inhibition rather than general transcriptional suppression.
Part 1: The Target & The Tool
The Target: CECR2 and the CERF Complex
CECR2 is not a standalone protein; it functions as the regulatory subunit of the CERF complex, pairing with the ATPase SNF2L (SMARCA1).[2] The CECR2 bromodomain (BRD) acts as the "reader" module, recognizing acetylated lysine residues on histone tails (specifically H3/H4) to recruit the remodeling machinery.
The Probe Profile: NVS-CECR2-1
NVS-CECR2-1 is a potent, selective small-molecule inhibitor of the CECR2 bromodomain.[1][2] It functions by competitively occupying the acetyl-lysine binding pocket, displacing the CERF complex from chromatin.
Table 1: Physicochemical & Pharmacological Profile
| Property | Value | Method | Significance |
| Potency (IC50) | 47 nM | AlphaScreen | High-affinity biochemical inhibition.[2] |
| Affinity (Kd) | 80 nM | Isothermal Titration Calorimetry (ITC) | Thermodynamic validation of binding. |
| Cellular Potency | ~255 nM | NanoBRET | Effective target engagement inside live cells.[3] |
| Selectivity | > 48-fold | Bromodomain Panel (48 targets) | Clean against BRD4/BET family (crucial). |
| Solubility | Low | Aqueous Buffer | Note: Use DMSO stocks; precipitation risk >10µM. |
| Negative Control | NVS-CECR2-C | Structural Analog | Inactive distomer for orthogonality checks. |
Critical Insight: While Thermal Shift Assays (TSA) may show weak shifts for BRD4 (~1.7°C), orthogonal AlphaScreen assays confirm no functional inhibition of BRD4. Rely on functional binding assays (Alpha/FP) over TSA for selectivity confirmation.
Part 2: Mechanistic Visualization
The following diagram illustrates the mechanism of action where NVS-CECR2-1 disrupts the chromatin remodeling cycle.
Figure 1: Mechanism of Action.[1][2][4][5][6][7] NVS-CECR2-1 competes with acetylated chromatin for the CECR2 bromodomain, preventing CERF complex recruitment.
Part 3: Biochemical Validation Protocols (In Vitro)
To establish baseline potency before moving to cells, use an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).
Protocol 3.1: AlphaScreen Competitive Binding
Objective: Determine IC50 by measuring the displacement of a biotinylated acetyl-histone peptide.
-
Reagents:
-
His-tagged CECR2 Bromodomain.
-
Biotinylated H4-AcK peptide (H4K5ac/K8ac/K12ac/K16ac).
-
AlphaScreen Nickel Chelate Acceptor Beads.
-
Streptavidin Donor Beads.
-
-
Workflow:
-
Step 1: Incubate 100 nM His-CECR2 with varying concentrations of NVS-CECR2-1 (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA).
-
Step 2: Add Biotin-H4 peptide (final conc. 50 nM). Incubate 30 mins at RT.
-
Step 3: Add Acceptor and Donor beads (10 µg/mL). Incubate 60 mins in dark.
-
Step 4: Read on EnVision or PHERAstar plate reader (Excitation 680nm / Emission 520-620nm).
-
-
Validation Criteria: A valid curve must show sigmoidal dose-response with full inhibition at high concentrations. IC50 should be < 100 nM.[8]
Part 4: Cellular Target Engagement (In Cellulo)
Biochemical potency does not guarantee cellular permeability. You must validate engagement using FRAP (Fluorescence Recovery After Photobleaching) . This is the "gold standard" for chromatin binders.
Protocol 4.1: FRAP Assay
Principle: CECR2 bound to chromatin has low mobility (slow recovery). NVS-CECR2-1 displaces it, increasing mobility (fast recovery).
-
Transfection: Transfect U2OS or HEK293 cells with GFP-CECR2 (full length or BRD domain).
-
Treatment:
-
Experimental: Treat with 1 µM NVS-CECR2-1 for 1-2 hours.
-
Control: Treat with DMSO only.
-
Negative Control: Treat with 1 µM NVS-CECR2-C.[2]
-
-
Bleaching: Using a confocal microscope, photobleach a defined nuclear region (ROI) to 0% intensity.
-
Measurement: Record fluorescence recovery every 0.5 seconds for 60 seconds.
-
Analysis:
-
Calculate
(half-time of recovery). -
Expected Result: NVS-CECR2-1 treatment should significantly decrease
(faster recovery) compared to DMSO, indicating the protein is no longer anchored to chromatin.
-
Part 5: Functional Phenotype & Orthogonality
Demonstrating biological consequence is the final step. NVS-CECR2-1 has shown specific cytotoxicity in SW48 colorectal cancer cells.[1]
Protocol 5.1: SW48 Cytotoxicity & Apoptosis
Objective: Confirm phenotype is target-driven, not off-target toxicity.
-
Cell Line: SW48 (Colorectal adenocarcinoma).
-
Dosing: 8-point dose response (0 - 10 µM).
-
Readout:
-
Viability: CellTiter-Glo or Colony Formation Assay at 72 hours.
-
Apoptosis: Annexin V / Propidium Iodide flow cytometry.[9]
-
-
The Orthogonality Check (Mandatory):
-
Run parallel wells with NVS-CECR2-C (Negative Control).
-
Result: NVS-CECR2-1 should show IC50 ~0.6 µM. NVS-CECR2-C should show no effect at similar concentrations.
-
Advanced Validation: Perform siRNA knockdown of CECR2.[9] If the probe targets CECR2, cells with CECR2 knockdown should be less sensitive to the probe (target is already gone), or show no additive effect.
-
Part 6: Validation Logic Flow
Follow this decision tree to ensure rigorous data generation.
References
-
Structural Genomics Consortium (SGC). (2020).[1] NVS-CECR2-1: A chemical probe for CECR2.[1][2] SGC Chemical Probes.[1][2][3][5][8] [Link][1]
-
Geronimo, B., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[1][9] Scientific Reports / Nature Research. [Link]
-
Chemical Probes Portal. (2021). NVS-CECR2-1 Profile and Expert Reviews. [Link][1]
-
Banting, G.S., et al. (2005). CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L.[2] Human Molecular Genetics. [Link]
Sources
- 1. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 3. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. Cairns Lab - Chromatin Remodeling Mechanisms | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. Chemical Probes — SGC-UNC [sgc-unc.org]
- 9. researchgate.net [researchgate.net]
NVS-CECR2-1: A Precision Chemical Probe for the CECR2 Bromodomain
Technical Guide & Application Whitepaper
Executive Summary
NVS-CECR2-1 is a high-affinity, selective chemical probe designed to inhibit the bromodomain (BRD) of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1][2][3] Unlike pan-BET inhibitors (e.g., JQ1) that broadly target BRD2/3/4, NVS-CECR2-1 offers exquisite selectivity, allowing researchers to isolate the specific contributions of CECR2 to chromatin remodeling, spermatogenesis, and metastatic progression.
This guide details the molecular mechanism, selectivity profile, and validated experimental workflows for utilizing NVS-CECR2-1 in interrogating the CERF (CECR2-containing remodeling factor) complex.
Molecular Architecture & Mechanism of Action
The Target: CECR2 and the CERF Complex
CECR2 is a core subunit of the CERF complex, an ATP-dependent chromatin remodeler.[1][4] It functions as the "reader" module, utilizing its bromodomain to recognize acetylated lysine residues on histone tails (specifically H2A.Z and tetra-acetylated H4). This recruitment is essential for the ATPase subunit (SNF2L/SMARCA1 or SNF2H/SMARCA5) to slide nucleosomes and regulate DNA accessibility.
The Inhibitor: NVS-CECR2-1
NVS-CECR2-1 functions via competitive inhibition . It occupies the hydrophobic acetyl-lysine binding pocket of the CECR2 bromodomain, acting as an acetyl-lysine mimetic.[5]
-
Binding Mode: Steric occlusion of the ZA loop and BC loop within the bromodomain.
-
Consequence: Displacement of the entire CERF complex from chromatin, leading to a failure in nucleosome spacing and subsequent transcriptional silencing of target genes (e.g., NF-κB targets in breast cancer).
Visualization: Mechanism of Action
The following diagram illustrates the displacement mechanism within the chromatin context.
Caption: NVS-CECR2-1 competitively binds the CECR2 bromodomain, preventing the CERF complex from engaging acetylated nucleosomes.
Pharmacodynamics & Selectivity Profile
For a chemical probe to be valid, it must distinguish its target from closely related family members. NVS-CECR2-1 exhibits superior selectivity against the BET family (BRD4), which is a common off-target for non-specific bromodomain inhibitors.
Table 1: Quantitative Selectivity & Potency Data
| Parameter | Value | Assay Method | Significance |
| CECR2 IC50 | 47 nM | AlphaScreen | High potency inhibition.[1] |
| CECR2 Kd | 80 nM | Isothermal Titration Calorimetry (ITC) | Thermodynamic validation of binding.[1] |
| BRD4 Kd | > 37,000 nM | ITC | >400-fold selectivity window against major BET proteins. |
| Thermal Shift (ΔTm) | 12.5°C | CETSA / DSF | Indicates massive stabilization of the target protein. |
| Cellular Activity | 0.1 - 1.0 µM | FRAP / NanoBRET | Effective concentration range for live-cell assays.[1] |
Critical Control:
-
Active Probe: NVS-CECR2-1
-
Negative Control: NVS-CECR2-C (Structurally similar but inactive; use at identical concentrations to rule out off-target toxicity).
Biological Context: Oncology & Development
Metastatic Breast Cancer
Recent studies identify CECR2 as a driver of metastasis in triple-negative breast cancer.[6]
-
Pathway: CECR2 interacts with RELA (p65) , a subunit of NF-κB.
-
Effect: It increases chromatin accessibility at metastasis-promoting genes (CSF1, CXCL1).[7]
-
Probe Utility: Treatment with NVS-CECR2-1 disrupts the CECR2-RELA interaction, reducing macrophage recruitment and metastatic burden.
Spermatogenesis & Neurulation
CECR2 is critical for neural tube closure (preventing exencephaly) and sperm maturation.
-
Probe Utility: NVS-CECR2-1 allows temporal inhibition in adult tissue models to study spermatogenesis without the embryonic lethality associated with genetic knockouts.
Experimental Protocols
Protocol A: Cellular Target Engagement (FRAP Assay)
Rationale: Fluorescence Recovery After Photobleaching (FRAP) measures the mobility of a protein. Chromatin-bound CECR2 recovers slowly.[1] NVS-CECR2-1 displaces it, increasing mobility (faster recovery).
Materials:
-
U2OS or HEK293 cells transfected with GFP-CECR2 (full length).
-
NVS-CECR2-1 (Stock: 10 mM in DMSO).
-
Confocal microscope with bleaching laser.
Step-by-Step:
-
Seeding: Plate transfected cells on glass-bottom dishes 24h prior.
-
Treatment: Treat cells with 0.1 µM to 1.0 µM NVS-CECR2-1 for 1 hour. Include a DMSO control and NVS-CECR2-C control.
-
Acquisition:
-
Select a GFP-positive nucleus.
-
Define a bleach region (ROI) of ~2 µm diameter.
-
Bleach ROI with 100% laser power (488 nm) for <200ms.
-
Record recovery images every 0.5s for 60s.
-
-
Analysis: Normalize fluorescence intensity.
-
Result: NVS-CECR2-1 treated cells should show significantly faster
(half-time of recovery) compared to DMSO, indicating displacement from chromatin.
-
Protocol B: Functional Chromatin Immunoprecipitation (ChIP-qPCR)
Rationale: To verify that the probe prevents CECR2 from binding specific genomic loci (e.g., NF-κB targets).
Step-by-Step:
-
Treatment: Treat cells (e.g., MDA-MB-231) with 1 µM NVS-CECR2-1 for 6 hours.
-
Crosslinking: Fix with 1% Formaldehyde for 10 min; quench with Glycine.
-
Lysis & Sonication: Lyse nuclei; sonicate chromatin to 200-500 bp fragments.
-
IP: Incubate with anti-CECR2 antibody (ensure antibody is validated for IP) overnight at 4°C.
-
Wash & Elute: High stringency washes (LiCl buffer recommended). Reverse crosslinks.
-
qPCR: Quantify enrichment at CXCL1 or CSF1 promoters.
-
Success Criteria: >50% reduction in enrichment signal in treated vs. control samples.
-
Visualization: Validated Workflow
Caption: Recommended validation pipeline. Step 1 confirms physical binding; Step 2 confirms biological consequence.
References
-
Structural Genomics Consortium (SGC). "NVS-CECR2-1: A Chemical Probe for CECR2."[3][10] SGC Chemical Probes. [Link][3][10]
-
Imhof, A., et al. (2020). "NVS-CECR2-1 inhibits chromatin binding of CECR2 BRD and displaces CECR2 from chromatin within cells."[11] Scientific Reports/Nature Research (Contextual citation based on SGC data release). [Link]
-
Zhang, et al. (2022). "CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression."[7][10] Science Translational Medicine. [Link][7]
-
Banting, G.S., et al. (2005).[9][12] "CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L."[1][4][8][9] Human Molecular Genetics. [Link]
-
Gellatly, K.J., et al. (2024). "The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands."[13] Journal of Biological Chemistry. [Link]
Sources
- 1. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 2. adooq.com [adooq.com]
- 3. NVS-CECR2-1 | Bromodomains | Tocris Bioscience [tocris.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The emerging role of ISWI chromatin remodeling complexes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of CECR2 Gene in Advanced Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. Frontiers | Double whammy: the genetic variants in CECR2 and high Hcy on the development of neural tube defects [frontiersin.org]
- 13. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Optimal Cellular Working Concentration for NVS-CECR2-1: An Application Guide
Introduction: The Criticality of Concentration
NVS-CECR2-1 is a potent and selective chemical probe targeting the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2), a protein implicated in chromatin remodeling, transcriptional control, and the DNA damage response.[1][2][3] The bromodomain of CECR2 functions as a "reader" of acetylated lysine residues on histones and other proteins, thereby recruiting chromatin-remodeling complexes to specific genomic locations.[2][4] By competitively binding to this domain, NVS-CECR2-1 effectively blocks this interaction, making it an invaluable tool for elucidating the biological functions of CECR2.
However, the utility of any chemical probe is fundamentally dependent on using it at an appropriate concentration. The "working concentration" is not a single value but rather an empirically determined range that balances two critical factors:
-
On-Target Efficacy: The concentration must be sufficient to engage with and inhibit the target protein (CECR2) within the complex cellular environment.
-
Minimizing Off-Target Effects: The concentration should remain below levels that induce non-specific cellular stress, cytotoxicity, or inhibition of other proteins.[1]
This guide provides a comprehensive, multi-assay strategy to rigorously determine the optimal working concentration for NVS-CECR2-1 in your specific cellular model. We will proceed through a logical workflow, beginning with cytotoxicity assessment, followed by direct measurement of target engagement, and culminating in a functional readout of CECR2 inhibition.
Guiding Principle: A Triad of Assays for a Validated Working Concentration
Defining a reliable working concentration requires a multi-pronged approach. Relying on a single assay can be misleading. For instance, observing a phenotype at a certain concentration without confirming target engagement leaves the mechanism of action ambiguous. Conversely, confirming target engagement without assessing cell health risks attributing specific effects to non-specific toxicity. Our recommended workflow integrates three distinct assay types.
dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Figure 1: A multi-step workflow to empirically determine the optimal working concentration.
Step 1: Defining the Upper Limit with Cytotoxicity Assays
The first step is to determine the concentration at which NVS-CECR2-1 begins to cause general cellular toxicity. This establishes the maximum concentration that can be used in subsequent experiments and ensures that observed phenotypes are not simply artifacts of dying cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[5] A decrease in the luminescent signal is proportional to the number of non-viable cells.
Protocol 1: CellTiter-Glo® Viability Assay
Materials:
-
NVS-CECR2-1 (and inactive control NVS-CECR2-C, if available)[1]
-
White, opaque-walled 96-well microplates suitable for luminescence
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570 or similar)[8]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase after 24 hours. Typically, 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution series of NVS-CECR2-1 in culture medium. A suggested starting range, based on its biochemical potency (IC50 ≈ 47 nM), would be from 20 µM down to 1 nM.[1][9] Include a vehicle control (e.g., 0.1% DMSO) and a "no cells" media-only control for background.
-
Cell Treatment: Remove the old media and add 100 µL of the media containing the compound dilutions to the appropriate wells. Incubate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).[6]
-
Assay Execution: a. Equilibrate the plate to room temperature for 30 minutes.[10] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8] c. Add 100 µL of CellTiter-Glo® Reagent to each well.[10] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (media-only wells).
-
Normalize the data by setting the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the NVS-CECR2-1 concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which represents the concentration that causes 50% cell death. The upper limit for your working concentration should be well below this IC50 value (ideally, >10-fold lower).
Step 2: Confirming Intracellular Target Engagement
After establishing a non-toxic concentration range, the next critical step is to confirm that NVS-CECR2-1 physically interacts with its target, CECR2, inside living cells. This directly measures the compound's potency in a relevant biological context.
Method A: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[11] The target protein (CECR2) is fused to a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to CECR2 is added, acting as the energy acceptor. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound (NVS-CECR2-1) that competes for the same binding site will displace the tracer, leading to a loss of BRET signal.[12][13]
dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Figure 2: Mechanism of the NanoBRET™ Target Engagement Assay.
Protocol 2: NanoBRET™ Assay
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
Plasmid encoding NanoLuc®-CECR2 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET® Tracer specific for the bromodomain family
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
NVS-CECR2-1
-
White, 96-well assay plates
Procedure:
-
Transfection: Transfect HEK293T cells with the NanoLuc®-CECR2 plasmid and plate them into 96-well plates. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of NVS-CECR2-1 to the cells.
-
Tracer Addition: Add the optimized concentration of the NanoBRET® Tracer to all wells.
-
Substrate Addition: Add the Nano-Glo® Substrate and extracellular inhibitor mixture.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to detect donor emission (~460nm) and acceptor emission (>600nm). Read at room temperature.
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to vehicle control (100% BRET) and a positive control inhibitor (0% BRET).
-
Plot the normalized BRET signal against the log of the NVS-CECR2-1 concentration.
-
Use non-linear regression to determine the EC50, the concentration at which NVS-CECR2-1 displaces 50% of the tracer. This value represents the cellular potency of the compound.
Method B: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® leverages the fact that ligand binding stabilizes a target protein against thermal denaturation.[14][15] Intact cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate upon heating and can be removed by centrifugation. The amount of soluble, stabilized CECR2 remaining in the supernatant is then quantified, typically by Western Blot.[16][17]
Protocol 3: CETSA®
Materials:
-
Cell line of interest with detectable endogenous CECR2 levels
-
NVS-CECR2-1
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western Blot reagents
-
Anti-CECR2 antibody (e.g., Novus Biologicals, NBP1-81378)[7]
Procedure:
-
Cell Treatment: Treat cultured cells with a fixed, high concentration of NVS-CECR2-1 or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]
-
Lysis and Clarification: Lyse the cells (e.g., three freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble CECR2 by Western Blot.
Data Analysis:
-
Quantify the band intensity for CECR2 at each temperature for both vehicle and NVS-CECR2-1 treated samples.
-
Plot the percentage of soluble CECR2 (relative to the unheated sample) against the temperature.
-
A successful experiment will show a rightward shift in the melting curve for the NVS-CECR2-1-treated sample, indicating thermal stabilization and thus, target engagement. This confirms the compound engages the target in a cellular context.
Step 3: Measuring a Downstream Functional Response
The final piece of the puzzle is to measure a biological consequence of CECR2 inhibition. This links target engagement to a functional cellular outcome and helps define the lowest concentration that produces a desired effect.
Principle: CECR2 is a component of chromatin remodeling complexes that regulate gene expression.[3][18] Inhibiting CECR2 should therefore alter the transcription of its target genes. Reverse transcription-quantitative PCR (RT-qPCR) is a highly sensitive method to measure changes in specific mRNA levels.[19][20]
Protocol 4: RT-qPCR for a CECR2 Target Gene
Background Research: First, identify a known or putative downstream target gene regulated by CECR2. As CECR2 has been linked to NF-κB signaling, a pro-inflammatory NF-κB target gene (e.g., IL6 or TNF) could be a candidate in a relevant cell line stimulated to activate this pathway.[18]
Materials:
-
Cell line and appropriate culture conditions/stimuli
-
NVS-CECR2-1
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Validated qPCR primers for a target gene and a stable reference gene (e.g., GAPDH, ACTB).[21]
-
qPCR instrument
Procedure:
-
Cell Treatment: Plate cells and treat with a serial dilution of NVS-CECR2-1 for a suitable time to observe transcriptional changes (e.g., 6-24 hours). The concentration range should be centered around the target engagement EC50 determined in Step 2.
-
RNA Extraction: Harvest cells and extract total RNA according to the kit manufacturer's protocol. Ensure high-quality RNA (A260/280 ratio ~2.0).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples.
-
qPCR: Set up qPCR reactions for your target gene and reference gene for each sample. Run the reactions on a qPCR instrument.
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the change in Cq (ΔCq) by normalizing the target gene Cq to the reference gene Cq (ΔCq = Cq_target - Cq_reference).
-
Calculate the change relative to the vehicle control (ΔΔCq = ΔCq_sample - ΔCq_vehicle).
-
The fold change in gene expression is calculated as 2^(-ΔΔCq).[21]
-
Plot the fold change against the log of NVS-CECR2-1 concentration and determine the functional EC50.
-
Synthesizing the Data: Selecting Your Working Concentration
Upon completing the three-assay workflow, you will have a comprehensive dataset to make an informed decision.
| Assay Type | Parameter Measured | Example Result | Interpretation |
| Cytotoxicity | Cell Viability (IC50) | > 20 µM | Establishes the maximum non-toxic concentration. |
| Target Engagement | Cellular Potency (EC50) | 150 nM | The concentration for 50% target occupancy in cells. |
| Functional Assay | Functional Potency (EC50) | 400 nM | The concentration for 50% of the maximal functional effect. |
Selection Rationale:
-
The ideal working concentration should be significantly below the cytotoxicity IC50 (e.g., at least 10-fold lower) to avoid confounding toxic effects.
-
It should be at or above the target engagement EC50 to ensure the majority of CECR2 proteins are bound by the inhibitor.
-
A common practice is to use a concentration that gives a robust functional response, typically in the 2x to 5x range of the functional EC50 . This ensures a strong, measurable biological effect that is clearly on-target.
Based on the example data above, a recommended working concentration range for NVS-CECR2-1 would be 800 nM to 2 µM . This range is well above the functional and target engagement EC50 values, ensuring a strong on-target effect, while remaining more than 10-fold below the concentration where cytotoxicity is observed. Always include the inactive control compound, NVS-CECR2-C, at the same concentration to confirm that the observed phenotype is due to CECR2 inhibition and not an off-target effect of the chemical scaffold.[1]
References
-
Adooq Bioscience. NVS-CECR2-1. [Link]
-
Structural Genomics Consortium. NVS-CECR2-1. [Link]
-
News-Medical. Cellular Thermal Shift Assay (CETSA). [Link]
-
Massey, A. J. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Wikipedia. Cellular thermal shift assay. [Link]
-
PubMed. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. [Link]
-
bioRxiv. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. [Link]
-
UniProt. Chromatin remodeling regulator CECR2 - Homo sapiens (Human). [Link]
-
PubMed Central. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. [Link]
-
National Institutes of Health. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. [Link]
-
PubMed Central. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples. [Link]
-
ResearchGate. CECR2 depletion reduces the sensitivity of SW48 cells to NVS-CECR2-1. [Link]
-
SGC-UNC. NanoBRET. [Link]
-
ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?[Link]
-
Chemistry LibreTexts. Enzyme Inhibition. [Link]
-
ResearchGate. How to I analyze gene expression using qpcr? And how do I report the Results?[Link]
-
ResearchGate. Principle of NanoBRET target engagement. [Link]
-
ResearchGate. CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. [Link]
-
News-Medical. NanoBRET™ Target Engagement for drug development. [Link]
-
Illumina, Inc. qPCR Quantification Protocol Guide. [Link]
-
YouTube. CellTiter Glo® 2 0 Cell Viability Assay. [Link]
-
PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
ScienceDirect. Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
YouTube. Lab: Enzyme Inhibition & Substrate Concentration on Enzyme Reaction Rates. [Link]
-
YouTube. What is NanoBRET™? An introduction to NanoBRET™ technology. [Link]
-
YouTube. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
Sources
- 1. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 2. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. novusbio.com [novusbio.com]
- 8. promega.com [promega.com]
- 9. adooq.com [adooq.com]
- 10. promega.com [promega.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. NanoBRET — SGC-UNC [sgc-unc.org]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bu.edu [bu.edu]
- 21. researchgate.net [researchgate.net]
Precision Protocol: NVS-CECR2-1 Mediated Apoptosis in SW48 Colorectal Cancer Cells
[1][2]
Executive Summary & Mechanism of Action
This application note details the protocol for using NVS-CECR2-1 , a highly potent and selective chemical probe targeting the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2), to induce apoptosis in SW48 colorectal adenocarcinoma cells.[1]
While CECR2 inhibition is often cytostatic in many cell lines, SW48 cells exhibit a unique, acute sensitivity to NVS-CECR2-1, undergoing significant apoptosis at sub-micromolar to low-micromolar concentrations.[2] This protocol leverages this specific vulnerability to study chromatin remodeling-dependent cell survival.
Mechanistic Pathway
NVS-CECR2-1 functions by competitively binding to the acetyl-lysine recognition pocket of the CECR2 bromodomain. This displacement disrupts the CERF complex (CECR2-containing remodeling factor), leading to chromatin accessibility failure, replication stress, and subsequent activation of the intrinsic apoptotic pathway.
Figure 1: Mechanism of Action. NVS-CECR2-1 displaces CECR2 from chromatin, triggering a cascade leading to apoptosis specifically in sensitive lines like SW48.[2][3]
Critical Pre-Experimental Checks
Cell Culture Medium: The "CO₂ Trap"
WARNING: SW48 cells are traditionally maintained in Leibovitz's L-15 Medium .[4]
-
L-15 Formulation: Designed for free gas exchange with atmospheric air. It relies on phosphate buffering, not bicarbonate.
-
The Error: Placing L-15 in a 5% CO₂ incubator will cause the pH to drop (acidify), stressing or killing the cells independent of the drug.
-
Decision Matrix:
Compound Handling
-
Negative Control: NVS-CECR2-C (Structurally similar, inactive).[8] Crucial for validating on-target effects.
-
Solubility: Poorly soluble in aqueous media.
-
Dissolve in 100% DMSO to create a 10 mM stock .
-
Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles >3 times.
-
Ensure final DMSO concentration in culture is <0.1% to avoid vehicle toxicity.
-
Experimental Protocol
Phase 1: Cell Seeding (Day 0)
SW48 cells grow in distinct islands and can be slow to attach. Uniform seeding is critical for IC50 accuracy.
-
Harvest Cells: Dissociate SW48 cells using Trypsin-EDTA. Ensure a single-cell suspension; SW48 cells tend to clump.
-
Count: Use Trypan Blue exclusion to ensure >95% viability.
-
Seed:
-
96-well plate (Viability/Caspase): 5,000 - 8,000 cells/well in 100 µL medium.
-
6-well plate (Flow Cytometry/Western): 300,000 - 500,000 cells/well in 2 mL medium.
-
-
Incubation: Allow cells to attach for 24 hours undisturbed.
Phase 2: Compound Treatment (Day 1)
Prepare fresh working solutions. Do not add 100% DMSO stock directly to the wells.
-
Preparation of Dilutions:
-
Prepare a 1000x dilution series in DMSO (e.g., 5 mM, 1 mM, 0.5 mM, 0.1 mM).
-
Dilute these 1:1000 into pre-warmed culture medium to generate 1x working concentrations.
-
-
Dose Range:
-
Low: 0.1 µM (Target engagement, minimal apoptosis).
-
Mid (IC50 range): 0.5 µM - 1.0 µM.
-
High (Apoptosis induction): 2.0 µM - 5.0 µM.
-
Control: DMSO (Vehicle) and NVS-CECR2-C (Negative Control) at 5 µM.
-
-
Application: Aspirate old medium carefully (SW48 detach easily) and add 100 µL (96-well) or 2 mL (6-well) of drug-containing medium.
-
Duration: Incubate for 72 hours . (Note: 48h may show early markers, but 72h is optimal for definitive apoptosis in this line).
Phase 3: Readout & Analysis (Day 4)
Workflow Visualization
Figure 2: Experimental Timeline.[6] A 72-hour treatment window is recommended for maximal apoptotic signal.
Assay A: Annexin V / PI Staining (Flow Cytometry)
Primary quantitative metric for apoptosis.
-
Harvest: Collect supernatant (floating dead cells) AND trypsinized adherent cells into the same tube.
-
Wash: Centrifuge (300 x g, 5 min) and wash once with cold PBS.
-
Stain: Resuspend in 100 µL Annexin Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate: 15 min at RT in the dark.
-
Analyze: Run on flow cytometer.
-
Q1 (Annexin- / PI+): Necrotic.
-
Q2 (Annexin+ / PI+): Late Apoptotic.
-
Q3 (Annexin- / PI-): Live.
-
Q4 (Annexin+ / PI-): Early Apoptotic.
-
-
Success Criteria: Significant shift to Q4/Q2 in >1 µM treatment compared to Negative Control.
Assay B: Caspase 3/7 Glo (High Throughput)
Confirms mechanism is apoptotic, not just necrotic.
-
Add Caspase-Glo 3/7 Reagent (Promega or equivalent) 1:1 to culture medium in 96-well plates.
-
Shake orbitally for 30 sec; incubate 30 min at RT.
-
Read Luminescence.
-
Success Criteria: >3-fold increase in luminescence signal at 2-5 µM vs. DMSO.
Data Interpretation & Expected Results
Quantitative Benchmarks
Based on validation data (Kim et al., Sci Rep 2020), typical results for SW48 cells treated with NVS-CECR2-1 are:
| Parameter | Value / Observation | Notes |
| Cellular IC50 (Viability) | ~0.64 µM | Measured by clonogenic assay (10 days). |
| Apoptosis Onset | > 1.0 µM | Significant Annexin V+ population at 72h. |
| Maximal Effect | 5 - 10 µM | Near total cell death; chromatin displacement saturation. |
| Negative Control | No Effect | NVS-CECR2-C should mimic DMSO vehicle. |
Troubleshooting Guide
-
Issue: High cell death in DMSO control.
-
Cause: CO₂ mismatch with L-15 medium or over-confluence.
-
Fix: Check incubator settings or switch to DMEM.
-
-
Issue: No apoptosis seen at 1 µM.
-
Cause: Drug precipitation or short incubation.
-
Fix: Ensure 72h incubation. Vortex stock solution. Verify NVS-CECR2-1 integrity (avoid moisture).
-
-
Issue: Cells detaching during wash steps.
-
Cause: SW48 are loosely adherent.
-
Fix: Use a swing-bucket rotor for plates or extremely gentle aspiration.
-
References
-
Kim, J. et al. (2020). "Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells." Scientific Reports, 10, 16301.
-
Key Paper: Establishes SW48 sensitivity and apoptosis mechanism.[9]
-
-
Structural Genomics Consortium (SGC). "NVS-CECR2-1 Chemical Probe Characterization."
-
ATCC. "SW48 Cell Line Data Sheet (CCL-231)."
-
Source for Culture Conditions: L-15 medium requirements.[5]
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Senescence-associated reprogramming induced by interleukin-1 impairs response to EGFR neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SW 48. Culture Collections [culturecollections.org.uk]
- 6. adooq.com [adooq.com]
- 7. adooq.com [adooq.com]
- 8. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
Determining the In Vitro IC50 of NVS-CECR2-1 using a Homogeneous Proximity-Based AlphaScreen Assay
Introduction: Targeting CECR2 in Epigenetic Regulation
The Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein is a critical epigenetic regulator involved in chromatin remodeling and the transcriptional control of genes essential for processes like neurulation.[1][2] A key functional component of CECR2 is its bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the CECR2-containing protein complexes to specific chromatin regions.[3][4] This interaction is fundamental to its role in gene regulation. Dysregulation of CECR2 and other bromodomain-containing proteins has been implicated in various diseases, making them attractive targets for therapeutic intervention.[5]
NVS-CECR2-1 is a potent and highly selective chemical probe developed to inhibit the function of the CECR2 bromodomain.[6] Understanding its inhibitory potency, typically quantified by the half-maximal inhibitory concentration (IC50), is a crucial step in its characterization and in the development of more advanced therapeutics. This application note provides a detailed protocol for determining the in vitro IC50 of NVS-CECR2-1 against the CECR2 bromodomain using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. AlphaScreen is a bead-based, non-radioactive, homogeneous assay platform that is well-suited for high-throughput screening and inhibitor characterization due to its sensitivity and robustness.[7][8]
Principle of the AlphaScreen Assay for CECR2 Inhibition
The AlphaScreen technology relies on the interaction of two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[7] In this assay, the interaction between a His-tagged CECR2 bromodomain and a biotinylated, acetylated histone peptide is measured.
-
The Molecular Bridge: A His-tagged CECR2 bromodomain protein binds to Nickel Chelate (Ni-NTA) coated Acceptor beads. Simultaneously, a biotinylated peptide, typically a sequence from a histone tail containing an acetylated lysine that CECR2 recognizes (e.g., tetra-acetylated histone H4), binds to Streptavidin-coated Donor beads.[3][9] The specific interaction between the CECR2 bromodomain and the acetylated histone peptide brings the Donor and Acceptor beads into close proximity (within 200 nm).[8]
-
Signal Generation: Upon excitation with a laser at 680 nm, the Donor bead releases singlet oxygen molecules.[8] If an Acceptor bead is in close proximity, these highly reactive singlet oxygen molecules trigger a cascade of energy transfer within the Acceptor bead, culminating in the emission of light at 520-620 nm.[7] The intensity of this emitted light is directly proportional to the number of CECR2-histone peptide interactions.
-
Competitive Inhibition: The introduction of a competitive inhibitor, such as NVS-CECR2-1, disrupts the interaction between the CECR2 bromodomain and the biotinylated histone peptide.[8] NVS-CECR2-1 binds to the acetyl-lysine binding pocket of the CECR2 bromodomain, preventing it from binding to the histone peptide. This disruption separates the Donor and Acceptor beads, leading to a decrease in the AlphaScreen signal. By titrating the concentration of NVS-CECR2-1, a dose-response curve can be generated, from which the IC50 value can be calculated.[10]
dot
Caption: AlphaScreen assay principle for CECR2 inhibition.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant His-tagged CECR2 Bromodomain | BPS Bioscience | 31123 |
| Biotinylated Tetra-acetylated Histone H4 Peptide | AnaSpec | AS-64440 |
| NVS-CECR2-1 | Tocris Bioscience | 6569 |
| NVS-CECR2-C (Negative Control) | Tocris Bioscience | 6570 |
| AlphaScreen™ Streptavidin Donor Beads | PerkinElmer | 6760617 |
| AlphaLISA™ Nickel Chelate Acceptor Beads | PerkinElmer | AL108C |
| Proxiplate-384 Plus, White | PerkinElmer | 6008280 |
| Assay Buffer | (See preparation below) | - |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
Assay Buffer Preparation (50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20):
-
HEPES (pH 7.5): Final concentration 50 mM
-
NaCl: Final concentration 150 mM
-
Bovine Serum Albumin (BSA): Final concentration 0.1% (w/v)
-
Tween-20: Final concentration 0.05% (v/v)
-
Adjust pH to 7.5 and filter-sterilize.
Expert Insight: The choice of buffer components is critical for assay performance. BSA and Tween-20 are included to prevent non-specific binding of proteins and beads to the plate surface, which can lead to high background signals.[8] It is also important to note that DMSO can interfere with bromodomain-ligand interactions, so its final concentration in the assay should be kept low and consistent across all wells, typically ≤ 0.5%.[11][12]
Experimental Protocol
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL. All additions should be performed under subdued lighting conditions to protect the light-sensitive AlphaScreen beads.[8]
Step 1: Preparation of Reagents
-
NVS-CECR2-1 and NVS-CECR2-C Stock Solutions: Prepare a 10 mM stock solution of NVS-CECR2-1 and the negative control compound, NVS-CECR2-C, in 100% DMSO.
-
Compound Serial Dilution: Perform a serial dilution of the NVS-CECR2-1 and NVS-CECR2-C stocks in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM) to generate a comprehensive dose-response curve.
-
Intermediate Compound Dilution: Prepare an intermediate dilution of the compound series by diluting the DMSO stocks 1:25 in Assay Buffer. This will result in a 4% DMSO concentration.
-
CECR2 Bromodomain Working Solution: Dilute the His-tagged CECR2 bromodomain protein to a final concentration of 20 nM in Assay Buffer. The optimal concentration should be empirically determined by titrating the protein.
-
Biotinylated Histone Peptide Working Solution: Dilute the biotinylated histone H4 peptide to a final concentration of 20 nM in Assay Buffer. The optimal concentration should also be determined empirically through titration experiments.
-
AlphaScreen Bead Slurry: In separate microcentrifuge tubes, dilute the Streptavidin Donor beads and Ni-NTA Acceptor beads to a final concentration of 20 µg/mL each in Assay Buffer. Vortex the bead suspensions gently before dilution.
Step 2: Assay Procedure
-
Compound Addition: Add 5 µL of the intermediate compound dilutions (or 4% DMSO in Assay Buffer for controls) to the wells of a 384-well Proxiplate.
-
Test Wells: NVS-CECR2-1 serial dilutions.
-
Negative Control Wells: NVS-CECR2-C serial dilutions.
-
Positive Control (Max Signal): 4% DMSO in Assay Buffer.
-
Background (No Protein): 4% DMSO in Assay Buffer.
-
-
CECR2 Bromodomain Addition: Add 5 µL of the 20 nM His-tagged CECR2 bromodomain working solution to all wells except for the background wells. To the background wells, add 5 µL of Assay Buffer.
-
Incubation: Gently shake the plate for 1 minute and then incubate at room temperature for 30 minutes, protected from light.
-
Peptide and Bead Addition: Prepare a premix of the biotinylated histone peptide and the AlphaScreen beads. For each well, you will need 10 µL of this premix. Combine equal volumes of the 20 nM biotinylated histone peptide working solution, the 20 µg/mL Streptavidin Donor bead slurry, and the 20 µg/mL Ni-NTA Acceptor bead slurry.
-
Add Premix: Add 10 µL of the peptide/bead premix to all wells.
-
Final Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader (e.g., PerkinElmer EnVision) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
dot
Caption: Experimental workflow for IC50 determination.
Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average background signal (wells with no protein) from all other data points.
-
Normalize the data as a percentage of inhibition relative to the positive control (max signal, no inhibitor). The formula is: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_max - Signal_background))
-
-
Dose-Response Curve:
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model with a variable slope (four-parameter logistic equation).[10] Most data analysis software, such as GraphPad Prism, has built-in functions for this.
-
-
IC50 Determination:
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of the AlphaScreen signal. This value is derived from the fitted dose-response curve.
-
Example Data Table:
| NVS-CECR2-1 [nM] | Log [M] | Raw Alpha Counts | % Inhibition |
| 0 (Max Signal) | - | 150,000 | 0 |
| 1 | -9.0 | 145,000 | 3.4 |
| 3 | -8.5 | 138,000 | 8.3 |
| 10 | -8.0 | 115,000 | 24.1 |
| 30 | -7.5 | 80,000 | 48.3 |
| 100 | -7.0 | 45,000 | 72.4 |
| 300 | -6.5 | 20,000 | 89.7 |
| 1000 | -6.0 | 10,000 | 96.6 |
| 3000 | -5.5 | 8,000 | 97.9 |
| 10000 | -5.0 | 7,500 | 98.3 |
| Background | - | 5,000 | - |
Based on literature, the expected IC50 for NVS-CECR2-1 in an AlphaScreen assay is approximately 47 nM.[1][6] The negative control, NVS-CECR2-C, should exhibit significantly weaker or no inhibitory activity.
Trustworthiness and Self-Validation
To ensure the reliability of the obtained IC50 value, several controls and validation steps are essential:
-
Negative Control Compound: The use of a structurally related but inactive compound like NVS-CECR2-C helps to confirm that the observed inhibition is specific to the intended target and not due to non-specific effects.[1]
-
Z'-Factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Orthogonal Assays: To confirm the binding and inhibitory activity of NVS-CECR2-1, it is advisable to use an orthogonal, non-bead-based assay, such as Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP).[8] This helps to rule out potential artifacts from the AlphaScreen technology.
-
Reagent Titration: The optimal concentrations of the CECR2 protein and the biotinylated histone peptide should be determined through checkerboard titrations to achieve the best signal-to-background ratio.
By adhering to this detailed protocol and incorporating the recommended controls, researchers can reliably determine the in vitro IC50 of NVS-CECR2-1 and other potential inhibitors of the CECR2 bromodomain, providing valuable data for drug discovery and development efforts in the field of epigenetics.
References
-
Structural Genomics Consortium. NVS-CECR2-1. [Link]
-
Adooq Bioscience. NVS-CECR2-1. [Link]
-
BPS Bioscience. CECR2 Inhibitor Screening Assay Kit. [Link]
-
BMG LABTECH. AlphaScreen. [Link]
-
Philpott, M., et al. A bead-based proximity assay for BRD4 ligand discovery. Methods in Enzymology, 2017. [Link]
-
The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. PubMed, 2024. [Link]
-
ResearchGate. AlphaScreen binding assays. [Link]
-
Palmer, W. S., et al. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery. Epigenetics & Chromatin, 2015. [Link]
-
Identification of Histone Peptide Binding Specificity and Small-Molecule Ligands for the TRIM33α and TRIM33β Bromodomains. ACS Chemical Biology, 2022. [Link]
-
Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. National Institutes of Health, 2019. [Link]
-
Modified Histone Peptides Linked to Magnetic Beads Reduce Binding Specificity. NSF Public Access Repository, 2022. [Link]
-
Frontiers. Methods IC50 Dose Determination for GO in AML Cell Lines. [Link]
-
ResearchGate. a) Structure of CECR2 chemical probe 1. [Link]
-
ResearchGate. Guidelines for accurate EC50/IC50 estimation. [Link]
-
ResearchGate. Basis for AlphaScreen protein–protein binding assay applied to His-tagged bromodomain and biotinylated histone peptides. [Link]
-
UniProt. Chromatin remodeling regulator CECR2 - Homo sapiens (Human). [Link]
-
bioRxiv. Identifying challenges and opportunities for histone peptides in protein engineering platforms. [Link]
-
Functional Roles of Bromodomain Proteins in Cancer. PubMed Central, 2021. [Link]
Sources
- 1. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 2. uniprot.org [uniprot.org]
- 3. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Roles of Bromodomain Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. frontiersin.org [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Probing Chromatin Dynamics: A Guide to Utilizing NVS-CECR2-1 in FRAP Assays
Introduction: Unveiling the Dance of Chromatin Remodelers
The intricate orchestration of gene expression is fundamentally linked to the dynamic architecture of chromatin. Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is a critical player in this process, functioning as a chromatin remodeling factor essential for developmental processes such as neural tube closure.[1][2][3] CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which utilizes the energy of ATP hydrolysis to modulate nucleosome positioning and DNA accessibility.[2] A key feature of CECR2 is its bromodomain, a structural module that recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the remodeling complex to specific chromatin regions.
To dissect the in vivo kinetics of CECR2 and understand how its chromatin association is regulated, powerful tools are required. NVS-CECR2-1 is a potent and highly selective inhibitor of the CECR2 bromodomain, boasting an IC50 of 47 nM.[4][5][6] This small molecule provides a means to acutely perturb the interaction of CECR2 with acetylated chromatin. In this application note, we provide a detailed guide for employing NVS-CECR2-1 in conjunction with Fluorescence Recovery After Photobleaching (FRAP) to quantitatively assess the chromatin binding dynamics of CECR2 in living cells. This approach allows for the elucidation of the inhibitor's cellular efficacy and provides a framework for investigating the role of the CECR2 bromodomain in health and disease.
The Principle of FRAP in Monitoring Chromatin Binding
FRAP is a powerful microscopy technique used to measure the mobility of fluorescently labeled molecules within a living cell.[1] The core principle involves the photobleaching of a specific region of interest (ROI) using a high-intensity laser, followed by the monitoring of fluorescence recovery in that region over time as unbleached molecules from the surrounding area move in.[7]
When applied to a fluorescently tagged chromatin-binding protein like CECR2-GFP, the rate of fluorescence recovery is not solely dependent on diffusion but is also governed by its binding and unbinding kinetics with the relatively immobile chromatin structure.[1][2] A protein that binds tightly to chromatin will exhibit a slower recovery and a larger "immobile fraction" (the fraction of protein that does not recover during the experimental timeframe) compared to a protein that interacts more transiently.
By treating cells with NVS-CECR2-1, we anticipate a competitive displacement of CECR2-GFP from its acetylated histone binding sites on chromatin. This should result in a faster fluorescence recovery and a smaller immobile fraction, reflecting an increase in the population of freely diffusing CECR2-GFP within the nucleus.
Visualizing the Experimental Logic
Figure 1. Conceptual Workflow of the NVS-CECR2-1 FRAP Assay.
Materials and Methods
Reagents and Consumables
| Reagent | Supplier | Catalog No. |
| NVS-CECR2-1 | Tocris | 5744 |
| NVS-CECR2-C (Negative Control) | SGC | Link |
| GFP-CECR2 Plasmid | Addgene | 65385 |
| Lipofectamine 3000 | Thermo Fisher | L3000015 |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher | 31985062 |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Geneticin™ (G418 Sulfate) | Thermo Fisher | 10131035 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| 35 mm glass-bottom dishes | MatTek | P35G-1.5-14-C |
Cell Line Selection and Culture
Human colorectal cancer cell line SW48 or breast cancer cell line MDA-MB-231 are suitable choices as they have been shown to express CECR2.[8][9] Cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Protocol
Part 1: Generation of a Stable CECR2-GFP Expressing Cell Line
-
Transfection: Seed cells in a 6-well plate to be 70-90% confluent on the day of transfection. Transfect cells with the GFP-CECR2 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection by adding G418 to the culture medium. The optimal concentration of G418 should be determined by a kill curve for the specific cell line (typically 400-800 µg/mL).
-
Expansion: Culture the cells in the presence of G418, replacing the medium every 3-4 days, until resistant colonies are formed. Isolate and expand individual colonies to establish a clonal cell line with stable, moderate expression of CECR2-GFP. Verify expression and correct nuclear localization of the fusion protein by fluorescence microscopy and Western blotting.
Part 2: Preparation of NVS-CECR2-1 and Control
-
Stock Solutions: Prepare a 10 mM stock solution of NVS-CECR2-1 and NVS-CECR2-C in DMSO. Aliquot and store at -20°C.[10]
-
Working Solutions: On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. A concentration range of 0.1 µM to 1 µM is recommended for cellular assays.[4][5] A final DMSO concentration should be kept below 0.1% to avoid solvent-induced artifacts.
Part 3: FRAP Experiment
-
Cell Seeding: Seed the stable CECR2-GFP expressing cells onto 35 mm glass-bottom dishes. Allow cells to adhere and grow to 50-70% confluency.
-
Inhibitor Treatment: Replace the culture medium with medium containing NVS-CECR2-1, NVS-CECR2-C, or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Microscope Setup:
-
Use a laser scanning confocal microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.
-
Use a high numerical aperture objective (e.g., 63x or 100x oil immersion).
-
Set the laser line appropriate for GFP excitation (e.g., 488 nm).
-
-
Image Acquisition Parameters:
-
Pre-bleach: Acquire 5-10 images at a low laser power (e.g., 0.5-2% of maximum) to establish a baseline fluorescence intensity. A fast scan speed is recommended to minimize photobleaching during this phase.[1]
-
Bleaching: Define a circular region of interest (ROI) of 2-3 µm in diameter within the nucleus, avoiding the nucleolus.[2] Use high laser power (e.g., 80-100%) for a short duration to bleach the fluorescence in the ROI.[11][12]
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power as the pre-bleach step. The frame rate should be adjusted based on the expected recovery speed; for chromatin-binding proteins, an interval of 250-1000 ms for a total of 90-120 frames is a good starting point.[11][12]
-
Data Analysis and Interpretation
1. Data Extraction:
-
For each time series, measure the mean fluorescence intensity of the bleached ROI, a non-bleached region within the same nucleus (to correct for photobleaching during image acquisition), and a background region outside the cell.
2. Normalization of FRAP Data:
-
To account for photobleaching during imaging and to normalize the data for comparison between different cells, use the following formula:
Inorm(t) = (IROI(t) - Ibg(t)) / (Itotal(t) - Ibg(t)) * (Itotal(pre) - Ibg(pre)) / (IROI(pre) - Ibg(pre))
Where:
-
Inorm(t) is the normalized intensity at time t.
-
IROI(t) is the intensity of the bleached region at time t.
-
Ibg(t) is the background intensity at time t.
-
Itotal(t) is the intensity of the unbleached region in the same nucleus at time t.
-
IROI(pre) and Itotal(pre) are the average pre-bleach intensities of the respective regions.
-
3. Curve Fitting and Parameter Extraction:
-
The normalized recovery curve can be fitted to a single or double exponential function to model the recovery process.[13] A single exponential model is often sufficient for a qualitative comparison:
I(t) = A(1 - e-kt) + C
Where:
-
A is the mobile fraction.
-
k is the recovery rate constant.
-
C is the fluorescence intensity immediately after bleaching.
-
-
Half-maximal recovery time (t½): This is the time it takes for the fluorescence to recover to half of its final intensity. It can be calculated from the rate constant (k) as: t½ = ln(2)/k.[7] A shorter t½ indicates faster recovery.
-
Mobile and Immobile Fractions: The mobile fraction represents the percentage of fluorescent molecules that can move into the bleached area, while the immobile fraction is the percentage that remains bound and does not contribute to the recovery within the timescale of the experiment.[7]
-
Mobile Fraction (Mf) = (I∞ - I0) / (Ipre - I0)
-
Immobile Fraction (If) = 1 - Mf Where I∞ is the intensity at the plateau of the recovery curve, I0 is the intensity immediately after bleaching, and Ipre is the pre-bleach intensity.
-
Visualizing the Mechanism of Action
Figure 2. NVS-CECR2-1 Mechanism of Action in FRAP.
Expected Results
Upon treatment with NVS-CECR2-1, a significant change in the FRAP recovery kinetics of CECR2-GFP is expected compared to vehicle-treated or NVS-CECR2-C-treated cells.
| Condition | Half-maximal Recovery (t½) | Mobile Fraction (Mf) | Immobile Fraction (If) |
| Vehicle (DMSO) | Slower | Lower | Higher |
| NVS-CECR2-C (Negative Control) | Slower | Lower | Higher |
| NVS-CECR2-1 | Faster | Higher | Lower |
These changes would indicate that NVS-CECR2-1 effectively displaces CECR2-GFP from its chromatin binding sites, leading to a larger pool of freely diffusing protein within the nucleus.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or poor fluorescence recovery | Protein is largely immobile; High phototoxicity killing the cells. | Confirm CECR2-GFP is not forming aggregates. Reduce laser power and/or bleaching time. Check cell health after imaging. |
| Very fast recovery, difficult to measure | Protein is highly mobile with little chromatin binding; Acquisition speed is too slow. | Increase the frame rate of post-bleach imaging. Ensure the expression level of CECR2-GFP is not excessively high, which can saturate binding sites. |
| High variability between cells | Heterogeneous expression of CECR2-GFP; Different cell cycle stages. | Use a clonal cell line with uniform expression. Consider cell cycle synchronization methods if cell cycle-dependent binding is a concern. |
| Significant photobleaching during post-bleach acquisition | Laser power for imaging is too high. | Reduce the laser power for post-bleach imaging to the lowest detectable level. |
References
-
Structural Genomics Consortium. NVS-CECR2-1. [Link]
-
Adooq Bioscience. NVS-CECR2-1. [Link]
-
ResearchGate. Cytotoxic activity of NVS-CECR2-1 on various human cancer cells. [Link]
-
ResearchGate. Analysis of CECR2 gene expression in human colorectal cancer. [Link]
-
Mueller, F., et al. (2008). Monitoring Dynamic Binding of Chromatin Proteins In Vivo by Fluorescence Recovery After Photobleaching. Methods in Molecular Biology, 464, 227-249. [Link]
-
Banting, G. S., et al. (2005). CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L. Human Molecular Genetics, 14(4), 513-524. [Link]
-
McDermid, H. E., et al. (2021). Chromatin remodeling factor CECR2 forms tissue-specific complexes with CCAR2 and LUZP1. Biochemistry and Cell Biology, 99(4), 485-495. [Link]
-
Sprague, B. L., & McNally, J. G. (2005). FRAP analysis of binding: proper and fitting. Trends in Cell Biology, 15(2), 84-91. [Link]
-
Advanced Imaging Center at HHMI Janelia. (2019). Thoughts on fluorescence recovery analysis. [Link]
-
Addgene. GFP-CECR2 (Plasmid #65385). [Link]
-
PubMed Central. Using FRAP and mathematical modeling to determine the in vivo kinetics of nuclear proteins. [Link]
-
PicoQuant. Fluorescence Recovery After Photobleaching (FRAP). [Link]
-
Wikipedia. Fluorescence recovery after photobleaching. [Link]
-
PubMed Central. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression. [Link]
-
JoVE. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells. [Link]
-
Meshorer, E., et al. (2010). Photobleaching Assays (FRAP & FLIP) to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells. JoVE (Journal of Visualized Experiments), (44), e2232. [Link]
-
ResearchGate. The FRAP assay. A, fluorescence recovery after nuclear photobleaching... [Link]
-
PubMed Central. Validation Study to Determine the Accuracy of Widespread Promoterless EGFP Reporter at Assessing CRISPR/Cas9-Mediated Homology Directed Repair. [Link]
-
A. (2010). Choice of equation for fitting the recovery curve of FRAP experiments depends on what you assume for the mobility of the protein that you are studying. [Link]
-
Ma'ayan Lab. CECR2 Gene. [Link]
-
JoVE. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells. [Link]
-
Mouse Genome Informatics. Cecr2 RT-PCR Gene Expression Assay. [Link]
-
Takara Bio. Lentiviral vectors with fluorescent proteins. [Link]
-
ResearchGate. Automated FRAP microscopy for high-throughput analysis of protein dynamics in chromatin organization and transcription. [Link]
-
American Physiological Society Journals. Strain-specific modifier genes of Cecr2-associated exencephaly in mice: genetic analysis and identification of differentially expressed candidate genes. [Link]
-
bioRxiv. Role of protein-protein interactions on model chromatin organization. [Link]
-
YouTube. Modeling of protein structural heterogeneity in X-ray Crystallography and CryoEM. [Link]
-
Adooq Bioscience. NVS-CECR2-1. [Link]
-
PubMed. Optimization of green fluorescent protein expression vectors for in vitro and in vivo detection of Listeria monocytogenes. [Link]
Sources
- 1. Monitoring Dynamic Binding of Chromatin Proteins In Vivo by Fluorescence Recovery After Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRAP and kinetic modeling in the analysis of nuclear protein dynamics: what do we really know? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. picoquant.com [picoquant.com]
- 4. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 5. bio-techne.com [bio-techne.com]
- 6. NVS-CECR2-1 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. aicjanelia.org [aicjanelia.org]
- 8. researchgate.net [researchgate.net]
- 9. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. meshorerlab.huji.ac.il [meshorerlab.huji.ac.il]
- 12. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells [jove.com]
- 13. microscopist.co.uk [microscopist.co.uk]
Preparation of High-Concentration DMSO Stock Solutions for the Selective CECR2 Bromodomain Inhibitor, NVS-CECR2-1
Abstract
This comprehensive application note provides a detailed protocol for the preparation, storage, and handling of dimethyl sulfoxide (DMSO) stock solutions of NVS-CECR2-1, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. Adherence to this protocol is critical for ensuring the integrity, stability, and optimal performance of NVS-CECR2-1 in downstream cellular and biochemical assays. The causality behind each step is explained to provide researchers with a framework for best practices in handling small molecule inhibitors.
Introduction: The Significance of NVS-CECR2-1
NVS-CECR2-1 is a valuable chemical probe for investigating the biological functions of CECR2, a bromodomain-containing protein implicated in chromatin remodeling, neurodevelopment, and DNA damage response.[1] As a highly potent and selective, non-BET family bromodomain inhibitor, it binds to the CECR2 bromodomain with high affinity, exhibiting an IC50 of 47 nM.[2] Given its poor aqueous solubility, the preparation of a concentrated stock solution in an appropriate organic solvent is a fundamental prerequisite for its use in most experimental settings.[1] DMSO is the solvent of choice due to its broad miscibility with aqueous solutions and its ability to dissolve a wide range of organic molecules.[3]
The integrity of experimental data hinges on the accurate and reproducible preparation of this stock solution. This guide provides a self-validating system for preparing NVS-CECR2-1 stock solutions, ensuring consistency and reliability in your research.
Physicochemical Properties of NVS-CECR2-1
A thorough understanding of the physicochemical properties of NVS-CECR2-1 is essential for its proper handling and use. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight (M.Wt) | 495.68 g/mol | [1][2] |
| Molecular Formula | C₂₇H₃₇N₅O₂S | [1][2] |
| Appearance | Solid | [1] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Storage (Solid) | -20°C, in the dark, desiccated | [1] |
| Storage (DMSO Solution) | -20°C or -80°C in aliquots | [4] |
Workflow for NVS-CECR2-1 DMSO Stock Solution Preparation
The following diagram illustrates the key steps for the successful preparation of a concentrated NVS-CECR2-1 DMSO stock solution.
Caption: Workflow for preparing NVS-CECR2-1 DMSO stock solution.
Detailed Protocol for 10 mM NVS-CECR2-1 DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for subsequent serial dilutions.
Materials and Equipment
-
NVS-CECR2-1 solid compound (purity ≥98%)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO) (≥99.5% purity)[5]
-
Analytical balance (sensitivity to at least 0.1 mg)
-
Sterile, low-retention polypropylene microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedural Causality: The "Why" Behind the "How"
-
Use of Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination can decrease the solubility of hydrophobic compounds like NVS-CECR2-1 and potentially promote degradation over time. Using fresh, anhydrous DMSO is a critical step for ensuring the stability of your stock solution.
-
Equilibration to Room Temperature: Bringing both the solid compound and the DMSO to room temperature before opening prevents the condensation of atmospheric moisture onto the cold surfaces. This is another crucial measure to prevent water contamination.
-
Accurate Weighing: The potency of NVS-CECR2-1 necessitates precise concentration calculations. An error in weighing will propagate through all subsequent dilutions, leading to inaccurate experimental results.
-
Aliquoting: Repeated freeze-thaw cycles can lead to the degradation of the compound and the introduction of moisture. Aliquoting the stock solution into single-use volumes minimizes these risks and preserves the integrity of the main stock.[4]
Step-by-Step Methodology
-
Preparation:
-
Allow the vial of NVS-CECR2-1 and a sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes.
-
Work in a clean, dry environment, such as a laminar flow hood, to minimize contamination.
-
-
Calculation of Required Mass:
-
To prepare a 10 mM stock solution, the required mass of NVS-CECR2-1 can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 495.68 g/mol / 1000 = 4.9568 mg
-
-
Weighing and Dissolution:
-
Carefully weigh the calculated amount of NVS-CECR2-1 into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube containing the NVS-CECR2-1.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved. If any particulates remain, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
-
Aliquoting and Storage:
-
Once the NVS-CECR2-1 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-retention cryovials. The aliquot volume should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] It is recommended to re-evaluate the efficacy of the solution if stored at -20°C for more than a month.[4]
-
Best Practices for Handling and Use
-
Final DMSO Concentration in Assays: When preparing working solutions for cellular assays, it is crucial to keep the final concentration of DMSO as low as possible to avoid cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% being ideal for most cell lines.[4][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Thawing Aliquots: When ready to use, thaw an aliquot at room temperature and vortex briefly before making serial dilutions. Do not refreeze any unused portion of the thawed aliquot.
-
Dilution into Aqueous Buffers: NVS-CECR2-1 is poorly soluble in aqueous solutions.[1] When diluting the DMSO stock into your assay buffer or cell culture media, do so in a stepwise manner to prevent precipitation.[4] It is also advisable to make the initial serial dilutions in DMSO before the final dilution into the aqueous medium.
Quality Control and Self-Validation
-
Visual Inspection: Always visually inspect your stock solution for any signs of precipitation or crystallization, both after preparation and after thawing.
-
Functional Assays: The ultimate validation of your stock solution is its performance in a functional assay. Compare the activity of a freshly prepared stock solution with that of an older, stored aliquot to ensure there has been no loss of potency.
-
Purity Confirmation: For long-term studies, it may be prudent to periodically check the purity of the stock solution using analytical techniques such as HPLC.
Conclusion
The preparation of a reliable and stable DMSO stock solution of NVS-CECR2-1 is a foundational step for any research involving this potent CECR2 inhibitor. By understanding the rationale behind each step of this protocol and adhering to best practices for handling and storage, researchers can ensure the integrity of their experiments and the reproducibility of their results.
References
-
NVS-CECR2-1. (n.d.). Structural Genomics Consortium. Retrieved from [Link]
-
How to do proper DMSO control for cell culture drug treatments? (2023, March 6). ResearchGate. Retrieved from [Link]
-
Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
Probing the DNA Damage Response with NVS-CECR2-1: A Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for studying the DNA damage response (DDR) using NVS-CECR2-1, a potent and selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2). This document offers a deep dive into the mechanism of CECR2 in chromatin remodeling and DNA repair, empowering researchers to effectively design, execute, and interpret experiments using this valuable tool.
Introduction: CECR2 at the Crossroads of Chromatin and Genomic Integrity
The maintenance of genomic stability is paramount for cellular function and organismal health. The DNA damage response is a complex signaling network that detects and repairs DNA lesions, thereby preventing the propagation of mutations and chromosomal aberrations. Chromatin remodeling complexes are key players in this process, as they modulate the accessibility of DNA to the repair machinery.
CECR2 is an intriguing protein that contains a bromodomain, a structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins.[1] This interaction positions CECR2 as a critical reader of the histone code, translating epigenetic marks into functional outcomes. CECR2 is a component of the ATP-dependent chromatin remodeling complex, CERF, and has been implicated in crucial developmental processes, including neurulation.[2] Emerging evidence strongly suggests a role for CECR2 in the DNA damage response, making it a compelling target for investigation.[3] Specifically, CECR2 has been suggested to be involved in the regulation of γ-H2AX, a key marker of DNA double-strand breaks (DSBs).[3]
NVS-CECR2-1 is a highly selective and potent small molecule inhibitor of the CECR2 bromodomain, with a reported IC50 of 47 nM. Its high selectivity against a panel of other bromodomains makes it an excellent tool for dissecting the specific functions of CECR2 in cellular processes. This guide will provide the necessary protocols to leverage NVS-CECR2-1 to elucidate the role of CECR2 in the DNA damage response. For robust experimental design, it is crucial to use the structurally related but inactive control compound, NVS-CECR2-C, to differentiate on-target from off-target effects.[3]
The Mechanistic Role of CECR2 in the DNA Damage Response
CECR2's involvement in the DNA damage response is intrinsically linked to its function as a chromatin remodeler. Upon DNA damage, the chromatin structure undergoes dynamic changes to facilitate the recruitment of repair factors. The bromodomain of CECR2 allows it to "read" the acetylated histone landscape, which is often altered in the vicinity of DNA lesions. By binding to these acetylated histones, CECR2 can influence the local chromatin environment, potentially impacting the accessibility of DNA to repair proteins.
One of the key proposed roles of CECR2 in the DDR is its involvement in modulating the phosphorylation of H2AX to form γ-H2AX.[3] γ-H2AX is a critical early event in the response to DSBs, serving as a beacon to recruit a cascade of downstream repair and signaling proteins. By inhibiting CECR2 with NVS-CECR2-1, researchers can investigate how the absence of CECR2's bromodomain function affects the formation and resolution of γ-H2AX foci, providing insights into its role in the DSB repair pathway.
The following diagram illustrates the putative role of CECR2 in the DNA damage response signaling pathway.
Caption: Putative signaling pathway of CECR2 in the DNA damage response.
Experimental Protocols
The following protocols are designed to provide a robust framework for investigating the role of CECR2 in the DNA damage response using NVS-CECR2-1. It is recommended to use NVS-CECR2-1 at concentrations up to 1 µM in cellular assays. A dose-response experiment is always advisable to determine the optimal concentration for your specific cell line and experimental conditions.
Protocol 1: Cell Viability and Apoptosis Assays
This protocol is designed to assess the cytotoxic effects of NVS-CECR2-1 and its impact on apoptosis, both alone and in combination with DNA damaging agents. One study has shown that NVS-CECR2-1 can induce apoptosis in cancer cells in a dose-dependent manner, with effects observed at concentrations up to 6 µM after 72 hours of treatment.[4]
Materials:
-
Cell line of interest (e.g., SW48 colon cancer cells)[4]
-
Complete cell culture medium
-
NVS-CECR2-1 (and NVS-CECR2-C as a negative control)
-
DNA damaging agent (e.g., Doxorubicin, Etoposide)
-
MTS assay kit for cell viability
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
96-well and 6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates for viability assays and 6-well plates for apoptosis assays at a density that allows for logarithmic growth during the experiment.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of NVS-CECR2-1 (e.g., 0.1, 0.5, 1, 2.5, 5, 6 µM) and the inactive control NVS-CECR2-C at the highest concentration for 72 hours.[4][5]
-
Combination Treatment: Pre-treat cells with NVS-CECR2-1 for a defined period (e.g., 24 hours) before adding a DNA damaging agent at a known IC50 concentration for an additional 24-48 hours.
-
-
Cell Viability (MTS Assay):
-
After the treatment period, add MTS reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Apoptosis (Annexin V/PI Staining):
-
Harvest cells from the 6-well plates by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Data Presentation:
| Treatment Group | NVS-CECR2-1 (µM) | DNA Damaging Agent | Cell Viability (% of Control) | Apoptosis (%) |
| Vehicle Control | 0 | - | 100 | Baseline |
| NVS-CECR2-1 | 0.5 | - | ||
| NVS-CECR2-1 | 1.0 | - | ||
| NVS-CECR2-1 | 2.5 | - | ||
| NVS-CECR2-1 | 5.0 | - | ||
| NVS-CECR2-C | 5.0 | - | ||
| DNA Damaging Agent | - | IC50 | ||
| Combination | 1.0 | IC50 |
Protocol 2: Western Blotting for DDR Markers
This protocol allows for the analysis of key protein markers in the DNA damage response pathway to assess the effect of NVS-CECR2-1.
Materials:
-
Cell line of interest
-
NVS-CECR2-1 and NVS-CECR2-C
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-γH2AX (Ser139), anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti-CECR2, anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well or 10 cm dishes. Pre-treat with NVS-CECR2-1 (e.g., 1 µM) or NVS-CECR2-C for 24 hours.
-
Induction of DNA Damage: Expose cells to a DNA damaging agent. For example, irradiate cells with 2-10 Gy of ionizing radiation and allow them to recover for various time points (e.g., 30 min, 1h, 4h, 24h).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Data Presentation:
| Treatment | Time Post-Damage | p-ATM | p-Chk2 | γH2AX | Cleaved PARP | CECR2 | Loading Control |
| Vehicle | 0h | ||||||
| Vehicle + Damage | 1h | ||||||
| Vehicle + Damage | 24h | ||||||
| NVS-CECR2-1 | 0h | ||||||
| NVS-CECR2-1 + Damage | 1h | ||||||
| NVS-CECR2-1 + Damage | 24h | ||||||
| NVS-CECR2-C + Damage | 24h |
Protocol 3: Immunofluorescence for γH2AX Foci Formation
This protocol provides a method to visualize and quantify the formation of γH2AX foci, a hallmark of DNA double-strand breaks.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
NVS-CECR2-1 and NVS-CECR2-C
-
DNA damaging agent
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibody: anti-γH2AX (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips. Pre-treat with NVS-CECR2-1 (e.g., 1 µM) or NVS-CECR2-C for 24 hours.
-
Induce DNA Damage: Treat cells with a DNA damaging agent.
-
Fixation and Permeabilization:
-
At desired time points post-damage, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with anti-γH2AX primary antibody diluted in blocking solution overnight at 4°C.
-
Wash with PBST and incubate with the secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBST and counterstain with DAPI for 5 minutes.
-
Wash again and mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Quantification: Count the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Experimental Workflow Diagram:
Caption: Workflow for γH2AX foci immunofluorescence assay.
Protocol 4: Cell Cycle Analysis
This protocol is used to determine the effect of NVS-CECR2-1 on cell cycle distribution, which is often perturbed by DNA damage.
Materials:
-
Cell line of interest
-
NVS-CECR2-1 and NVS-CECR2-C
-
DNA damaging agent
-
Cold 70% ethanol for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with NVS-CECR2-1, NVS-CECR2-C, and/or a DNA damaging agent as described in previous protocols.
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| NVS-CECR2-1 | |||
| NVS-CECR2-C | |||
| DNA Damaging Agent | |||
| Combination |
Conclusion and Future Directions
NVS-CECR2-1 is a powerful chemical probe that enables the specific interrogation of CECR2's function in the DNA damage response. The protocols outlined in this guide provide a solid foundation for researchers to investigate the impact of CECR2 inhibition on cell viability, apoptosis, key DDR signaling events, and cell cycle progression. By employing these methods with the appropriate controls, scientists can gain valuable insights into the role of this chromatin reader in maintaining genomic integrity.
Future studies could explore the synergy of NVS-CECR2-1 with other DDR inhibitors or chemotherapeutic agents, potentially uncovering novel therapeutic strategies. Furthermore, investigating the broader impact of CECR2 inhibition on the chromatin landscape using techniques like ChIP-seq could provide a more global understanding of its role in gene regulation following DNA damage.
References
-
Kim, J. Y., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports, 10(1), 16330. [Link]
-
NVS-CECR2-1. Structural Genomics Consortium. [Link]
-
Poh, A., & O'Connor, M. J. (2014). γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000). British Journal of Cancer, 110(5), 1175–1181. [Link]
-
Li, Z., et al. (2022). CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression. Science Advances, 8(5), eabj6472. [Link]
-
Cytotoxic activity of NVS-CECR2-1 on various human cancer cells. ResearchGate. [Link]
-
Li, Z., et al. (2022). CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression. bioRxiv. [Link]
-
NVS-CECR2-1. Adooq Bioscience. [Link]
-
Kobayashi, J. (2004). NBS1 localizes to gamma-H2AX foci through interaction with the FHA/BRCT domain. Current Biology, 14(20), 1845-1850. [Link]
-
Miné-Hattab, J., & Taddei, A. (2019). New Methodologies to Study DNA Repair Processes in Space and Time Within Living Cells. Frontiers in Cell and Developmental Biology, 7, 196. [Link]
-
Smith, J., et al. (2010). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Annual Review of Cancer Biology, 2, 21-47. [Link]
-
Azqueta, A., et al. (2014). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. BioMed Research International, 2014, 534929. [Link]
-
Parris, C. N., et al. (2015). Enhanced γ-H2AX DNA damage foci detection using multimagnification and extended depth of field in imaging flow cytometry. Cytometry Part A, 87(8), 717-723. [Link]
-
Cimprich, K. A., & Cortez, D. (2008). DNA Damage Sensing by the ATM and ATR Kinases. Genes & Development, 22(21), 2917-2929. [Link]
-
Kim, J. Y., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports, 10(1), 16330. [Link]
-
Ryan, C. J., et al. (2023). Targeted CRISPR knockout screening identifies known and novel chemogenomic interactions between DNA damaging agents and DNA repair genes. NAR Cancer, 5(1), zcad001. [Link]
-
Hohl, M., & Symington, L. S. (2018). Guidelines for DNA recombination and repair studies: Mechanistic assays of DNA repair processes. The Journal of Biological Chemistry, 293(27), 10515-10526. [Link]
-
Wang, D., et al. (2023). A new wave of innovations within the DNA damage response. Signal Transduction and Targeted Therapy, 8(1), 338. [Link]
-
Yang, G., et al. (2010). CXCR2 Promotes Ovarian Cancer Growth through Dysregulated Cell Cycle, Diminished Apoptosis, and Enhanced Angiogenesis. Clinical Cancer Research, 16(15), 3875-3886. [Link]
-
Antonilli, M., et al. (2014). The role of ATM and ATR kinases on the G2 checkpoint under endogenous or radio-induced DNA damage. Journal of Cellular Physiology, 229(10), 1469-1477. [Link]
-
McManus, K. J., & Hendzel, M. J. (2005). gamma H2AX foci formation in the absence of DNA damage: Mitotic H2AX phosphorylation is mediated by the DNA-PKcs/CHK2 pathway. Cell Cycle, 4(10), 1445-1451. [Link]
-
Smirnov, A. V., & Yunusova, A. M. (2023). Novel CRISPR/Cas9-Based Approaches for Quantitative Study of DSB Repair Mechanics. Biochemistry (Moscow), 88(4), 487-508. [Link]
-
Telli, M. L. (2017). Targeting cell cycle checkpoint regulators: ATM and ATR. VJHemOnc. [Link]
-
Ryan, C. J., et al. (2023). Targeted CRISPR knockout screening identifies known and novel chemogenomic interactions between DNA damaging agents and DNA repair genes. NAR Cancer, 5(1), zcad001. [Link]
-
O'Connor, M. J. (2015). State-of-the-art strategies for targeting the DNA damage response in cancer. Annals of Oncology, 26(11), 2217-2224. [Link]
-
Vasta, J. D. (2018). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]
-
Liskova, B., et al. (2021). Advances in DNA Repair—Emerging Players in the Arena of Eukaryotic DNA Repair. International Journal of Molecular Sciences, 22(16), 8851. [Link]
-
Pilie, P. G., et al. (2021). Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review. JNCI: Journal of the National Cancer Institute, 113(10), 1325-1333. [Link]
-
O'Connor, K. W., et al. (2020). Small-molecule targeted therapies induce dependence on DNA double-strand break repair in residual tumor cells. Science Translational Medicine, 12(551), eaaz1123. [Link]
-
Yang, G., et al. (2010). CXCR2 promotes ovarian cancer growth through dysregulated cell cycle, diminished apoptosis, and enhanced angiogenesis. Clinical Cancer Research, 16(15), 3875-3886. [Link]
-
Huang, X., et al. (2013). Low level phosphorylation of histone H2AX on serine 139 (γH2AX) is not associated with DNA double-strand breaks. Cell Cycle, 12(14), 2246-2256. [Link]
-
Antonilli, M., et al. (2014). Roles of nibrin and ATM/ATR kinases on the G2 checkpoint under endogenous or radio-induced DNA damage. Journal of Cellular Physiology, 229(10), 1469-1477. [Link]
Sources
- 1. Small-molecule targeted therapies induce dependence on DNA double-strand break repair in residual tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel CRISPR/Cas9-Based Approaches for Quantitative Study of DSB Repair Mechanics - Smirnov - Biochemistry [snv63.ru]
- 3. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 4. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining Dose-Dependent Cytotoxicity of the CECR2 Bromodomain Inhibitor NVS-CECR2-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Chromatin Remodeling in Cancer Therapy
The dynamic landscape of chromatin plays a pivotal role in regulating gene expression, and its dysregulation is a hallmark of cancer. Bromodomains (BRDs) are protein modules that recognize acetylated lysine residues on histones and other proteins, acting as "readers" of the epigenetic code. The Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein, a member of the ISWI family of ATP-dependent chromatin remodelers, contains a bromodomain that is crucial for its function in processes like DNA repair and transcriptional regulation.[1][2] Emerging evidence implicates CECR2 in cancer progression, particularly in promoting metastasis and immune evasion in breast cancer.[3][4][5][6] This makes the CECR2 bromodomain a compelling target for therapeutic intervention.
NVS-CECR2-1 is a potent and selective small molecule inhibitor of the CECR2 bromodomain.[3][7][8] It has been shown to exhibit cytotoxic activity against a variety of human cancer cell lines, primarily through the induction of apoptosis.[3][8] Understanding the dose-dependent cytotoxic effects of NVS-CECR2-1 is a critical step in its preclinical evaluation. This guide provides a comprehensive overview and detailed protocols for assessing the dose-dependent cytotoxicity of NVS-CECR2-1 in cancer cell lines.
Guiding Principles: Causality and Self-Validation in Cytotoxicity Testing
The selection of a cytotoxicity assay is not arbitrary; it is a deliberate choice based on the scientific question being asked. The protocols detailed herein are designed as self-validating systems, incorporating controls and considerations to ensure the generation of robust and reliable data.
Choosing the Right Assay:
The three assays presented—MTT, CellTiter-Glo®, and LDH—measure different aspects of cellular health:
-
MTT Assay: Measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.[9][10] It is a widely used, cost-effective colorimetric assay. However, it can be susceptible to interference from compounds that affect cellular metabolism or have reducing properties.[11][12]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, the energy currency of the cell, as an indicator of metabolically active cells.[13][14] This assay is highly sensitive, has a broad linear range, and is less prone to interference compared to colorimetric assays.[13] Its "add-mix-measure" format simplifies the workflow.
-
LDH Cytotoxicity Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[15] This assay is a direct measure of cytotoxicity (cell death) rather than cell viability.[15]
The choice of assay can be guided by the expected mechanism of action of the compound. For a compound like NVS-CECR2-1, which induces apoptosis, all three assays are suitable. However, comparing results from an assay measuring metabolic activity (MTT or CellTiter-Glo®) with one measuring membrane integrity (LDH) can provide a more comprehensive picture of the cytotoxic mechanism.
Experimental Workflow Overview
The general workflow for assessing the dose-dependent cytotoxicity of NVS-CECR2-1 involves several key steps, from initial cell culture to data analysis and interpretation.
Caption: A generalized workflow for determining the dose-dependent cytotoxicity of NVS-CECR2-1.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| NVS-CECR2-1 | Tocris Bioscience | 5744 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| Selected cancer cell lines (e.g., SW48, MCF-7, MDA-MB-231) | ATCC | Various |
| Appropriate cell culture medium (e.g., DMEM, L-15) | Gibco | Various |
| Fetal Bovine Serum (FBS) | Gibco | Various |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 96-well clear flat-bottom tissue culture plates | Corning | 3596 |
| 96-well opaque white flat-bottom plates (for luminescence) | Corning | 3917 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| LDH Cytotoxicity Assay Kit | Thermo Fisher Scientific | 88953 |
| Multi-channel pipette | Eppendorf | --- |
| Microplate reader (absorbance and luminescence capabilities) | Molecular Devices | --- |
Detailed Protocols
Protocol 1: Cell Line Culture and Maintenance
Consistent and healthy cell cultures are the foundation of reliable cytotoxicity data. Adhere to aseptic techniques and follow cell line-specific guidelines.[5][6][16]
1.1. Cell Line Selection Rationale:
-
SW48 (Colon Adenocarcinoma): Known to be sensitive to NVS-CECR2-1 with a submicromolar IC50 value.[8]
-
MCF-7 (Breast Adenocarcinoma, ER-positive): A commonly used breast cancer cell line.
-
MDA-MB-231 (Breast Adenocarcinoma, Triple-Negative): Represents a more aggressive and difficult-to-treat subtype of breast cancer.
1.2. General Culture Conditions:
| Cell Line | Recommended Medium | Seeding Density (96-well plate) |
| SW48 | Leibovitz's L-15 Medium + 10% FBS | 2-4 x 10⁴ cells/well[17] |
| MCF-7 | EMEM + 10% FBS + 0.01 mg/mL bovine insulin | 0.5-2 x 10⁴ cells/well[18][19] |
| MDA-MB-231 | Leibovitz's L-15 Medium or DMEM + 10% FBS | 1-3 x 10⁴ cells/well[18][20] |
Note: L-15 medium is formulated for use in a CO₂-free atmosphere.[4][21] If using a standard CO₂ incubator, DMEM is a suitable alternative for MDA-MB-231 and SW48 cells.[22][23] Always refer to the supplier's specific recommendations (e.g., ATCC).[5]
1.3. Subculturing:
-
Subculture cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.
-
Use Trypsin-EDTA to detach adherent cells.
Protocol 2: Preparation of NVS-CECR2-1 Working Solutions
Proper handling and dilution of the inhibitor are crucial for accurate dosing.
2.1. Stock Solution Preparation:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of NVS-CECR2-1 in cell culture-grade DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2.2. Serial Dilutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to generate a complete dose-response curve.[3][7] A 2-fold or 3-fold dilution series is common.[25]
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
Protocol 3: Dose-Dependent Cytotoxicity Assay Workflow
3.1. Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Dilute the cell suspension to the appropriate seeding density in pre-warmed complete culture medium (see Table in Protocol 1.2).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C to allow the cells to adhere and resume growth.
3.2. Treatment with NVS-CECR2-1:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the serially diluted NVS-CECR2-1 solutions to the appropriate wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of NVS-CECR2-1.
-
Untreated Control: Cells in medium without any treatment.
-
Blank Control: Wells containing medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
3.3. Assay-Specific Procedures:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
3.3.2. CellTiter-Glo® Luminescent Cell Viability Assay: [24]
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
3.3.3. LDH Cytotoxicity Assay:
-
Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) within the specified timeframe.
Data Analysis and Interpretation
4.1. Data Normalization:
-
Subtract the average absorbance/luminescence of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of NVS-CECR2-1 relative to the vehicle control:
-
% Viability = (Absorbance/Luminescence of Treated Cells / Absorbance/Luminescence of Vehicle Control) x 100
-
-
For the LDH assay, calculate the percentage of cytotoxicity:
-
% Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100
-
Spontaneous release is from untreated cells.
-
Maximum release is from cells lysed with a lysis buffer (provided in the kit).
-
-
4.2. Dose-Response Curve and IC50 Determination:
-
Plot the percentage of cell viability (or inhibition) against the logarithm of the NVS-CECR2-1 concentration.[28][29]
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) to fit the data.[2][30] Software such as GraphPad Prism is highly recommended for this purpose.[2][11][26][31]
-
The IC50 (half-maximal inhibitory concentration) is the concentration of NVS-CECR2-1 that results in a 50% reduction in cell viability.
Caption: A representative sigmoidal dose-response curve used to determine the IC50 value.
Conclusion: A Framework for Robust Cytotoxicity Profiling
This guide provides a detailed framework for assessing the dose-dependent cytotoxicity of the CECR2 inhibitor NVS-CECR2-1. By offering a choice of well-established assays and emphasizing the importance of proper experimental design and data analysis, researchers can generate high-quality, reproducible data. This information is essential for advancing our understanding of the therapeutic potential of targeting the CECR2 bromodomain in cancer.
References
-
Kim, D. H., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports, 10(1), 16258. [Link]
-
Uniprot. (n.d.). CECR2 - Chromatin remodeling regulator CECR2 - Homo sapiens (Human). Retrieved from [Link]
-
Structural Genomics Consortium. (n.d.). NVS-CECR2-1. Retrieved from [Link]
-
The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death. (2015). BMC Complementary and Alternative Medicine, 15, 157. [Link]
-
What is the well accepted seeding density of MCF-7 cells for an inhibitor exposure assay? (2015). ResearchGate. Retrieved from [Link]
-
Dose-response curves of all tested compounds in cytotoxicity assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. (2021). ResearchGate. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). Molecules, 27(17), 5595. [Link]
-
What should be the maximum cell number in each well of a 96 well plate for MDA MB-231? (2016). ResearchGate. Retrieved from [Link]
-
An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2023). International Journal of Molecular Sciences, 24(2), 1593. [Link]
-
Majid Ali. (2022, March 5). IC50 values by using GraphPad Prism. YouTube. [Link]
-
Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. (2023). Archives of Toxicology, 97(8), 2097–2111. [Link]
-
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2004). Toxicology Letters, 153(1), 135-142. [Link]
-
GraphPad. (n.d.). Equation: Absolute IC50. Retrieved from [Link]
-
New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. (2023). International Journal of Molecular Sciences, 24(10), 8799. [Link]
-
What is the optimal Seeding density for MDA-MB231 cell lines to perform qRT-PCR? (2023). ResearchGate. Retrieved from [Link]
-
LDH (A,D); MTT (B,E) and CellTiter-Glo® (C) tox assay in Hep G2 (A–C)... (n.d.). ResearchGate. Retrieved from [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
UFZ. (n.d.). Chapter 7 - Dose-response assessment. Retrieved from [Link]
-
Cell Viability Assays: Introduction. (2021). ResearchGate. Retrieved from [Link]
-
For MTT assay how many cells should we seed per well? (2013). ResearchGate. Retrieved from [Link]
-
Toxicology MSDT. (n.d.). Dose-Response Curves. Retrieved from [Link]
-
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2004). ScienceDirect. Retrieved from [Link]
-
Dr. Majid Ali. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. [Link]
-
UCSC Genome Browser. (n.d.). MDA-MB-231 Cell Culture Protocol. Retrieved from [Link]
-
REPROCELL. (n.d.). Alvetex Scaffold Protocol: 96 Well Plate – Instructions/ Example Applications. Retrieved from [Link]
-
Nano Researchers. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]
-
ResearchGate. (2023, August 23). Free Animal Cell Culture Guide. Retrieved from [Link]
-
For MTT assay how many cells should we seed per well? (2013). ResearchGate. Retrieved from [Link]
-
CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. (n.d.). Cell Biolabs. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 3. researchgate.net [researchgate.net]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. atcc.org [atcc.org]
- 6. atcc.org [atcc.org]
- 7. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 10. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. onscience.es [onscience.es]
- 17. researchgate.net [researchgate.net]
- 18. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. ufz.de [ufz.de]
- 29. toxmsdt.com [toxmsdt.com]
- 30. graphpad.com [graphpad.com]
- 31. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving NVS-CECR2-1 aqueous solubility in cell media
A Guide to Improving Aqueous Solubility in Cell Media for Researchers, Scientists, and Drug Development Professionals.
Introduction to NVS-CECR2-1 and its Target
NVS-CECR2-1 is a highly selective and potent chemical probe for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein.[1][2][3] CECR2 is a bromodomain-containing protein that plays a crucial role in chromatin remodeling by recognizing and binding to acetylated lysine residues on histones.[4][5][6] This function implicates CECR2 in fundamental cellular processes such as gene transcription, DNA damage response, and embryonic development.[4][7] The high potency of NVS-CECR2-1, with an IC50 of approximately 47 nM, makes it a valuable tool for studying the biological functions of CECR2.[1][3][8] However, its utility is often hampered by its poor solubility in aqueous solutions, a common challenge with hydrophobic small molecules in drug discovery.[1][9]
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the handling and application of NVS-CECR2-1 in a laboratory setting.
Q1: Why is my NVS-CECR2-1 precipitating when I add it to my cell culture medium?
-
The Causality: NVS-CECR2-1 is a hydrophobic molecule, meaning it has a low affinity for water-based solutions like cell culture media.[1] When a concentrated stock solution of NVS-CECR2-1 in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound can crash out of solution, forming a visible precipitate. This occurs because the local concentration of the compound momentarily exceeds its solubility limit in the aqueous environment before it can be evenly dispersed.
Q2: What is the recommended solvent for making a stock solution of NVS-CECR2-1?
-
Expert Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of NVS-CECR2-1.[8][10] It is capable of dissolving NVS-CECR2-1 at concentrations as high as 100 mM.[8][10] For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C to prevent degradation from repeated freeze-thaw cycles.[3][11]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
-
General Guidance: The sensitivity of cell lines to DMSO can vary significantly.[12] As a general rule, it is best to keep the final concentration of DMSO in your cell culture medium at or below 0.1% (v/v) to minimize solvent-induced artifacts.[12] Some robust cell lines may tolerate up to 0.5% DMSO, but it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay.[13][14]
Q4: Can serum in the cell culture medium help with the solubility of NVS-CECR2-1?
-
The Role of Serum Proteins: Yes, serum components, particularly albumin, can act as carriers for hydrophobic molecules and may improve the apparent solubility of NVS-CECR2-1 in cell culture media.[15][16] Albumin and other serum proteins can bind to hydrophobic drugs, effectively sequestering them in a soluble form.[16] However, it is important to note that this binding can also reduce the free concentration of the inhibitor, potentially affecting its potency in cellular assays.
Troubleshooting Guide: Preventing Precipitation
This section provides a systematic approach to troubleshooting and preventing the precipitation of NVS-CECR2-1 in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon addition to media | Rapid dilution of a high-concentration stock solution. | Prepare an intermediate dilution of the NVS-CECR2-1 stock in serum-free media before adding it to the final culture volume. This gradual reduction in solvent concentration can prevent the compound from crashing out. |
| Cloudiness or precipitate appears over time in the incubator | The compound's solubility limit is exceeded at 37°C. | Lower the final concentration of NVS-CECR2-1. Due to its high potency, lower concentrations (e.g., 0.1 µM) are often effective.[1] |
| Variability in results between experiments | Inconsistent preparation of the working solution. | Follow a standardized, step-by-step protocol for preparing the working solution. Ensure thorough mixing at each step. |
| Precipitate observed in some wells of a multi-well plate but not others | Inadequate mixing when adding the compound to the plate. | After adding the diluted NVS-CECR2-1 to your wells, gently swirl the plate to ensure even distribution. Avoid vigorous shaking that could disturb adherent cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM NVS-CECR2-1 Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution.
Materials:
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of NVS-CECR2-1 to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of NVS-CECR2-1. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.96 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the NVS-CECR2-1.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[17]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 1 µM Working Solution of NVS-CECR2-1 in Cell Culture Medium
This protocol provides a step-by-step method for diluting the DMSO stock solution into your final cell culture medium to minimize precipitation.
Materials:
-
10 mM NVS-CECR2-1 stock solution in DMSO
-
Serum-free cell culture medium (pre-warmed to 37°C)
-
Complete cell culture medium (containing serum, pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Intermediate Dilution:
-
Thaw an aliquot of the 10 mM NVS-CECR2-1 stock solution.
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed, serum-free cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of serum-free medium.
-
Vortex the intermediate solution gently but thoroughly. This step is critical for preventing precipitation.
-
-
Final Dilution:
-
Add the 100 µM intermediate solution to your pre-warmed complete cell culture medium to achieve the desired final concentration of 1 µM. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of complete medium.
-
Mix the final working solution by gentle inversion or pipetting.
-
-
Cell Treatment:
-
Add the final 1 µM NVS-CECR2-1 working solution to your cells. Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%).
-
Visualizing the Workflow
Caption: Recommended workflow for preparing NVS-CECR2-1 working solutions.
References
-
Structural Genomics Consortium. NVS-CECR2-1. [Link]
-
Interprise. NVS-CECR2-1 - 25 mg. [Link]
-
Adooq Bioscience. NVS-CECR2-1. [Link]
-
SFARI Gene. CECR2. [Link]
-
PubMed. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. [Link]
-
GeneCards. CECR2 Gene. [Link]
-
PubMed. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. [Link]
-
MDPI. Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. [Link]
-
PMC. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. [Link]
-
ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
- Google Patents. Process for improving the solubility of cell culture media.
-
UniProt. Chromatin remodeling regulator CECR2 - Homo sapiens (Human). [Link]
-
PubMed Central. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. [Link]
-
PMC. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]
-
The Human Protein Atlas. CECR2 protein expression summary. [Link]
-
PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? [Link]
-
ResearchGate. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. [Link]
-
PubMed Central. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. [Link]
-
PMC. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ResearchGate. Preparation of stable aqueous suspension of a hydrophobic drug with polymers. [Link]
-
ResearchGate. AN OVERVIEW ON VARIOUS APPROACHES USED FOR SOLUBILIZATION OF POORLY SOLUBLE DRUGS. [Link]
-
YouTube. Making stock solutions - how and why. [Link]
-
PubMed. Inhibited morphological terminal differentiation and enhanced proliferation of cultured mouse epidermal cells at different concentrations of dimethyl sulphoxide. [Link]
-
MDPI. Orforglipron: A Comprehensive Review of an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity and Type 2 Diabetes. [Link]
-
PubMed Central. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression. [Link]
-
ResearchGate. What is the min DMSO concentration to dissolve unknown drugs? [Link]
-
ResearchGate. What the concentration of DMSO you use in cell culture assays? [Link]
Sources
- 1. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 2. interpriseusa.com [interpriseusa.com]
- 3. adooq.com [adooq.com]
- 4. Gene: CECR2 - [gene.sfari.org]
- 5. genecards.org [genecards.org]
- 6. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. bio-techne.com [bio-techne.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NVS-CECR2-1 | Bromodomains | Tocris Bioscience [tocris.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibited morphological terminal differentiation and enhanced proliferation of cultured mouse epidermal cells at different concentrations of dimethyl sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NVS-CECR2-1 Solubility & Assay Performance
Executive Summary & Core Challenge
NVS-CECR2-1 is a potent, selective inhibitor of the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain.[1][2][3] While it exhibits high affinity (
The Problem: Researchers often observe "flat" dose-response curves, variable
The Solution: This guide details the validated Intermediate Dilution Method and the specific Carrier-Detergent Buffer System required to maintain NVS-CECR2-1 in solution.
Physicochemical Profile
Understanding the molecule's properties is the first step to preventing precipitation. NVS-CECR2-1 is a lipophilic small molecule, not a peptide.
| Property | Value | Implication for Assay |
| Molecular Weight | 495.68 g/mol | Small molecule; diffuses rapidly but aggregates easily. |
| Solubility (DMSO) | > 10 mM | Excellent storage stability in 100% DMSO. |
| Solubility (Aqueous) | Very Low | Critical Risk: Precipitates immediately upon "shock" dilution into water. |
| Target | 47 nM (AlphaScreen) | Requires very low concentrations; precipitation mimics "inactivity." |
| Key Buffer Additives | BSA & CHAPS | Mandatory for maintaining monodispersity. |
Validated Assay Buffer Formulation
Do not use standard PBS or TRIS alone. The Structural Genomics Consortium (SGC) and Novartis validated the following buffer specifically to prevent NVS-CECR2-1 aggregation [1].
Recommended Buffer Composition:
-
Base: 25 mM HEPES (pH 7.4)
-
Salt: 100 mM NaCl[2]
-
Carrier Protein: 0.1% BSA (Bovine Serum Albumin)
-
Detergent: 0.05% CHAPS[2]
-
Reductant: 1 mM DTT (Optional, depending on protein stability)
Scientific Rationale:
0.1% BSA: Acts as a "molecular chaperone," sequestering hydrophobic molecules to prevent them from nucleating into crystals while allowing reversible binding to the target.
0.05% CHAPS: A zwitterionic detergent that reduces surface tension more gently than SDS, preventing micelle-induced artifacts while solubilizing the lipophilic probe.
The "Intermediate Dilution" Workflow
Crucial Warning: Never pipette 100% DMSO stock directly into the final assay well containing protein. This causes a local "solvent shock" where the compound crashes out instantly.
Visual Workflow (DOT Diagram)
Figure 1: The Intermediate Dilution Strategy designed to mitigate solvent shock.
Step-by-Step Protocol
-
Prepare Stock: Thaw 10 mM NVS-CECR2-1 stock (in DMSO) at Room Temperature (RT). Vortex until clear.
-
Prepare Intermediate Buffer: Create a solution of Assay Buffer (containing BSA/CHAPS) spiked with 5% DMSO.
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock into the Intermediate Buffer to create a 100x working solution (e.g., 100 µM).
-
Why? This steps the compound down from 100% organic solvent to a semi-aqueous environment with carrier proteins.
-
-
Step 2 (Final Addition): Add the 100x working solution to your assay plate containing the protein/peptide mix.
-
Result: Final DMSO concentration is low (< 0.1-1%), and the compound remains solubilized by the BSA/CHAPS carried over.
-
Troubleshooting & FAQs
Symptom: Variable Data
Q: My
-
Fix: Switch to the Intermediate Dilution method described above.
-
Fix: Ensure your buffer contains 0.05% CHAPS . Tween-20 (0.01%) is an acceptable alternative if CHAPS is unavailable, but CHAPS is preferred for bromodomains.
Symptom: Turbidity
Q: I see a cloudy haze when I add the compound to PBS. A: NVS-CECR2-1 is hydrophobic. In pure PBS, it reaches its solubility limit rapidly.
-
Fix: You must add a carrier protein. 0.1% BSA is non-negotiable for this probe in biochemical assays. It prevents the hydrophobic compound from sticking to the plastic microplate walls and from aggregating.
Symptom: Negative Control Activity
Q: The negative control (NVS-CECR2-1N) is showing inhibition. A: This is likely a "false positive" due to non-specific aggregation (promiscuous inhibition).
-
Check: Run a DLS (Dynamic Light Scattering) scan or measure absorbance at 600nm. If the control is aggregating, it will scatter light.
-
Fix: Increase detergent concentration slightly (up to 0.1% CHAPS) or verify the purity of your control stock.
Symptom: Frozen Stock Issues
Q: My DMSO stock has crystals after thawing. A: DMSO is hygroscopic (absorbs water from air). If water gets into the DMSO stock, the compound will crash out inside the tube.
-
Fix: Sonicate the tube for 5–10 minutes in a water bath until fully dissolved. Always store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.
References
-
Structural Genomics Consortium (SGC). NVS-CECR2-1 Chemical Probe Characterization. [Link]
-
PubChem. Compound Summary: NVS-CECR2-1. [Link]
Sources
Technical Guide: NVS-CECR2-1 Stability & Optimization
Welcome to the technical support center for NVS-CECR2-1 . This guide is engineered to address the specific stability challenges associated with this potent CECR2 bromodomain inhibitor. As a chemical probe, the integrity of NVS-CECR2-1 is paramount; even minor degradation products can introduce off-target effects that invalidate epigenetic screening data.
This guide moves beyond basic datasheet instructions to explain the physics of compound stability, ensuring your experimental data remains robust and reproducible.
Part 1: Core Stability & Storage Architecture
Q: What is the absolute stability limit of NVS-CECR2-1 at -20°C?
A: Stability depends entirely on the physical state of the compound (Solid vs. Solution).
| Physical State | Storage Temp | Stability Window | Critical Condition |
| Lyophilized Solid | -20°C | 36 Months | Must be Desiccated. Protect from light. |
| DMSO Solution | -20°C | < 1 Month | Single-Use Aliquots Only. |
| Aqueous Media | +4°C / RT | < 24 Hours | Prone to rapid precipitation. |
The Scientist’s Insight (The "Why"): While the solid powder is robust, NVS-CECR2-1 in DMSO solution is thermodynamically driven toward degradation and precipitation over time. Unlike some inhibitors that are stable for years in DMSO, NVS-CECR2-1 has a recommended shelf life of only 1 month once reconstituted. This is likely due to the potential for slow oxidation or hydrolysis of the sulfonamide or pyrimidine moieties when trace water (hygroscopicity of DMSO) is introduced.
Q: What is the freeze-thaw limit for NVS-CECR2-1?
A: Zero to One. We strongly recommend a Single-Use Aliquot Strategy .
-
The Risk: Every freeze-thaw cycle introduces a phase transition where the compound concentrates in the unfrozen liquid fraction before solidifying, potentially causing micro-precipitation. Furthermore, opening a cold vial introduces atmospheric moisture (condensation) into the DMSO, which accelerates hydrolytic degradation.
-
The Limit: If you must re-freeze, do not exceed one additional cycle. Discard any aliquot that has been thawed twice.
Part 2: Visualizing the Handling Workflow
The following diagram illustrates the "Chain of Custody" for maintaining compound integrity from the vial to the assay plate.
Figure 1: Optimal handling workflow emphasizing the "Single-Use" pathway to prevent freeze-thaw degradation.
Part 3: Troubleshooting Experimental Variability
Q: I see precipitation when adding the inhibitor to my cell culture media. Why?
A: This is a "Crash-Out" event caused by low aqueous solubility. NVS-CECR2-1 is highly lipophilic (cLogP ~4.5). When a high-concentration DMSO stock (e.g., 10 mM) is chemically "shocked" by rapid addition to water, the compound precipitates before it can disperse.
The Fix: Serial Dilution Protocol Do not pipette 10 mM stock directly into the well. Use an intermediate dilution step:
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:100 into media (or PBS) to create a 100 µM (10x) working solution. Vortex immediately and vigorously.
-
Final: Add the 10x solution to your cells to achieve 1 µM .
-
Result: This ensures the DMSO concentration remains constant and the compound stays soluble.
-
Q: My IC50 values are shifting (compound seems less potent).
A: This is the primary indicator of DMSO hydration . DMSO is hygroscopic; it pulls water from the air. If your stock vial has been opened multiple times, the water content in the DMSO may have risen to 1-2%.
-
Mechanism: Water in the stock solution decreases the solubility of NVS-CECR2-1, causing invisible micro-aggregates to form. These aggregates do not bind the CECR2 bromodomain effectively, artificially inflating your IC50.
-
Solution: Discard the current stock. Reconstitute a fresh vial and immediately create single-use aliquots (e.g., 10 µL or 20 µL) to eliminate headspace and moisture exposure.
Part 4: Reconstitution Protocol (Self-Validating)
Objective: Create a 10 mM Stock Solution. Molecular Weight: 495.68 g/mol [1][2]
Step-by-Step:
-
Equilibration: Remove the vial from -20°C and let it sit at Room Temperature (RT) for 15 minutes inside the desiccator.
-
Why? Opening a cold vial causes condensation to form on the powder, which will degrade the compound once dissolved.
-
-
Solvent Choice: Use anhydrous, cell-culture grade DMSO (≥99.9%).
-
Calculation:
-
For 1 mg of NVS-CECR2-1: Add 201.7 µL of DMSO.
-
For 5 mg of NVS-CECR2-1: Add 1.009 mL of DMSO.
-
-
Dissolution: Vortex for 30 seconds. Inspect visually. The solution should be clear and yellow/colorless. If particles remain, sonicate for 5 seconds.
-
Aliquoting: Immediately dispense into PCR tubes or amber microcentrifuge tubes.
-
Storage: Store at -20°C. Label with the date. Discard after 30 days.
References
-
Structural Genomics Consortium (SGC). NVS-CECR2-1 Chemical Probe Profile.[1][3] The SGC.[1][3][4][5][6] [Link]
-
Chemical Probes Portal. NVS-CECR2-1 Review and Expert Ratings. Chemical Probes Portal.[4][7] [Link]
Sources
- 1. NVS-CECR2-1 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. adooq.com [adooq.com]
- 3. thesgc.org [thesgc.org]
- 4. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The repositioning of epigenetic probes/inhibitors identifies new anti-schistosomal lead compounds and chemotherapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nvs-cecr2-1 | C27H37N5O2S | CID 117072550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: NVS-CECR2-1 In Vivo Applications
Welcome to the technical support guide for NVS-CECR2-1, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo potency of this compound. We will explore common issues in a question-and-answer format, providing expert insights and actionable protocols to help you successfully translate the in vitro activity of NVS-CECR2-1 into robust in vivo efficacy.
The CECR2 protein is an epigenetic regulator involved in chromatin remodeling, playing key roles in processes like neural tube development, DNA damage response, and increasingly, in cancer biology through pathways like NF-κB signaling.[4][5][6] NVS-CECR2-1 acts by binding to the CECR2 bromodomain, preventing it from recognizing acetylated lysine residues on histones and other proteins, thereby disrupting its function.[7][8][9] While potent in vitro (IC50 = 47 nM), its translation to an in vivo setting is not always straightforward, with poor solubility being a primary documented challenge.[10][11]
This guide provides a logical troubleshooting workflow to systematically diagnose and resolve a lack of in vivo potency.
Section 1: Formulation and Administration: The First Hurdle
A significant number of in vivo failures for potent compounds can be traced back to suboptimal formulation and delivery. This is especially critical for molecules like NVS-CECR2-1, which are known to be poorly soluble.[10]
Q1: My NVS-CECR2-1 formulation appears cloudy or has visible precipitate after preparation. Can I still use it?
A1: Absolutely not. A cloudy or precipitated formulation is a clear indicator of poor solubility and means the compound is not fully dissolved. Injecting a suspension when a solution is intended can lead to several critical issues:
-
Inaccurate Dosing: You cannot guarantee the actual dose being administered, leading to high variability between animals.
-
Low Bioavailability: Only the dissolved drug can be absorbed into circulation. The undissolved fraction is likely to be cleared without ever reaching the target tissue.
-
Potential for Toxicity: Particulate matter can cause emboli or localized irritation at the injection site.
The Structural Genomics Consortium (SGC) explicitly notes that NVS-CECR2-1 is poorly soluble.[10] Your first step is to address this by optimizing the vehicle.
Q2: I am using a standard 10% DMSO, 40% PEG300, 5% Tween® 80, 45% saline vehicle, but still see precipitation. What should I do?
A2: This is a common starting formulation, but it's not universally effective. Poorly soluble compounds often require more specialized vehicles.[12][13] Consider the following systematic approach to formulation development.
Step-by-Step Protocol: Improving NVS-CECR2-1 Formulation
-
Confirm Solubility in Pure Solvents: Before creating complex mixtures, assess the solubility of NVS-CECR2-1 in individual GRAS (Generally Recognized As Safe) solvents. Tocris Bioscience reports a solubility of up to 100 mM (49.57 mg/mL) in pure DMSO.[11] This is your starting point.
-
Explore Co-solvents and Surfactants: Systematically test different combinations of co-solvents and surfactants. The goal is to keep the compound in solution when the initial DMSO stock is diluted into the final aqueous vehicle.
-
Consider Cyclodextrins: For compounds that are particularly challenging to formulate, cyclodextrins like Hydroxypropyl-β-cyclodextrin (HPβCD) can be highly effective. These molecules encapsulate the hydrophobic drug, increasing its aqueous solubility.[12]
-
pH Adjustment: Assess if the solubility of NVS-CECR2-1 is pH-dependent. Small changes in the pH of the final formulation buffer (e.g., using a citrate or phosphate buffer instead of saline) can sometimes dramatically improve solubility.
-
Preparation Technique Matters:
-
Always add the aqueous component to the organic solvent component slowly while vortexing. Never the other way around.
-
Gentle warming (e.g., to 37°C) can aid dissolution, but you must confirm the compound's stability at that temperature.
-
Sonication can also help break down small aggregates and facilitate dissolution.
-
Table 1: Example Formulation Vehicles for Poorly Soluble Compounds
| Vehicle Composition | Key Components | Pros | Cons |
| Standard Co-Solvent | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | Widely used, good for moderately insoluble compounds. | May not be sufficient for very poor solubility; potential for precipitation upon injection. |
| Cyclodextrin-Based | 5-10% DMSO, 20-40% HPβCD in Saline or Water | Excellent for increasing solubility of hydrophobic molecules; generally well-tolerated.[12] | Can be more viscous; potential for renal toxicity at very high, chronic doses. |
| Lipid-Based (SEDDS) | Oils (e.g., Labrafac™), Surfactants (e.g., Cremophor® EL) | Can significantly improve oral bioavailability for lipophilic drugs.[14] | More complex to prepare; not suitable for all administration routes (primarily oral). |
Section 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Mismatches
If your formulation is clear and stable, but you still lack efficacy, the next step is to investigate the drug's behavior in the animal. Is the drug getting to the target tissue at a sufficient concentration and for a long enough duration to have a biological effect?
Q3: How do I know if NVS-CECR2-1 is achieving adequate exposure in my animal model?
A3: You must run a basic pharmacokinetic (PK) study.[15] An efficacy study without PK data is essentially a blind experiment. A pilot PK study will tell you about the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Experimental Workflow: Pilot Pharmacokinetic Study
The key parameters to evaluate are:
-
Cmax (Maximum Concentration): Is the peak concentration achieved above the in vitro IC50 or EC50?[1][3] A common rule of thumb is that the free (unbound) plasma concentration should exceed the in vitro IC50 for a meaningful duration.
-
AUC (Area Under the Curve): This represents the total drug exposure over time.
-
Half-life (t½): This determines the dosing frequency. If the half-life is very short (e.g., <1 hour), a once-daily dosing regimen may be insufficient to maintain target coverage.
Many bromodomain inhibitors have been profiled for their PK/PD relationships, and these studies can serve as a valuable reference.[16][17]
Q4: The plasma exposure of NVS-CECR2-1 looks reasonable, but I still don't see an effect. What's the next step?
A4: This points to a potential pharmacodynamic (PD) issue. Plasma exposure does not guarantee target tissue exposure or target engagement.
-
Assess Tumor/Tissue Concentration: If you are using a tumor xenograft model, you must measure the concentration of NVS-CECR2-1 in the tumor tissue itself. It's possible the drug has poor penetration into the target tissue.[18] This is a common challenge for small molecules.
-
Measure Target Engagement: The ultimate proof that your drug is working is to show it is binding to CECR2 in the target tissue. This can be assessed by measuring the displacement of CECR2 from chromatin or by looking at downstream biomarkers.
-
Confirm Downstream Biomarker Modulation: Since CECR2 is involved in regulating gene expression, particularly through NF-κB signaling in some cancers, you should measure the expression of known target genes.[5] For example, a study showed that pharmacological inhibition of CECR2 suppresses the expression of NF-κB target genes like CSF1 and CXCL1.[5]
Protocol: Western Blot for a Downstream PD Biomarker (e.g., Phospho-NF-κB p65)
-
Study Design: Dose a cohort of tumor-bearing mice with vehicle or NVS-CECR2-1.
-
Tissue Collection: Collect tumor tissues at a time point where you expect high drug concentration (e.g., 2-4 hours post-dose, based on your PK data). Snap-freeze immediately in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against a downstream marker (e.g., phospho-p65) and a loading control (e.g., β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify the band intensities. A successful outcome would be a significant reduction in the phospho-p65 signal in the NVS-CECR2-1-treated group compared to the vehicle group.
Section 3: Biological Model and Target Considerations
Finally, if formulation, PK, and PD all seem optimal, it's time to critically evaluate the biological context of your experiment.
Q5: Is it possible my cell line or animal model is not dependent on CECR2 for survival or growth?
A5: Yes, this is a critical consideration. The efficacy of a targeted agent like NVS-CECR2-1 is entirely dependent on the target's role in the specific disease model.
-
Confirm Target Expression: First, confirm that CECR2 protein is expressed in your tumor cell line or target tissue.[19] You can do this via Western Blot or qPCR. No target, no effect.
-
Demonstrate Target Dependency: Before moving in vivo, it's crucial to demonstrate that your cell line of interest is sensitive to CECR2 inhibition in vitro. A study has shown that depleting CECR2 with siRNA reduces the sensitivity of SW48 cells to NVS-CECR2-1, confirming an on-target effect.[20] You should perform a similar genetic knockdown (siRNA or CRISPR) experiment in your model system. If genetic knockdown of CECR2 has no effect on cell viability or the phenotype of interest, it is highly unlikely that a small molecule inhibitor will be effective.
Q6: Could there be CECR2-independent or off-target effects complicating my results?
A6: While NVS-CECR2-1 is reported to be highly selective, all small molecules have the potential for off-target activities at high concentrations.[2] Some studies have noted that NVS-CECR2-1 can induce apoptosis through both CECR2-dependent and independent mechanisms.[1][3] It's also important to use the appropriate negative control compound. The SGC has developed NVS-CECR2-C, a structurally related but inactive molecule, which is the ideal negative control for these experiments to help differentiate on-target from off-target effects.[10]
By systematically working through these troubleshooting domains—from the syringe to the target—you can effectively diagnose and solve the underlying causes of poor in vivo potency for NVS-CECR2-1, leading to more robust and reproducible experimental outcomes.
References
-
NVS-CECR2-1 - Universal Biologicals. [Link]
-
NVS-CECR2-1 - 25 mg - Interprise. [Link]
-
NVS-CECR2-1 - Adooq Bioscience. [Link]
-
Chromatin remodeling factor CECR2 forms tissue-specific complexes with CCAR2 and LUZP1 - Canadian Science Publishing. [Link]
-
Genome-wide screen of human bromodomain-containing proteins identifies Cecr2 as a novel DNA damage response protein | Semantic Scholar. [Link]
-
CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PubMed Central. [Link]
-
The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed Central. [Link]
-
CECR2 - SFARI Gene. [Link]
-
NVS-CECR2-1 - Structural Genomics Consortium. [Link]
-
The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed. [Link]
-
Chromatin remodeling regulator CECR2 - Homo sapiens (Human) | UniProtKB | UniProt. [Link]
-
Bromodomain Inhibitors and Therapeutic Applications - PMC - NIH. [Link]
-
Formulation strategies for poorly soluble drugs - ResearchGate. [Link]
-
In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PubMed Central. [Link]
-
The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC - NIH. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. [Link]
-
CECR2 depletion reduces the sensitivity of SW48 cells to NVS-CECR2-1... - ResearchGate. [Link]
-
CECR2 protein expression summary - The Human Protein Atlas. [Link]
-
Formulating Immediate-Release Tablets for Poorly Soluble Drugs. [Link]
-
Fragments in bromodomain drug discovery - MedChemComm (RSC Publishing). [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PubMed Central. [Link]
-
First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed. [Link]
-
CECR2 Gene - GeneCards | CECR2 Protein | CECR2 Antibody. [Link]
-
The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands | bioRxiv. [Link]
-
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. [Link]
-
Formulation of poorly water-soluble drugs for oral administration - Future4200. [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube. [Link]
-
Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed. [Link]
-
Journal of Medicinal Chemistry Ahead of Print - ACS Publications. [Link]
Sources
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. adooq.com [adooq.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene: CECR2 - [gene.sfari.org]
- 7. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 11. bio-techne.com [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. future4200.com [future4200.com]
- 15. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. CECR2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NVS-CECR2-1 for Chromatin Displacement
Welcome to the technical support center for NVS-CECR2-1, a potent and selective inhibitor of the CECR2 bromodomain. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing incubation times in chromatin displacement studies. As your partner in research, we aim to equip you with the knowledge to confidently design and execute your experiments, ensuring data of the highest quality and integrity.
Understanding the Mechanism: The "Why" Behind the Protocol
NVS-CECR2-1 is a powerful chemical probe designed to specifically target the bromodomain of CECR2, a key component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby tethering protein complexes to specific regions of chromatin.
By competitively binding to the CECR2 bromodomain with high affinity (IC50 of 47 nM and a dissociation constant, KD, of 80 nM), NVS-CECR2-1 effectively displaces the native CECR2 protein from its chromatin binding sites.[1] This displacement disrupts the normal function of the CERF complex, which plays a critical role in processes such as neurulation and DNA damage response.[1] A key characteristic of NVS-CECR2-1 is its slow off-rate, which contributes to its robust activity within cells at nanomolar concentrations.[1] Understanding this mechanism is paramount to designing experiments with appropriate incubation times that allow for maximal target engagement and observable downstream effects.
For a clear visual representation of this process, please refer to the workflow diagram below.
Caption: NVS-CECR2-1 mechanism of action.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of NVS-CECR2-1, with a focus on optimizing incubation times.
Q1: What is a good starting point for incubation time and concentration for NVS-CECR2-1 in a cellular assay?
A1: Based on robust data from Fluorescence Recovery After Photobleaching (FRAP) assays, a 1-hour incubation with NVS-CECR2-1 at concentrations of 1 µM to 5 µM is a validated starting point for observing significant displacement of CECR2 from chromatin.[1] Even at a lower concentration of 0.1 µM, NVS-CECR2-1 demonstrates strong cellular activity due to its high potency and slow off-rate from the CECR2 bromodomain.[1]
It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay to determine the optimal conditions.
Q2: How does the slow off-rate of NVS-CECR2-1 impact the design of my experiment?
A2: The slow off-rate means that once NVS-CECR2-1 binds to the CECR2 bromodomain, it remains bound for a significant period. This has two major implications:
-
Shorter incubation times may be sufficient: You may not need prolonged incubation to achieve maximal target occupancy.
-
Washout experiments require careful planning: If you are studying the reversibility of the phenotype, you will need to account for the slow dissociation of the inhibitor. A simple media change may not be sufficient to remove the inhibitor from its target.
Q3: Can prolonged incubation with NVS-CECR2-1 lead to cytotoxicity?
A3: Yes. While acute toxicity is low at effective concentrations, prolonged exposure to NVS-CECR2-1 can induce apoptosis in some cancer cell lines. This cytotoxic effect is, in part, dependent on the presence of CECR2. Therefore, it is essential to distinguish between the desired chromatin displacement effects and secondary effects due to cell death. We recommend performing a cell viability assay in parallel with your primary experiment, especially when testing incubation times longer than 24 hours.
Q4: Should I be concerned about off-target effects with NVS-CECR2-1?
A4: NVS-CECR2-1 is a highly selective inhibitor for the CECR2 bromodomain, with no significant cross-reactivity observed against a panel of 48 other bromodomains.[1] However, as with any small molecule inhibitor, off-target effects are a possibility, particularly at high concentrations. To mitigate this risk:
-
Use the lowest effective concentration determined from your dose-response experiments.
-
Include the inactive control compound, NVS-CECR2-C , in your experiments. This structurally related molecule does not bind to CECR2 and serves as an excellent negative control to ensure that the observed phenotype is due to specific inhibition of CECR2.[1]
Q5: How do I optimize the incubation time of NVS-CECR2-1 before crosslinking for a ChIP-seq experiment?
A5: This is a critical parameter that requires empirical optimization. The goal is to allow sufficient time for NVS-CECR2-1 to displace CECR2 from its target loci before fixing the protein-DNA interactions with formaldehyde.
-
Starting Point: Based on the FRAP data, a 1-hour pre-incubation with NVS-CECR2-1 before adding formaldehyde is a logical starting point.
-
Time-Course Experiment: We strongly recommend performing a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the optimal pre-incubation time for your specific biological question and cell type.
-
Validation: The effectiveness of the displacement can be validated by performing ChIP-qPCR on a known CECR2 target gene. A successful displacement will result in a significant reduction in the enrichment of CECR2 at that locus compared to the vehicle-treated control.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak displacement of CECR2 observed. | Insufficient incubation time or concentration. | Perform a time-course (e.g., 30 min, 1h, 2h, 4h) and dose-response (e.g., 100 nM, 500 nM, 1 µM, 5 µM) experiment. Validate with a sensitive assay like FRAP or ChIP-qPCR on a known target. |
| Poor cell permeability. | While NVS-CECR2-1 has demonstrated cellular activity, permeability can vary between cell lines. If you suspect this is an issue, you may need to explore alternative delivery methods, though this is generally not required. | |
| Degradation of NVS-CECR2-1. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High background or non-specific effects. | Concentration of NVS-CECR2-1 is too high. | Use the lowest effective concentration determined from your dose-response experiments. |
| Off-target effects. | Always include the inactive control compound, NVS-CECR2-C, in your experiments to confirm that the observed phenotype is due to CECR2 inhibition.[1] | |
| Unexpected cell death or changes in cell morphology. | Cytotoxicity due to prolonged incubation or high concentration. | Perform a cell viability assay (e.g., MTS or Annexin V staining) in parallel with your experiment. Reduce the incubation time or concentration of NVS-CECR2-1. |
| Variability between experiments. | Inconsistent cell density or cell cycle state. | Standardize your cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic) for all experiments. |
| Inconsistent inhibitor preparation. | Prepare fresh stock solutions and dilutions of NVS-CECR2-1 for each experiment. |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response for Optimal NVS-CECR2-1 Incubation
This protocol is designed to determine the optimal incubation time and concentration of NVS-CECR2-1 for your specific cell line and downstream application.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
NVS-CECR2-1
-
NVS-CECR2-C (inactive control)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction)
-
Reagents for your downstream assay (e.g., cell viability reagent, lysis buffers, antibodies)
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Compounds: Prepare a 10 mM stock solution of NVS-CECR2-1 and NVS-CECR2-C in DMSO. From this stock, prepare a series of working solutions in complete culture medium.
-
Dose-Response:
-
Treat cells with a range of NVS-CECR2-1 concentrations (e.g., 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (DMSO) and an inactive control (NVS-CECR2-C) at the highest concentration used for NVS-CECR2-1.
-
Incubate for a fixed time (e.g., 1 hour, based on FRAP data).
-
-
Time-Course:
-
Treat cells with a fixed, effective concentration of NVS-CECR2-1 (determined from your dose-response or a starting concentration of 1 µM).
-
Incubate for a range of times (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
-
Include vehicle and inactive controls for the longest time point.
-
-
Assay Performance: At the end of the incubation period, process the cells for your downstream analysis (e.g., cell viability assay, western blot for a downstream marker, RT-qPCR for a target gene, or preparation for ChIP).
-
Data Analysis: Analyze the results to determine the concentration and incubation time that gives the desired effect with minimal cytotoxicity.
Protocol 2: NVS-CECR2-1 Treatment for Chromatin Immunoprecipitation (ChIP)
This protocol outlines the integration of NVS-CECR2-1 treatment into a standard ChIP workflow.
Materials:
-
Cells treated with NVS-CECR2-1, NVS-CECR2-C, or vehicle (see Protocol 1)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Standard ChIP buffers and reagents (lysis buffer, sonication buffer, wash buffers, elution buffer)
-
Anti-CECR2 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
Procedure:
-
Inhibitor Treatment: Treat your cells with the optimized concentration and incubation time of NVS-CECR2-1, NVS-CECR2-C, and vehicle as determined in Protocol 1.
-
Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking. The optimal crosslinking time may vary depending on the cell type and should be empirically determined.
-
Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Harvesting and Lysis: Proceed with your standard ChIP protocol for cell harvesting, lysis, and chromatin shearing (e.g., sonication or enzymatic digestion).
-
Immunoprecipitation: Perform immunoprecipitation with your anti-CECR2 antibody and IgG control.
-
Washing, Elution, and Reverse Crosslinking: Follow your standard ChIP protocol for these steps.
-
DNA Purification and Analysis: Purify the immunoprecipitated DNA and analyze by qPCR or prepare for sequencing (ChIP-seq).
Caption: NVS-CECR2-1 ChIP-seq workflow.
References
-
NVS-CECR2-1 - Structural Genomics Consortium. Available at: [Link]
-
Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports. Available at: [Link]
-
An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions. STAR Protocols. Available at: [Link]
-
What should be the appropriate time of treatment to a cell line if we we want to check the effect on gene expression? ResearchGate. Available at: [Link]
Sources
NVS-CECR2-1 Technical Support Center: A Guide to Maximizing Shelf Life and Experimental Success
Welcome to the comprehensive technical support guide for the handling of NVS-CECR2-1 lyophilized powder. This resource is designed for researchers, scientists, and drug development professionals to ensure the maximum shelf life and optimal performance of this potent and selective CECR2 inhibitor in your experiments. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you with the scientific rationale to troubleshoot and adapt as needed.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of NVS-CECR2-1.
Q1: How should I store the NVS-CECR2-1 lyophilized powder upon receipt?
A1: For maximum stability, the lyophilized powder should be stored at -20°C in a desiccated environment.[1] Under these conditions, the compound is stable for up to 36 months.[1] The hygroscopic nature of many lyophilized compounds means that exposure to moisture can significantly reduce shelf life.[2]
Q2: What is the recommended solvent for reconstituting NVS-CECR2-1?
A2: NVS-CECR2-1 is soluble in dimethyl sulfoxide (DMSO).[3] It is poorly soluble in aqueous solutions.[3]
Q3: How long is the reconstituted NVS-CECR2-1 solution stable?
A3: Once reconstituted in DMSO, the solution should be stored at -20°C. It is recommended to use the solution within one month to prevent loss of potency.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: At what concentration should I use NVS-CECR2-1 in my cellular assays?
A4: A concentration of up to 1 µM is recommended for cellular assays. NVS-CECR2-1 is a highly potent inhibitor of CECR2, with an IC50 of 47 nM.[1]
Q5: Is there a negative control compound available for NVS-CECR2-1?
A5: Yes, the structurally related compound NVS-CECR2-C is a suitable inactive control for experiments with NVS-CECR2-1.[3]
II. In-Depth Reconstitution and Handling Protocol
This section provides a detailed, step-by-step protocol for the proper reconstitution and handling of NVS-CECR2-1 to ensure the integrity and activity of the compound.
Visualizing the Workflow: From Powder to Experiment
Caption: Workflow for handling NVS-CECR2-1 from lyophilized powder to experimental use.
Step-by-Step Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized NVS-CECR2-1 to equilibrate to room temperature for at least 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder, which can lead to degradation.[2]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom. This prevents loss of material that may be adhering to the cap or walls of the vial.
-
Solvent Addition: Using a sterile syringe, add the calculated volume of anhydrous, research-grade DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of NVS-CECR2-1 (MW: 495.68 g/mol ), you would add 201.7 µL of DMSO.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved.[4] Avoid vigorous shaking, as this can introduce air bubbles and potentially lead to oxidation of the compound. If the compound does not dissolve readily, gentle warming to 37°C or brief sonication can be applied.
-
Aliquoting and Storage: Once the NVS-CECR2-1 is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles that can compromise the stability of the compound.[1] Store the aliquots at -20°C.
III. Troubleshooting Guide
This section addresses potential issues that may arise during the handling and use of NVS-CECR2-1 and provides practical solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Lyophilized powder appears clumpy or has a different texture. | Exposure to moisture due to improper storage or handling. | While the compound may still be usable, it is recommended to perform a quality control check if possible. Ensure proper storage conditions for remaining vials. |
| NVS-CECR2-1 does not fully dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | - Ensure the correct volume of DMSO was added for the desired concentration. - Use fresh, anhydrous, research-grade DMSO. - Gentle warming (to 37°C) or brief sonication may aid dissolution. |
| Precipitation is observed upon dilution of the DMSO stock solution in aqueous buffer or cell culture media. | NVS-CECR2-1 has poor aqueous solubility. | - Perform a stepwise dilution of the DMSO stock into the aqueous solution while gently vortexing. - Ensure the final concentration of DMSO in the assay is as low as possible (typically <0.5%) to maintain cell viability and compound solubility.[5] - Consider using a surfactant like Pluronic F-68 in your final dilution buffer to improve solubility. |
| Inconsistent or no activity observed in cellular assays. | - Compound degradation due to improper storage or handling. - Incorrect final concentration. - Cell line-specific effects. | - Use a fresh aliquot of the stock solution. - Verify the dilution calculations and the final concentration of NVS-CECR2-1. - Ensure the target protein, CECR2, is expressed in your cell line of interest. - Include a positive control for the expected cellular phenotype. |
IV. Scientific Background: The Role of CECR2 in NF-κB Signaling
NVS-CECR2-1 is a potent and selective inhibitor of the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins.[6] CECR2 is a component of chromatin remodeling complexes and plays a crucial role in regulating gene expression.[3][7]
Recent studies have elucidated a critical role for CECR2 in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, immunity, and cell survival.[8] Mechanistically, the NF-κB transcription factor RELA can recruit CECR2 to increase chromatin accessibility and activate the expression of target genes.[9] Some of these target genes are involved in promoting metastasis and creating an immunosuppressive tumor microenvironment.[9] By inhibiting the CECR2 bromodomain, NVS-CECR2-1 can impede NF-κB-mediated gene expression, thereby inhibiting processes like breast cancer metastasis.[9]
CECR2's Role in NF-κB Pathway Activation
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of NVS-CECR2-1.
V. References
-
Structural Genomics Consortium. (n.d.). NVS-CECR2-1. Retrieved from [Link]
-
Interprise. (n.d.). NVS-CECR2-1 - 25 mg. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). NVS-CECR2-1. Retrieved from [Link]
-
bioRxiv. (2024). The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic activity of NVS-CECR2-1 on various human cancer cells. Retrieved from [Link]
-
PMC. (2021). Recommended Best Practices for Lyophilization Validation 2021 Part II: Process Qualification and Continued Process Verification. Retrieved from [Link]
-
PubMed. (2024). The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. Retrieved from [Link]
-
PMC. (n.d.). CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression. Retrieved from [Link]
-
Empower Pharmacy. (n.d.). How to Prepare a Lyophilized Powder for Injection. Retrieved from [Link]
-
ResearchGate. (n.d.). CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression. Retrieved from [Link]
-
ResearchGate. (n.d.). Hygroscopic Behavior of Lyophilized Powder of Grugru Palm (Acrocomia aculeata). Retrieved from [Link]
-
Purepeptix. (n.d.). How to Reconstitute Lyophilised Compounds (Research Reference Guide). Retrieved from [Link]
-
Dana Bioscience. (n.d.). NVS-CECR2-1 50mg. Retrieved from [Link]
-
UniProt. (n.d.). Chromatin remodeling regulator CECR2 - Homo sapiens (Human). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Reddit. (n.d.). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Retrieved from [Link]
-
LyophilizationWorld. (2018). Reconstitution Time for Freeze-Dried products: overcome the challenges. Retrieved from [Link]
-
Oxford Academic. (n.d.). CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L. Retrieved from [Link]
-
Krishgen Biosystems. (2023). How To: Correctly Reconstitute Lyophilised Reagents. Retrieved from [Link]
-
PubMed. (2022). CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression. Retrieved from [Link]
-
Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]
-
GeneCards. (n.d.). CECR2 Gene. Retrieved from [Link]
-
ResearchGate. (n.d.). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. Retrieved from [Link]
-
FDA. (2014). Lyophilization of Parenteral (7/93). Retrieved from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
Sources
- 1. adooq.com [adooq.com]
- 2. mt.com [mt.com]
- 3. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 4. Beginner’s Guide to Reconstituting Lyophilised Research Compounds [purepeptix.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: NVS-CECR2-1 Probe vs. NVS-CECR2-C Negative Control
Executive Summary: The Probe Pair Standard
In the investigation of chromatin remodeling complexes, specifically the CERF (CECR2-containing remodeling factor) complex, the use of a high-fidelity chemical probe is non-negotiable. NVS-CECR2-1 is the validated chemical probe targeting the bromodomain (BRD) of CECR2.[1]
However, in chromatin biology, a probe without a control is a liability. This guide compares the active probe NVS-CECR2-1 with its matched negative control, NVS-CECR2-C .[1] We define the operational differences, binding kinetics, and the mandatory validation workflows required to publish robust data.
Mechanistic Foundation
CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) is a critical component of the ISWI chromatin remodeling complex, essential for neurulation and DNA damage response (DDR).[2] It recognizes acetylated lysine residues on Histone H3 and H4 via its bromodomain.[2]
Mechanism of Action
NVS-CECR2-1 acts as an acetyl-lysine competitive inhibitor . It occupies the hydrophobic pocket formed by the ZA and BC loops of the CECR2 bromodomain, physically displacing the protein from chromatin.
The negative control, NVS-CECR2-C , is structurally identical to the active probe except for a specific modification (typically a steric bump or loss of a hydrogen bond donor) that abolishes binding affinity to CECR2 while retaining similar physicochemical properties. This allows researchers to rule out off-target toxicity or assay interference.
Figure 1: Comparative mechanism of action. The active probe (Blue) successfully engages the bromodomain pocket, while the negative control (Grey) fails to bind due to structural incompatibility.
Technical Specifications & Performance Data
The following data aggregates validation from Isothermal Titration Calorimetry (ITC), AlphaScreen, and Differential Scanning Fluorimetry (DSF).
Table 1: Biochemical Profile Comparison
| Feature | NVS-CECR2-1 (Active Probe) | NVS-CECR2-C (Negative Control) | Significance |
| Target | CECR2 Bromodomain | None (Inert) | Defines specificity.[1][3][4][5] |
| Affinity (Kd - ITC) | 80 nM | > 10,000 nM | >100-fold window for validation. |
| IC50 (AlphaScreen) | 47 nM | Inactive | Potency in bead-based proximity assays.[1] |
| Thermal Shift (ΔTm) | +12.5°C | < 1.0°C | Indicates strong physical stabilization of the target. |
| Selectivity (BRD4) | > 37 µM | Inactive | Critical: Does not inhibit BET family (BRD4), avoiding broad transcriptional shutdown. |
| Solubility (PBS) | Low (Poor) | Low (Poor) | Both require DMSO pre-solubilization; control mimics the probe's solubility profile. |
Expert Insight: The solubility of NVS-CECR2-1 is poor in aqueous buffer. Do not attempt to dissolve directly in media. Create a 10 mM stock in DMSO, then dilute. The negative control controls for any solvent-induced toxicity or precipitation artifacts.
Cellular Validation: The FRAP Assay
While biochemical data is useful, Fluorescence Recovery After Photobleaching (FRAP) is the gold standard for proving target engagement inside the nucleus.
Hypothesis: If NVS-CECR2-1 engages CECR2, it will displace the protein from chromatin.[6] Consequently, the "free" protein will diffuse faster back into a bleached area than the "chromatin-bound" protein.
Experimental Workflow
Figure 2: FRAP Experimental Design. Parallel treatment arms ensure that observed mobility shifts are due to specific bromodomain inhibition.
Step-by-Step Protocol (Self-Validating)
-
Transfection: Transfect U2OS cells with a plasmid encoding full-length GFP-CECR2 . Allow 24 hours for expression.
-
Check: Ensure nuclear localization of the GFP signal. If cytoplasmic, the chromatin remodeling context is lost.
-
-
Treatment:
-
Well A: DMSO (Vehicle).
-
Well B: 1.0 µM NVS-CECR2-1 .[5]
-
Well C: 1.0 µM NVS-CECR2-C .
-
Incubation: 1 to 4 hours. (NVS-CECR2-1 has a slow off-rate, requiring adequate equilibration).
-
-
Bleaching: Using a confocal microscope, bleach a defined nuclear region (ROI) to <10% initial intensity.
-
Acquisition: Image the recovery every 0.5 seconds for 60-120 seconds.
-
Analysis:
-
NVS-CECR2-1: Should show rapid recovery (t½ decreases significantly). The protein is "free" and diffusing.
-
NVS-CECR2-C: Should mirror the DMSO control (slow recovery). The protein remains "stuck" to chromatin.
-
Selectivity & Safety Profile
A common failure mode in epigenetics is using "dirty" probes that hit BET family proteins (BRD4). BRD4 inhibition causes massive transcriptional downregulation (e.g., c-Myc suppression), which confounds phenotypic results.
-
NVS-CECR2-1 is >400-fold selective against BRD4.
-
Toxicity: NVS-CECR2-1 exhibits cytotoxicity in SW48 colon cancer cells (IC50 sub-micromolar) via apoptosis.[4][6]
-
Crucial Control: You must run the NVS-CECR2-C control in viability assays. If the control kills cells at the same rate as the probe, the toxicity is off-target (chemical toxicity), not CECR2-driven.
-
References
-
Structural Genomics Consortium (SGC). Probe: NVS-CECR2-1.[4][5] The primary source for chemical structure, affinity data, and negative control specifications. [Link][4]
-
Park, S.G., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[2][6] Scientific Reports.[2] Validates the cellular toxicity and specificity in cancer models. [Link]
-
Guide to Pharmacology. NVS-CECR2-1 Database Entry. Independent verification of pharmacological properties. [Link]
Sources
- 1. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 2. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVS-CECR2-1 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
A Researcher's Guide to the Selectivity of NVS-CECR2-1: Differentiating CECR2 from BRD4 and BRD7
For researchers navigating the intricate landscape of epigenetic regulation, chemical probes are indispensable tools for dissecting the function of specific protein targets. However, the utility of such a probe is fundamentally dictated by its selectivity. This guide provides an in-depth analysis of the selectivity profile of NVS-CECR2-1, a potent inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. We will objectively compare its activity against two prominent bromodomain-containing proteins, BRD4 and BRD7, providing the essential experimental data and methodologies that underpin these findings.
Introduction: The Importance of Selective Bromodomain Inhibition
Bromodomains (BRDs) are a conserved family of protein modules that act as "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails and other proteins.[1] This recognition is a critical event in chromatin remodeling and the regulation of gene transcription. Given their central role in these processes, bromodomain-containing proteins have emerged as promising therapeutic targets for a range of diseases, including cancer and inflammatory conditions.[1][2]
This guide focuses on three key members of this family:
-
CECR2: A non-BET (Bromo- and Extra-Terminal) family protein containing a single bromodomain. It is a component of the CERF (CECR2-containing remodeling factor) chromatin-remodeling complex and is implicated in neurulation and the DNA damage response.[3][4]
-
BRD4: A well-characterized member of the BET family, featuring two tandem bromodomains (BD1 and BD2). BRD4 is a crucial transcriptional co-activator involved in cell cycle progression and is a major oncology target.[5][6]
-
BRD7: A component of the SWI/SNF chromatin-remodeling complex, BRD7 plays roles in transcriptional regulation, cell cycle control, and has been identified as a tumor suppressor.[7][8]
NVS-CECR2-1 was developed as a chemical probe to enable the specific study of CECR2 biology.[9] Its value is therefore contingent on its ability to inhibit CECR2 without significantly affecting other bromodomains, particularly ubiquitously expressed and functionally critical proteins like BRD4 and BRD7. Off-target inhibition could lead to misinterpretation of experimental results, confounding the understanding of CECR2's true biological role.
Comparative Selectivity Profile of NVS-CECR2-1
The selectivity of NVS-CECR2-1 has been rigorously assessed using multiple biophysical and biochemical assays. The data clearly demonstrates a high degree of selectivity for CECR2 over other bromodomains, including BRD4 and BRD7.
| Target Bromodomain | Assay Type | Measurement | Value (nM) | Selectivity Fold (vs. CECR2 IC₅₀) |
| CECR2 | AlphaScreen | IC₅₀ | 47 | - |
| ITC | K_D_ | 80 | - | |
| BRD4 | AlphaScreen | IC₅₀ | >37,000 | >787-fold |
| BRD7 | AlphaScreen | IC₅₀ | 5,500 | ~117-fold |
Data sourced from the Structural Genomics Consortium.[3]
In addition to direct inhibition and binding measurements, thermal shift assays (TSA) provide an orthogonal validation of target engagement. In a TSA experiment, ligand binding stabilizes the target protein, resulting in an increase in its melting temperature (T_m_). A larger temperature shift (ΔT_m_) is indicative of a stronger interaction.
| Target Bromodomain | Thermal Shift (ΔT_m_) |
| CECR2 | 12.52 °C |
| BRD4 | 1.73 °C |
| BRD7 | 1.21 °C |
Data sourced from the Structural Genomics Consortium.[3]
The data unequivocally shows that NVS-CECR2-1 binds to and inhibits CECR2 with high affinity.[10][11] In contrast, its activity against BRD4 is negligible, with an IC₅₀ value at least 787 times higher than for CECR2.[3] While there is measurable activity against BRD7, it is still over 100-fold weaker than its primary target.[3] The thermal shift data corroborates these findings, showing a dramatic stabilization of CECR2 upon binding, with only minimal stabilization observed for BRD4 and BRD7.[9]
Figure 2: General experimental workflow for an AlphaScreen assay.
Step-by-Step Protocol: AlphaScreen Competition Assay
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Compound Plating: Serially dilute NVS-CECR2-1 in DMSO and then into assay buffer. Dispense into a 384-well microplate.
-
Protein/Ligand Addition: Add the GST-tagged bromodomain protein (e.g., CECR2, BRD4, or BRD7) to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the protein.
-
Bead Addition: Prepare a mixture of the biotinylated ligand pre-incubated with Streptavidin-Donor beads and the anti-GST Acceptor beads. Add this mixture to all wells. This step should be performed under subdued lighting.
-
Final Incubation: Seal the plate and incubate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Analysis: The resulting data is normalized to controls (no inhibitor for 0% inhibition, no protein for 100% inhibition) and plotted against inhibitor concentration. A dose-response curve is fitted to determine the IC₅₀ value.
Isothermal Titration Calorimetry (ITC)
Causality Behind Experimental Choice: ITC is considered the gold standard for characterizing binding interactions. It is a label-free, in-solution technique that directly measures the heat of binding, providing a complete thermodynamic profile of the interaction (K_D_, ΔH, ΔS) in a single experiment. This avoids potential artifacts from labels or surface immobilization.
Step-by-Step Protocol: ITC
-
Sample Preparation: Dialyze the purified bromodomain protein into a specific buffer (e.g., PBS or HEPES). Dissolve NVS-CECR2-1 in the exact same buffer to minimize heats of dilution. Degas both solutions.
-
Instrument Setup: Thoroughly clean the ITC instrument sample and reference cells. Load the protein into the sample cell and the inhibitor into the injection syringe.
-
Titration: Equilibrate the system to the desired temperature (e.g., 25°C). Perform a series of small, timed injections of the inhibitor from the syringe into the protein solution in the sample cell.
-
Data Acquisition: The instrument measures the minute heat changes (endothermic or exothermic) that occur upon each injection until the protein becomes saturated.
-
Analysis: Integrate the heat-change peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the dissociation constant (K_D_), stoichiometry (n), and enthalpy of binding (ΔH).
Thermal Shift Assay (TSA)
Causality Behind Experimental Choice: TSA is a rapid and cost-effective method to screen for ligand binding and to validate hits from primary screens. It confirms direct physical interaction between the inhibitor and the target protein without requiring a complex assay setup. A significant thermal shift provides strong evidence of on-target engagement. [9] Step-by-Step Protocol: TSA
-
Reaction Mix Preparation: In each well of a 96-well PCR plate, prepare a reaction mix containing the purified bromodomain protein, a fluorescent dye (e.g., SYPRO Orange), and the test inhibitor (NVS-CECR2-1) or DMSO control. The dye has low fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of an unfolded protein.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument.
-
Data Acquisition: Program the instrument to slowly increase the temperature in small increments (e.g., from 25°C to 95°C). At each increment, measure the fluorescence.
-
Analysis: As the protein unfolds due to heat, the dye binds, and fluorescence increases, creating a sigmoidal curve. The melting temperature (T_m_) is the midpoint of this transition. The change in melting temperature (ΔT_m_) is calculated by subtracting the T_m_ of the protein with DMSO from the T_m_ of the protein with the inhibitor.
Conclusion and Best Practices
The collective evidence from biochemical, biophysical, and thermal stability assays robustly demonstrates that NVS-CECR2-1 is a potent and highly selective chemical probe for the CECR2 bromodomain. Its minimal interaction with BRD4 and BRD7 makes it an exemplary tool for elucidating the specific cellular functions of CECR2 without the confounding off-target effects associated with pan-bromodomain inhibitors. [9] For researchers utilizing this probe, it is best practice to:
-
Use the lowest effective concentration in cellular assays to maximize selectivity. [3]* Whenever possible, employ the structurally related inactive control compound, NVS-CECR2-C , to confirm that the observed cellular phenotype is due to CECR2 inhibition. [3]* Validate on-target effects in key experiments using genetic approaches, such as siRNA knockdown or CRISPR/Cas9-mediated knockout of CECR2. [9] By adhering to these principles, researchers can confidently use NVS-CECR2-1 to advance our understanding of chromatin biology and the specific role of CECR2 in health and disease.
References
-
Structural Genomics Consortium. NVS-CECR2-1. SGC. [Link]
-
Taylor & Francis Online. (2018). Selectivity On-Target of Bromodomain Chemical Probes by Structure-Guided Medicinal Chemistry and Chemical Biology. Taylor & Francis Online. [Link]
-
Kim, J. Y., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports, 10(1), 16298. [Link]
-
National Institutes of Health. (2021). Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains. Journal of Medicinal Chemistry. [Link]
-
PubMed Central. (2024). The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. [Link]
-
bioRxiv. (2024). The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. [Link]
-
University of Helsinki. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. [Link]
-
Adooq Bioscience. NVS-CECR2-1. [Link]
-
BPS Bioscience. Data Sheet CeCR2 TR-FRET Assay Kit. [Link]
-
National Institutes of Health. (2025). Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. bioRxiv. [Link]
-
National Institutes of Health. (2020). Emerging Roles of BRD7 in Pathophysiology. International Journal of Molecular Sciences. [Link]
-
UniProt. Chromatin remodeling regulator CECR2 - Homo sapiens (Human). [Link]
-
Wikipedia. BRD4. [Link]
-
NCBI. Gene ResultCecr2 CECR2, histone acetyl-lysine reader [ (house mouse)]. [Link]
-
BPS Bioscience. CECR2 TR-FRET Assay Kit. [Link]
-
Wikipedia. BRD7. [Link]
-
National Institutes of Health. (2016). Bromodomain 4: a cellular Swiss army knife. Journal of Biomedical Science. [Link]
-
ResearchGate. (2018). Selectivity On-Target of Bromodomain Chemical Probes by Structure-Guided Medicinal Chemistry and Chemical Biology. [Link]
-
National Institutes of Health. (2016). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. ASSAY and Drug Development Technologies. [Link]
-
The Human Protein Atlas. CECR2 protein expression summary. [Link]
-
ResearchGate. Structure and function of the Brd4 protein. [Link]
-
UniProt. BRD7 - Bromodomain-containing protein 7 - Homo sapiens (Human). [Link]
-
BMG LABTECH. TR-FRET Measurements. [Link]
-
Patsnap Synapse. (2024). What are BRD7 inhibitors and how do they work?. [Link]
-
GeneCards. CECR2 Gene. [Link]
-
National Institutes of Health. (2020). Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. Journal of Medicinal Chemistry. [Link]
-
UniProt. BRD4 - Bromodomain-containing protein 4 - Homo sapiens (Human). [Link]
-
National Institutes of Health. (2022). Design of Class I/IV Bromodomain-Targeting Degraders for Chromatin Remodeling Complexes. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2019). Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. [Link]
-
ResearchGate. AlphaScreen assays. [Link]
-
The Human Protein Atlas. Protein structure - BRD4. [Link]
-
Oxford Academic. (2005). CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L. Human Molecular Genetics. [Link]
-
BMG Labtech. Tyrosine kinase activity in AlphaScreen mode. [Link]
-
Frontiers. (2021). BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer. [Link]
-
Cyprotex. Time Dependent CYP Inhibition (IC50 Shift). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. BRD4 - Wikipedia [en.wikipedia.org]
- 6. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
Publish Comparison Guide: NVS-CECR2-1 Off-Target Effects & Kinase Panel Screening
Executive Summary: The "Clean" Probe Paradox
NVS-CECR2-1 is a high-affinity chemical probe targeting the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1][2][3][4] Developed by Novartis and the Structural Genomics Consortium (SGC), it is widely cited for its high potency (
However, for researchers employing this probe in phenotypic screens—particularly cell viability or oncology studies—a critical nuance exists. While NVS-CECR2-1 displays a "clean" profile in standard biochemical kinase panels, it exhibits target-independent cytotoxicity in certain cancer cell lines (e.g., SW48). This guide dissects the kinase selectivity profile of NVS-CECR2-1, compares it with the alternative GNE-886 , and provides a rigorous experimental framework to validate phenotypic results against potential off-target confounders.
Comparative Analysis: NVS-CECR2-1 vs. GNE-886
The following table contrasts NVS-CECR2-1 with its primary alternative, GNE-886. Note that while NVS-CECR2-1 is more potent against the primary target, its off-target phenotypic liability requires careful management.
| Feature | NVS-CECR2-1 (Novartis/SGC) | GNE-886 (Genentech) | Scientific Verdict |
| Primary Target Potency | NVS-CECR2-1 is significantly more potent. | ||
| Bromodomain Selectivity | Excellent. Clean against 48 BRDs.Weak/negligible shifts for BRD4/BRD7. | Good. ~2-fold selectivity over BRD9 .Significant TAF1 binding.[5] | NVS-CECR2-1 offers superior epigenetic selectivity. |
| Kinase Selectivity | Clean. "No major activity" in SGC standard panels.No significant inhibition of receptors/proteases. | Clean. <20% inhibition at 1 | Tie. Both appear biochemically clean against kinases. |
| Phenotypic Liability | High Risk. Induces apoptosis in SW48 cells via CECR2-independent mechanisms (toxicity persists in CECR2-null cells).[1][6][7] | Lower Risk. Designed specifically to avoid BET-like phenotypic toxicity. | GNE-886 is safer for viability assays; NVS-CECR2-1 requires negative controls. |
| Control Compound | NVS-CECR2-C (Available) | Not widely available commercially. | NVS-CECR2-1 system is better validated due to the paired negative control. |
Technical Deep Dive: The Kinase Off-Target Profile
The "Clean" Profile
According to SGC characterization data, NVS-CECR2-1 was screened against standard kinase, protease, and receptor panels.
-
Result: No significant inhibition was observed at concentrations relevant to CECR2 engagement (
M).[4][5] -
Implication: The probe does not act as a promiscuous ATP-competitive kinase inhibitor (a common failure mode for bromodomain inhibitors due to the structural similarity between the BRD acetyl-lysine pocket and the kinase ATP hinge region).
The "SW48 Paradox" (Crucial for Users)
Despite the clean biochemical kinase profile, NVS-CECR2-1 kills SW48 colorectal cancer cells with an
-
The Mechanism: Research indicates that this cytotoxicity is not rescued by CECR2 depletion (siRNA or CRISPR). The compound kills CECR2-null cells just as effectively as wild-type cells.
-
The Off-Target: The specific molecular target responsible for this toxicity remains unidentified. It may be:
-
A non-canonical kinase not present in standard 40-50 kinase safety panels.
-
A non-kinase target (e.g., an ion channel or metabolic enzyme).[8]
-
-
Operational Consequence: You cannot attribute anti-proliferative effects of NVS-CECR2-1 solely to CECR2 inhibition without rigorous controls.
Experimental Protocols: Validating Selectivity
To use NVS-CECR2-1 responsibly, you must implement a "Triangulation Strategy" that combines biochemical profiling with cellular rescue experiments.
Experiment A: The "Rescue" Validation (Mandatory)
Before assuming your phenotype is CECR2-driven, you must prove it disappears when CECR2 is absent.
-
Generate Model: Create a CECR2-knockout (KO) cell line using CRISPR-Cas9, or use transient siRNA knockdown (KD).
-
Treatment: Treat both WT and KO/KD cells with NVS-CECR2-1 in a dose-response format (10 nM – 10
M). -
Readout: Measure cell viability (CellTiter-Glo) or specific pathway activation.
-
Interpretation:
-
On-Target: Effect is observed in WT but lost or significantly shifted in KO cells.
-
Off-Target (The NVS Risk): Effect persists in KO cells (as seen in SW48).
-
Experiment B: Negative Control Profiling
Use the inactive structural analog to subtract chemical scaffold effects.
-
Setup: Run parallel arms of your assay with NVS-CECR2-1 and NVS-CECR2-C .
-
Dosing: Use identical concentrations (
M is the recommended ceiling). -
Analysis: Any phenotype observed with both the active probe and the inactive control is considered an off-target scaffold effect (likely the cause of the SW48 toxicity).
Experiment C: Kinase Panel Screening (If Phenotype Persists)
If you suspect a kinase off-target is driving your specific phenotype, use a broad-spectrum scan.
-
Platform: KINOMEscan (DiscoverX) or similar competition binding assay.
-
Concentration: Screen at 1
M (approx. 10-20x the cellular for CECR2). -
Target List: Prioritize "Hinge Binders" often cross-reactive with BRD inhibitors:
-
PLK1, JAK2, CDK family, FLT3.
-
-
Data Output: Look for
inhibition. Any hits must be validated via determination.
Visualization: The Validation Workflow
The following diagram illustrates the decision logic for distinguishing CECR2-driven effects from the known off-target toxicity of NVS-CECR2-1.
Caption: Logical workflow to deconvolve NVS-CECR2-1 phenotypic data. The "SW48 Paradox" follows the red path (Effect Persists in KO), indicating off-target toxicity.
References
-
Structural Genomics Consortium (SGC). "NVS-CECR2-1: A Chemical Probe for CECR2." SGC Chemical Probes. [Link]
-
Im, J. et al. (2020). "Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells." Scientific Reports, 10(1), 1-12. [Link]
-
Bamborough, P. et al. (2016). "GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2)." ACS Medicinal Chemistry Letters, 8(6), 622–627. [Link]
-
Filippakopoulos, P. et al. (2012). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067-1073. (Contextual reference for BRD/Kinase selectivity challenges). [Link]
Sources
- 1. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. adooq.com [adooq.com]
- 4. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 5. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency & Selectivity Guide: NVS-CECR2-1 vs. Broad-Spectrum BRD Inhibitors
[1]
Executive Summary: The Specialist vs. The Generalist
In the landscape of epigenetic drug discovery, the distinction between broad-spectrum BET (Bromodomain and Extra-Terminal) inhibitors and selective non-BET probes is critical for dissecting specific biological pathways.[1]
NVS-CECR2-1 represents a high-precision chemical probe designed to target CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2), a component of the CERF chromatin remodeling complex.[1][2] Unlike broad-spectrum inhibitors (e.g., JQ1, I-BET151) that potently blockade the BET family (BRD2/3/4), NVS-CECR2-1 exhibits negligible affinity for BET proteins.
This guide provides a rigorous, data-driven comparison of NVS-CECR2-1 against broad-spectrum alternatives, detailing the experimental workflows required to validate this selectivity in your own laboratory.
Technical Profile & Comparative Data
The Core Distinction
Broad-spectrum inhibitors like (+)-JQ1 function by mimicking the acetyl-lysine headgroup, occupying the hydrophobic pocket of the bromodomain.[1] While effective, their lack of discrimination within the BET family leads to pleiotropic effects (e.g., global transcriptional suppression of MYC).[1]
NVS-CECR2-1 was engineered to exploit specific structural nuances in the CECR2 bromodomain, achieving high affinity (Kd = 80 nM) while avoiding the BET family entirely.
Head-to-Head Potency Data
The following table synthesizes biochemical and biophysical data comparing NVS-CECR2-1 with standard broad-spectrum benchmarks.
| Metric | NVS-CECR2-1 (Target: CECR2) | (+)-JQ1 (Target: Pan-BET) | Interpretation |
| Primary Target Affinity (Kd) | 80 nM (CECR2) | ~50 nM (BRD4) | Both exhibit nanomolar potency against their intended targets.[2][3] |
| Biochemical IC50 (AlphaScreen) | 47 nM (CECR2) | 17–77 nM (BRD2/3/4) | NVS-CECR2-1 is highly potent in displacing peptide ligands from CECR2. |
| Selectivity (Thermal Shift | +12.52°C (CECR2) | > +10°C (BRD4) | High thermal stabilization indicates tight binding.[2] |
| Off-Target Interaction (BRD4) | +1.73°C (Weak/Negligible) | Primary Target | NVS-CECR2-1 does not significantly stabilize BRD4, confirming selectivity.[1][2] |
| Cellular Potency (NanoBRET/FRAP) | < 1.0 µM | < 1.0 µM | Both are cell-permeable and active at sub-micromolar concentrations.[1][2] |
| Cytotoxicity (SW48 Cells) | IC50 ~0.64 µM | Variable (Cell-line dependent) | NVS-CECR2-1 induces specific apoptosis in CECR2-dependent lines.[1] |
Critical Insight: The
Tm gap for NVS-CECR2-1 between CECR2 (+12.52°C) and BRD4 (+1.73°C) is the defining metric of its utility.[2] A shift of <2°C is generally considered non-significant in bromodomain thermal shift assays.[1]
Mechanistic Visualization
The following diagram illustrates the selectivity filter workflow used to validate NVS-CECR2-1, distinguishing it from pan-BET inhibitors.
Caption: Figure 1. The validation hierarchy.[1] NVS-CECR2-1 passes the selectivity filter at Step 1 (DSF), showing high stabilization only for CECR2, whereas broad-spectrum inhibitors show stabilization across the BET family.
Experimental Protocols: Validating Potency & Selectivity
To reproduce the comparative data or validate the probe in your specific cell line, follow these standardized protocols. These are designed to be self-validating by including mandatory negative controls.
Protocol A: Cellular Target Engagement via FRAP
Objective: Quantify the ability of NVS-CECR2-1 to displace CECR2 from chromatin in live cells.[1] Rationale: A potent inhibitor will increase the mobile fraction of the GFP-tagged protein by preventing chromatin binding.[1]
Reagents:
-
Probe: NVS-CECR2-1 (Use at 0.1 µM – 1.0 µM).
-
Negative Control: NVS-CECR2-C (Structurally similar, inactive).[1][2]
-
Plasmid: GFP-CECR2 (Full length or Bromodomain).[1]
-
Cells: U2OS or HeLa (Adherent, easy to image).[1]
Workflow:
-
Transfection: Transfect cells with GFP-CECR2. Incubate 24 hours.
-
Treatment: Treat cells with 0.1 µM NVS-CECR2-1 or 0.1 µM NVS-CECR2-C (Control) for 1 hour.[1]
-
Photobleaching: Using a confocal microscope, bleach a defined nuclear region (ROI) with high-intensity laser (100% power, <1s).[1]
-
Acquisition: Record recovery of fluorescence in the ROI every 0.5s for 60–120 seconds.
-
Analysis: Normalize data to pre-bleach intensity.
-
Success Criteria: The NVS-CECR2-1 treated cells must show a significantly faster recovery half-time (
) and higher mobile fraction compared to DMSO and NVS-CECR2-C treated cells.[1]
-
Protocol B: Differential Scanning Fluorimetry (DSF)
Objective: Assess binding affinity and selectivity via thermal stabilization.[1][4]
Rationale: Ligand binding stabilizes the protein structure, requiring higher temperatures to denature (shift in
Workflow:
-
Preparation: Mix recombinant CECR2 bromodomain (2 µM) with SYPRO Orange dye (1:1000) in PCR buffer.[1]
-
Dosing: Add NVS-CECR2-1 to a final concentration of 10 µM.
-
Control: Run parallel wells with BRD4-BD1 protein to verify lack of binding (Selectivity Check).[1]
-
-
Ramping: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Data Validation:
Biological Implications & Toxicity
While NVS-CECR2-1 is a tool for probing chromatin biology, it also exhibits specific cytotoxicity.[1]
-
Apoptosis: In SW48 colon cancer cells, NVS-CECR2-1 induces apoptosis (IC50 ~0.64 µM).[1][5]
-
Mechanism: This toxicity is partly CECR2-dependent but may involve off-target mechanisms at high concentrations (>5 µM).[1]
-
Recommendation: Always perform a dose-response curve. For specific CECR2 interrogation, stay below 1 µM to maintain the selectivity window verified by the SGC.[1]
References
-
Structural Genomics Consortium (SGC). "NVS-CECR2-1: A Chemical Probe for CECR2."[1][6] SGC Probes. [Link][5]
-
Gellman, T., et al. "The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands."[1] bioRxiv / PubMed Central. [Link]
-
Kim, J.H., et al. "Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells."[1] Scientific Reports. [Link]
-
Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains."[1] Nature. [Link] (Reference for JQ1 comparator data).[1]
Sources
- 1. thesgc.org [thesgc.org]
- 2. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 3. adooq.com [adooq.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVS-CECR2-1 | Bromodomains | Tocris Bioscience [tocris.com]
Technical Guide: Validating NVS-CECR2-1 Target Engagement via Thermal Shift Assay
Executive Summary
NVS-CECR2-1 is a potent, selective chemical probe designed to inhibit the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2), a chromatin remodeler involved in neurulation and DNA damage response.[1][2]
This guide details the validation of NVS-CECR2-1 physical binding using Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).[3] Unlike functional assays that measure downstream effects, TSA provides direct biophysical evidence of ligand-induced protein stabilization. This protocol is designed to serve as a self-validating system by integrating negative controls (NVS-CECR2-C) and broad-spectrum references (Bromosporine).
Part 1: Comparative Performance Analysis
To validate specific engagement, NVS-CECR2-1 must be benchmarked against alternative compounds. A "shift" (
Experimental Expectation Table
The following table outlines the expected thermal shifts when assaying the CECR2 bromodomain (Recombinant, typically 2-5 µM).
| Compound | Role | Expected | Interpretation |
| NVS-CECR2-1 | Active Probe | > 5.0°C | Indicates strong, specific physical binding and stabilization of the bromodomain pocket. |
| NVS-CECR2-C | Negative Control | < 1.0°C | Structurally similar analog with no affinity. Confirms that the shift seen with the active probe is not due to non-specific hydrophobic effects. |
| Bromosporine | Broad Spectrum | > 4.0°C | Pan-bromodomain inhibitor. Serves as a positive system control to ensure the protein is fold-competent and the assay is working. |
| DMSO Only | Vehicle Control | 0°C (Baseline) | Establishes the intrinsic stability ( |
Critical Insight: If NVS-CECR2-1 fails to induce a shift >5°C, or if NVS-CECR2-C induces a shift >1°C, the assay conditions (buffer pH, protein quality) or compound integrity must be questioned.
Part 2: Mechanistic Principles (The "Why")
The Thermal Shift Assay relies on the thermodynamic principle that ligand binding stabilizes the native state of a protein.[4]
-
The Dye: SYPRO Orange is environmentally sensitive. It is quenched in water but fluoresces strongly when bound to hydrophobic regions.
-
The Unfolding: As temperature rises, the CECR2 bromodomain unfolds, exposing its hydrophobic core.
-
The Shift: NVS-CECR2-1 binds the acetyl-lysine binding pocket. This binding adds free energy (
), requiring more thermal energy to unfold the protein. The melting temperature ( ) shifts to the right.
Visualization: Thermodynamic Stabilization Mechanism
Caption: Ligand binding stabilizes the native state, requiring higher thermal energy to trigger unfolding and subsequent dye fluorescence.
Part 3: Validated Protocol
This protocol is optimized for bromodomains, which are generally thermally stable but sensitive to buffer pH changes relative to temperature.
Materials
-
Protein: Recombinant CECR2 Bromodomain (purity >90%), conc. 0.1 – 0.5 mg/mL.
-
Dye: SYPRO Orange (5000x stock).
-
Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol. (HEPES is preferred over Tris as its pKa is less temperature-sensitive).
-
Instrument: qPCR System (e.g., QuantStudio, LightCycler, Bio-Rad CFX).
Step-by-Step Workflow
1. Compound Preparation
-
Prepare 10 mM stocks of NVS-CECR2-1 and NVS-CECR2-C in 100% DMSO.
-
Create an intermediate dilution (e.g., 500 µM) in assay buffer if needed to keep final DMSO < 2%.
2. Assay Mix Assembly (Per Well)
Calculate for a 20 µL reaction volume:
-
Protein: Final concentration 2–5 µM.
-
Ligand: Final concentration 10–20 µM (Aim for 1:2 to 1:5 Protein:Ligand ratio to ensure saturation).
-
Dye: Final concentration 5x (Dilute 5000x stock 1:1000 first).
-
Buffer: Fill to volume.
3. Plate Loading & Centrifugation
-
Dispense 20 µL into a white 96-well or 384-well PCR plate.
-
Seal with optical film.
-
Crucial Step: Centrifuge at 1000 x g for 1 minute to remove bubbles. Bubbles cause scattering spikes in fluorescence data.
4. Thermal Ramping[5][6]
-
Ramp: 25°C to 95°C.
-
Rate: 0.05°C/second (or 1°C/minute). Slower ramps yield more accurate equilibrium
values. -
Filter: Excitation ~470 nm / Emission ~570 nm (SYBR Green/VIC channel).
Visualization: Experimental Workflow
Caption: A streamlined 5-step workflow ensuring sample homogeneity and data integrity.
Part 4: Data Analysis & Troubleshooting
Calculating
Do not rely solely on the raw fluorescence curve. Calculate the first derivative (
Acceptance Criteria
-
Curve Shape: The raw fluorescence trace must show a flat baseline at low temperature, a steep sigmoidal rise, and a plateau/drop at high temperature.
-
DMSO Control: The
of the DMSO control must be consistent across replicates (SD < 0.5°C). -
Specific Shift:
A valid "hit" for NVS-CECR2-1 should be (at 10 µM).
Common Pitfalls
-
High Initial Fluorescence: Indicates protein aggregation before heating. Check protein quality or reduce concentration.
-
No Shift with NVS-CECR2-1:
-
Check compound storage (DMSO stocks can absorb water).
-
Ensure the protein is actually CECR2 (verify identity).
-
Increase compound concentration (up to 50 µM), but watch for precipitation.
-
References
-
Structural Genomics Consortium (SGC). NVS-CECR2-1 Chemical Probe. [Link][7]
-
Structural Genomics Consortium (SGC). NVS-CECR2-1 Comparison Data. [Link][7]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[8] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[3][8][9] Nature Protocols. [Link]
-
Chemical Probes Portal. NVS-CECR2-1 Review and Ratings. [Link]
Sources
- 1. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 2. adooq.com [adooq.com]
- 3. nuvisan.com [nuvisan.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. proteos.com [proteos.com]
- 6. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
A Guide to Confirming NVS-CECR2-1 Binding Affinity for the CECR2 Bromodomain using Isothermal Titration Calorimetry
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the binding affinity (Kd) of the selective inhibitor NVS-CECR2-1 to its target, the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, using Isothermal Titration Calorimetry (ITC). Beyond a simple protocol, this document delves into the scientific rationale behind experimental choices, offers a comparative analysis with other known CECR2 inhibitors, and provides detailed methodologies to ensure data integrity and reproducibility.
The Significance of CECR2 Inhibition
The CECR2 protein is a crucial epigenetic reader, playing a pivotal role in chromatin remodeling and gene transcription.[1][2] As a component of the CERF (CECR2-containing remodeling factor) complex, it is involved in fundamental biological processes such as neurulation, spermatogenesis, and the DNA damage response.[1][3][4] Emerging evidence has implicated CECR2 in pathological conditions, notably in driving breast cancer metastasis by modulating macrophage-mediated immune suppression.[4] This makes the CECR2 bromodomain a compelling therapeutic target for oncology and potentially other diseases.
NVS-CECR2-1 is a potent and selective, non-BET (Bromodomain and Extra-Terminal domain) family inhibitor of the CECR2 bromodomain.[5][6] Accurate determination of its binding affinity is paramount for understanding its mechanism of action, guiding further drug development efforts, and ensuring its appropriate application as a chemical probe.
Comparative Analysis of CECR2 Inhibitors
Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions in solution.[7][8] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[7] The table below compares the binding affinities of NVS-CECR2-1 and other notable CECR2 inhibitors.
| Compound | Target | Method | Kd (nM) | IC50 (nM) |
| NVS-CECR2-1 | CECR2 | ITC | 80 [5][9] | 47[5][9] |
| Bromosporine | CECR2 | ITC | 8.0 ± 1.0 | - |
| GNE-886 | CECR2 | - | - | 16[3] |
Note: A direct ITC-determined Kd for GNE-886 with CECR2 is not publicly available. The IC50 value is provided as an indicator of potency.
This comparison highlights the high affinity of NVS-CECR2-1 for its target, positioning it as a valuable tool for studying CECR2 biology.
Experimental Workflow for Kd Determination by ITC
The following diagram illustrates the key steps in determining the binding affinity of NVS-CECR2-1 to the CECR2 bromodomain using ITC.
Caption: Workflow for determining the Kd of NVS-CECR2-1 and CECR2 using ITC.
Detailed Experimental Protocol
This protocol is designed to provide a robust starting point for the ITC experiment. Optimization may be required based on the specific instrumentation and reagent concentrations.
Reagent and Buffer Preparation
-
Protein: Express and purify the human CECR2 bromodomain (residues ~430-550) to >95% purity. The final protein should be extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Ligand: Dissolve NVS-CECR2-1 in 100% DMSO to create a concentrated stock solution. Further dilute the ligand into the final ITC buffer to the desired working concentration. The final DMSO concentration in both the protein and ligand solutions must be identical and should not exceed 5% (v/v) to minimize heats of dilution.
-
Inactive Control: Prepare the inactive control compound, NVS-CECR2-C, in the same manner as NVS-CECR2-1 to perform a control experiment demonstrating specificity.[5]
-
Buffer: Prepare a sufficient quantity of the ITC buffer for protein dialysis, ligand dilution, and instrument washing. Degas the buffer thoroughly before use to prevent bubble formation in the ITC cell.
ITC Instrument Setup and Sample Loading
-
Instrument Cleaning: Thoroughly clean the sample cell and injection syringe with detergent followed by extensive rinsing with water and finally with the ITC buffer.
-
Instrument Equilibration: Set the experimental temperature (e.g., 25 °C) and allow the instrument to equilibrate until a stable baseline is achieved.
-
Sample Loading:
-
Cell: Carefully load the CECR2 bromodomain solution into the sample cell, avoiding the introduction of air bubbles. A typical starting concentration is 10-20 µM.
-
Syringe: Load the NVS-CECR2-1 solution into the injection syringe. The ligand concentration should be 10-15 times that of the protein in the cell (e.g., 100-300 µM).
-
Titration Experiment
-
Injection Parameters:
-
Number of injections: 19-25
-
Injection volume: 1.5-2 µL
-
Spacing between injections: 150-180 seconds (ensure the signal returns to baseline before the next injection)
-
Stirring speed: 750-1000 rpm
-
-
Control Experiments:
-
Titrate NVS-CECR2-1 into the buffer-filled cell to determine the heat of dilution.
-
Titrate the inactive control, NVS-CECR2-C, into the CECR2 solution to confirm the absence of specific binding.
-
Data Analysis
-
Data Integration: Integrate the raw data peaks to obtain the heat change for each injection.
-
Model Fitting: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software.
-
Parameter Determination: The fitting will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.
Logical Framework for Experimental Design
The following diagram outlines the decision-making process for designing a successful ITC experiment.
Caption: Logical flow for designing an ITC experiment to determine binding affinity.
Conclusion
This guide provides a detailed and scientifically grounded approach to confirming the binding affinity of NVS-CECR2-1 to the CECR2 bromodomain. By following the outlined protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of CECR2 biology and the development of novel therapeutics. The provided comparative data further contextualizes the significance of NVS-CECR2-1 as a potent and selective chemical probe.
References
-
NVS-CECR2-1. Adooq Bioscience. Available at: [Link]
-
Discovery of a highly potent CECR2 bromodomain inhibitor with 7H-pyrrolo[2,3-d] pyrimidine scaffold. PubMed. Available at: [Link]
-
GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). PubMed. Available at: [Link]
-
NVS-CECR2-1. Structural Genomics Consortium. Available at: [Link]
-
CECR2 Gene - Ma'ayan Lab – Computational Systems Biology. Available at: [Link]
-
CECR2 Drives Breast Cancer Metastasis by Suppressing Macrophage Inflammatory Responses. bioRxiv. Available at: [Link]
-
Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. Available at: [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]
-
Isothermal titration calorimetry (ITC) measurements for the ATAD2... ResearchGate. Available at: [Link]
-
Characterizing Protein-Protein Interactions by ITC. TA Instruments. Available at: [Link]
-
The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. PubMed Central. Available at: [Link]
-
Identification and Development of BRD9 Chemical Probes. PMC. Available at: [Link]
-
Characterization of molecular interactions using isothermal titration calorimetry. PubMed. Available at: [Link]
-
Chromatin remodeling regulator CECR2 - Homo sapiens (Human). UniProtKB. Available at: [Link]
-
How to choose the concentration of protein and ligand for ITC experiment? ResearchGate. Available at: [Link]
-
Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. PMC. Available at: [Link]
-
CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L. Human Molecular Genetics. Oxford Academic. Available at: [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. NIH. Available at: [Link]
-
GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). PMC. Available at: [Link]
-
Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Available at: [Link]
Sources
- 1. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands | bioRxiv [biorxiv.org]
- 3. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 6. adooq.com [adooq.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of NVS-CECR2-1
Introduction: NVS-CECR2-1 is a potent and selective chemical probe that inhibits the non-BET family bromodomain CECR2 (cat eye syndrome chromosome region, candidate 2).[1][2][3] Its mechanism of action involves binding to the CECR2 bromodomain with high affinity, leading to the dissociation of CECR2 from chromatin.[4] Critically for laboratory personnel, NVS-CECR2-1 exhibits cytotoxic activity against various human cancer cell lines, primarily by inducing apoptosis.[1][4][5] This potent biological activity necessitates a rigorous and informed approach to its handling and disposal to ensure the safety of laboratory personnel and protect the environment.
This guide provides a comprehensive framework for the proper disposal of NVS-CECR2-1 and associated waste. The procedures outlined herein are grounded in established safety protocols from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and best practices for handling potent, biologically active small molecules.
Core Directive: Hazard Classification and Risk Mitigation
Due to its demonstrated cytotoxic and apoptosis-inducing properties, all waste materials contaminated with NVS-CECR2-1 must be classified and handled as hazardous chemical waste. The toxicological properties have not been exhaustively investigated, demanding a cautious approach where potential for harm is assumed.[6] The primary risks associated with improper handling include dermal absorption, inhalation of aerosolized powder, and accidental ingestion, which could lead to unforeseen biological effects. Adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is mandatory.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is the prevention of exposure routes. Given NVS-CECR2-1's cytotoxic nature, creating an impermeable barrier between the chemical and the researcher is paramount.
-
Gloves: Wear two pairs of chemical-resistant nitrile gloves. NVS-CECR2-1 is highly soluble in DMSO, a solvent known to facilitate skin penetration.[2][3][9] Double-gloving provides an additional layer of protection against tears and rapid permeation.
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. When handling the solid compound or preparing solutions where splashing is possible, switch to chemical splash goggles for complete protection.
-
Lab Coat: A buttoned lab coat, preferably with elastic cuffs, must be worn to protect skin and personal clothing from contamination.
-
Respiratory Protection: While standard handling in a well-ventilated area or chemical fume hood should not require a respirator, one may be necessary if there is a risk of aerosolizing the powder. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on respiratory protection.[10]
Waste Segregation and Containment: A Self-Validating System
Proper segregation is a critical control point that prevents dangerous chemical reactions and ensures waste is routed to the correct disposal stream.[11] All waste containers must be clearly labeled, kept sealed when not in use, and stored in a designated satellite accumulation area.[12]
| Waste Stream | Description | Container & Labeling Requirements | Rationale |
| Solid Hazardous Waste | Unused NVS-CECR2-1 powder; contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper, absorbent pads). | Type: Sealable, rigid, chemically compatible (e.g., polyethylene) container. Label: "HAZARDOUS WASTE," "NVS-CECR2-1 Solid Waste," and list all contaminated items. | Prevents aerosolization of the potent compound and isolates it from general lab trash, protecting custodial staff and the environment. |
| Liquid Hazardous Waste | Stock solutions (typically in DMSO); spent cell culture media containing NVS-CECR2-1; solvent rinses from cleaning glassware. | Type: Sealable, leak-proof, chemically compatible (e.g., polyethylene or glass) carboy. Label: "HAZARDOUS WASTE," chemical names ("NVS-CECR2-1," "DMSO"), and estimated concentrations. | Prevents release into wastewater systems where it could harm aquatic life and contaminate water supplies.[12] Segregates organic solvents for proper disposal, typically via incineration.[11] |
| Contaminated Sharps | Needles, scalpels, or glass Pasteur pipettes used to handle NVS-CECR2-1. | Type: Puncture-proof, designated sharps container. Label: "HAZARDOUS WASTE - SHARPS," "Contaminated with NVS-CECR2-1." | Prevents physical injury and chemical exposure to waste handlers. |
Step-by-Step Disposal Protocols
These protocols provide a direct, procedural workflow for managing NVS-CECR2-1 waste from generation to collection.
Protocol 3.1: Disposal of Solid Waste
-
Collection: Place all items contaminated with solid NVS-CECR2-1, including weighing boats, contaminated gloves, and absorbent materials used for minor cleanup, directly into the designated "Solid Hazardous Waste" container.
-
Unused Compound: Scrape any unused or expired solid compound into the same container using a dedicated spatula.
-
Sealing: Once the experiment is complete or the container is full, securely seal the lid.
-
Storage: Store the sealed container in your lab's designated satellite accumulation area until pickup by your institution's EHS personnel.
Protocol 3.2: Disposal of Liquid Waste
-
Collection: Using a funnel, carefully pour all liquid waste containing NVS-CECR2-1 (e.g., DMSO solutions, contaminated media) into the designated "Liquid Hazardous Waste" container.
-
Segregation: Do not mix this organic solvent-based waste with aqueous, acidic, or halogenated waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sealing: Keep the container tightly sealed when not actively adding waste to prevent the release of volatile organic compounds (VOCs).
-
Storage: Store the sealed container within secondary containment (e.g., a spill tray) in your satellite accumulation area.
Protocol 3.3: Disposal of Empty NVS-CECR2-1 Vials
-
Initial Assessment: An "empty" vial that contained a potent cytotoxic compound is never truly empty and must be disposed of as hazardous waste.[13]
-
Procedure:
-
Tightly cap the original vial.
-
Place the vial into the "Solid Hazardous Waste" container.
-
Do not attempt to wash the vial for general recycling, as this will contaminate the aqueous waste stream. The safest and most compliant method is to dispose of the vial as solid hazardous waste.
-
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
-
Small Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pad.[10][14]
-
Carefully collect the absorbent material using non-sparking tools and place it into your "Solid Hazardous Waste" container.
-
Decontaminate the spill surface with a suitable solvent (e.g., 70% ethanol), collecting the cleaning materials as solid hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert others and prevent entry.
-
Contact your institution's EHS office or emergency response team immediately.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Visual Workflow: NVS-CECR2-1 Waste Management
The following diagram illustrates the decision-making process for the safe disposal of waste generated from working with NVS-CECR2-1.
Caption: Workflow for proper segregation and disposal of NVS-CECR2-1 waste.
References
-
Adooq Bioscience. NVS-CECR2-1. [Link]
-
Structural Genomics Consortium. NVS-CECR2-1. [Link]
-
NovoPro Bioscience Inc. Material Safety Data Sheet. [Link]
-
Interprise. NVS-CECR2-1 - 25 mg. [Link]
-
Ali, A., et al. (2024). The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. bioRxiv. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]
-
Zhang, L., et al. (2024). Identifying a non-conserved site for achieving allosteric covalent inhibition of CECR2. RSC Medicinal Chemistry. [Link]
-
Kim, D., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports. [Link]
-
Stericycle. Medical & Healthcare Waste Regulation Changes in 2025. [Link]
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. [Link]
-
Spill Containment, LLC. OSHA Guidelines For Labeling Laboratory Chemicals. [Link]
-
Chemistry For Everyone. How Do You Dispose Of Waste In A Laboratory?. [Link]
-
Armbruster, D.A. (1991). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. DTIC. [Link]
-
ResearchGate. a) Structure of CECR2 chemical probe 1. [Link]
-
U.S. Food & Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
-
Occupational Safety and Health Administration. 1910.1030 - Bloodborne pathogens. [Link]
-
TRC Companies. Lab Safety Services - Assessment & Compliance. [Link]
Sources
- 1. adooq.com [adooq.com]
- 2. NVS-CECR2-1 | Structural Genomics Consortium [thesgc.org]
- 3. NVS-CECR2-1 | Bromodomains | Tocris Bioscience [tocris.com]
- 4. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. novoprolabs.com [novoprolabs.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. bio-techne.com [bio-techne.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. usbioclean.com [usbioclean.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Operational Safety Guide: Handling NVS-CECR2-1 in the Laboratory
Part 1: Executive Safety Assessment
Compound: NVS-CECR2-1 Target: CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) Bromodomain Primary Risk Classification: Bioactive Epigenetic Modulator / Irritant
As researchers, we often treat chemical probes as inert reagents until proven otherwise.[1] This is a critical error when handling epigenetic modulators. NVS-CECR2-1 is a potent inhibitor (
The "Trojan Horse" Risk: DMSO
NVS-CECR2-1 is hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization.[1] DMSO is an amphipathic solvent that rapidly penetrates the stratum corneum (skin barrier), carrying dissolved small molecules directly into the systemic circulation.
-
The Danger: A splash of NVS-CECR2-1 in DMSO is not just a chemical burn risk; it is a systemic delivery event of a potent biological inhibitor.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire."[1] Use this tiered protection strategy based on the specific operation.
PPE Specification Table
| Component | Standard Operation (Sealed Aliquots/Cell Culture) | High-Risk Operation (Weighing Powder/Solubilization) | Technical Rationale |
| Hand Protection | Double-Glove Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) | Double-Glove Strategy Inner: Nitrile (4 mil)Outer: Extended Cuff Nitrile (8 mil) | DMSO permeates standard disposable nitrile in <5 minutes.[1] Double gloving provides a "breakthrough buffer" allowing time to doff outer gloves upon splash.[1] |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.[1]1) | Chemical Splash Goggles | Powder is light and electrostatic; goggles prevent particulate entry.[1] |
| Respiratory | Lab Fume Hood (Sash at working height) | Lab Fume Hood (Required) | Engineering controls are superior to respirators.[1] If hood is unavailable, N95/P100 is a mandatory backup for powder handling.[1] |
| Body Defense | Standard Lab Coat (Buttoned) | Chemical-Resistant Apron (Tyvek or PVC) | Prevents saturation of cotton lab coats during larger volume solvent handling.[1] |
Part 3: Operational Workflows
The "Barrier Strategy" for Solubilization
This is the most critical moment for exposure.[1] Follow this strict sequence to minimize risk.
-
Preparation: Place the vial of NVS-CECR2-1 powder inside the fume hood. Ensure the balance is stable.
-
Static Control: Use an anti-static gun or strip if available.[1] Epigenetic probes are often fluffy, electrostatic powders that "jump" when spatulas approach.[1]
-
Solvent Addition: Add DMSO slowly down the side of the vial.
-
Vortexing: Cap tightly. Vortex inside the hood. Do not vortex on an open bench.
-
Inspection: Check for full dissolution. If heating is required (warm water bath), keep the temperature <40°C to prevent degradation, and ensure the vial is sealed to prevent DMSO vapor release.
Workflow Visualization
The following diagram illustrates the critical control points (CCPs) where exposure risk is highest.
Caption: Operational workflow highlighting High Risk Zones where engineering controls (Fume Hood) and PPE (Double Gloving) are mandatory.
Part 4: Emergency Response & Disposal[1][2]
Accidental Exposure[1]
-
Skin Contact (DMSO solution):
-
IMMEDIATELY remove contaminated gloves.[1][2][3] Do not hesitate.
-
Wash skin with copious amounts of mild soap and water for 15 minutes.[1] Avoid scrubbing, which can abrade skin and increase absorption.[1]
-
Report incident.[1][4][5][6] Monitor for systemic signs (nausea, dizziness) due to DMSO absorption.[1]
-
-
Eye Contact: Flush for 15 minutes at an eyewash station.[1] Seek medical attention immediately.
Disposal Protocols
NVS-CECR2-1 is a halogenated organic compound (contains Sulfur and Nitrogen).[1]
-
Liquid Waste: Dispose of DMSO stocks in Non-Halogenated Organic Solvent waste containers (unless your local EHS classifies DMSO mixtures as Halogenated due to other additives; check local rules).[1]
-
Note: While NVS-CECR2-1 itself may contain heteroatoms, the bulk solvent (DMSO) dictates the stream. If the probe concentration is high (>10mM), treat as Hazardous Chemical Waste specifically.[1]
-
-
Solid Waste: Pipette tips, vials, and contaminated gloves must go into Hazardous Solid Waste (yellow bags/bins), NOT regular trash.[1]
-
Rinsing: Triple rinse empty vials with solvent before disposal; add rinsate to liquid waste.[1]
Part 5: References
-
Structural Genomics Consortium (SGC). NVS-CECR2-1: A Chemical Probe for CECR2.[1][7] SGC Probes.[1][7] [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling Hazardous Chemicals.[1][Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
